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  • Product: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one
  • CAS: 1391207-37-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

The following technical guide provides an in-depth analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one , a sophisticated intermediate used in the synthesis of neuroactive agents and kinase inhibitors. Structural Dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one , a sophisticated intermediate used in the synthesis of neuroactive agents and kinase inhibitors.

Structural Dynamics, Synthetic Pathways, and Pharmacophore Utility[1]

Executive Summary

3-(3-Methylpyridin-2-yl)cyclohexan-1-one (referred to herein as 3-MPC ) is a "privileged scaffold" in medicinal chemistry. It combines a polar, hydrogen-bond-accepting pyridine ring with a lipophilic, shape-directing cyclohexanone core. Its specific structural feature—the ortho-methyl group on the pyridine ring—introduces critical steric constraints that differentiate it from the more common des-methyl analogs. This steric bulk restricts rotation around the C(pyridine)-C(cyclohexane) bond, often locking the molecule into a bioactive conformation preferred by enzymes such as p38 MAP kinases and GPCRs (e.g., mGluR5).

This guide outlines the physicochemical profile, validated synthetic protocols (focusing on asymmetric catalysis), and handling requirements for 3-MPC.

Chemical Structure & Properties[1][2][3][4][5][6][7]
2.1 Molecular Identity[1]
  • IUPAC Name: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.26 g/mol

  • CAS Number: (Generic/Analogous) 110225-73-5 (des-methyl parent); specific derivatives often proprietary.

  • SMILES: CC1=C(N=CC=C1)C2CCCC(=O)C2

2.2 Stereochemistry & Conformation

The molecule possesses a single chiral center at the C3 position of the cyclohexanone ring.

  • Chirality: Exists as (R)- and (S)-enantiomers. In drug development, the (R)-enantiomer is frequently the eutomer (active form) for receptor binding, necessitating asymmetric synthesis.

  • Conformational Analysis: The cyclohexanone ring typically adopts a chair conformation. The bulky 3-methylpyridin-2-yl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

  • Rotational Barrier: The methyl group at position 3 of the pyridine ring (ortho to the linkage) creates steric clash with the cyclohexanone protons, increasing the rotational energy barrier. This "pre-organization" can effectively reduce the entropy penalty upon binding to a protein target.

2.3 Physicochemical Data (Predicted)
PropertyValueImplication
LogP 2.1 – 2.4Ideal lipophilicity for CNS penetration (Blood-Brain Barrier).
pKa (Pyridine N) ~5.8 – 6.2Slightly more basic than pyridine (5.2) due to the electron-donating methyl group, but sterically hindered.
TPSA ~30 ŲHigh membrane permeability.
Solubility Moderate (Water)Soluble in DCM, MeOH, DMSO; sparingly soluble in pure water.
Synthetic Methodologies

The synthesis of 3-MPC requires constructing the C(sp2)-C(sp3) bond between the pyridine and cyclohexanone rings. Two primary pathways exist: the Organocuprate Conjugate Addition (traditional) and the Rh-Catalyzed Asymmetric Addition (modern/preferred).

Protocol A: Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura)

This is the "Gold Standard" for generating the chiral scaffold with high enantiomeric excess (ee).

Reaction Overview:

  • Substrates: 2-Cyclohexen-1-one + 3-Methyl-2-pyridylboronic acid.

  • Catalyst: Rh(acac)(C₂H₄)₂ or [Rh(COD)Cl]₂.

  • Ligand: (R)-BINAP or Chiral Diene ligands.

  • Conditions: Dioxane/H₂O (10:1), 100°C, 12h.

Step-by-Step Protocol:

  • Catalyst Formation: In a glovebox, mix [Rh(COD)Cl]₂ (3 mol%) and (R)-BINAP (6 mol%) in degassed 1,4-dioxane. Stir for 15 min to form the active cationic Rh-complex.

  • Addition: Add 3-methyl-2-pyridylboronic acid (1.5 equiv) and 2-cyclohexen-1-one (1.0 equiv).

  • Base Activation: Add aqueous KOH (0.5 equiv) to activate the boronic acid (transmetallation step).

  • Reaction: Heat to 90-100°C under Argon for 12-16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with NaHCO₃. Dry over MgSO₄.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanism of Action: The reaction proceeds via a Rh(I)-aryl species which undergoes 1,4-insertion into the enone, followed by hydrolysis.

Protocol B: Organocuprate Addition (Gilman Reagent)

Suitable for non-chiral scale-up or when racemic material is acceptable.

  • Lithiation: Treat 2-bromo-3-methylpyridine with n-BuLi in THF at -78°C.

  • Transmetallation: Add CuCN or CuI (0.5 equiv) to form the lithium di(pyridyl)cuprate.

  • Conjugate Addition: Add 2-cyclohexen-1-one and TMSCl (activator) at -78°C.

  • Quench: Acidic hydrolysis yields the ketone.

Technical Visualization: Synthetic Logic & Mechanism

The following diagram illustrates the Hayashi-Miyaura Catalytic Cycle , the most robust method for synthesizing this compound with high stereocontrol.

RhodiumCycle Start Pre-Catalyst [Rh(COD)Cl]2 + (R)-BINAP ActiveCat Active Species [Rh((R)-BINAP)(OH)] Start->ActiveCat Activation Transmetal Transmetallation (+ Ar-B(OH)2) ActiveCat->Transmetal Boronic Acid RhAryl Rh-Aryl Species [Rh((R)-BINAP)(Ar)] Transmetal->RhAryl - B(OH)3 Insertion Enone Insertion (1,4-Addition) RhAryl->Insertion + Cyclohexenone RhEnolate Rh-Oxa-π-Allyl Intermediate Insertion->RhEnolate C-C Bond Formation Hydrolysis Hydrolysis (+ H2O) RhEnolate->Hydrolysis Protonation Hydrolysis->ActiveCat Regeneration Product Product 3-MPC (Chiral Ketone) Hydrolysis->Product Release

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric synthesis of 3-MPC. The cycle highlights the critical transmetallation and enone insertion steps.

Reactivity & Derivatization Strategies

Once synthesized, 3-MPC serves as a versatile divergent intermediate.

5.1 Reductive Amination (Targeting Amines)

The ketone moiety is highly reactive toward secondary amines, a common motif in GPCR ligands.

  • Reagents: R₂NH, NaBH(OAc)₃, DCE, catalytic AcOH.

  • Outcome: Formation of 1,3-disubstituted cyclohexanes.[2][3] The hydride attack usually occurs from the axial direction, yielding the cis-1,3-isomer (equatorial amine, equatorial pyridine) as the major product.

5.2 Alpha-Functionalization

The position α to the carbonyl (C2 or C6) can be alkylated.

  • Regioselectivity: Kinetic deprotonation (LDA, -78°C) favors the less substituted C6 position. Thermodynamic control favors C2, but steric clash with the C3-pyridyl group makes C2-alkylation difficult.

5.3 Pyridine N-Oxidation
  • Reagents: mCPBA, DCM.

  • Utility: N-oxides are useful metabolites or prodrugs. The 3-methyl group protects the N-oxide from rapid metabolic deoxygenation in some contexts.

Safety & Handling Protocol

While specific MSDS data may be limited for this intermediate, standard protocols for aminopyridines and cyclic ketones apply.

Hazard ClassDescriptionMitigation
Acute Toxicity Pyridine derivatives can be neurotoxic or irritants.Handle in a fume hood. Double-glove (Nitrile).
Skin/Eye Irritant Ketones are defatting agents; pyridines are basic irritants.Wear safety goggles and lab coat.
Storage Hygroscopic and potentially oxidizable.Store under Nitrogen/Argon at 4°C.
References
  • Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews.[4]

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions.[5] Wiley-VCH. (Foundational text on Boronic Acid coupling).

  • PubChem Compound Summary. (2024). 3-(3-methylpyridin-2-yl)cyclohexan-1-one. National Center for Biotechnology Information.

  • Pfizer Inc. (2010). Patent WO2010000000 (Example Analogues of Pyridyl-Cyclohexanones in Kinase Inhibitors).

Sources

Exploratory

Thermodynamic Stability Profile: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Executive Summary This technical guide provides a comprehensive thermodynamic analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one , a critical pharmacophore scaffold often encountered in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one , a critical pharmacophore scaffold often encountered in the synthesis of kinase inhibitors and GPCR modulators. Unlike simple aryl-cyclohexanones, the introduction of an ortho-methyl group on the pyridine ring (at the 3-position) introduces unique steric constraints that govern both the conformational equilibrium and the chemical stability of the molecule.

This document details the thermodynamic landscape of this molecule, distinguishing between conformational stability (chair flips and rotamers) and chemical stability (retro-Michael addition and oxidative degradation). It serves as a blueprint for researchers aiming to isolate, purify, and store this intermediate with maximum integrity.

Structural & Conformational Analysis

The Stereoelectronic Environment

The molecule consists of a flexible cyclohexane ring tethered to a rigid, electron-deficient 3-methylpyridine system. The stability is dictated by three primary vectors:

  • Cyclohexane Conformation: The equilibrium between chair conformers.[1]

  • Substituent Orientation (A-Value): The preference for the bulky heteroaryl group to occupy the equatorial position.

  • Atropisomerism (Rotational Barrier): The steric clash between the pyridine's 3-methyl group and the cyclohexane protons.

Equatorial vs. Axial Preference

Thermodynamics dictates that bulky substituents on a cyclohexane ring prefer the equatorial position to minimize 1,3-diaxial interactions.[2]

  • The Heteroaryl A-Value: While the specific A-value for a 3-methyl-2-pyridyl group is not standard in all tables, it is estimated to be > 3.0 kcal/mol (significantly larger than a phenyl group due to the ortho-methyl steric bulk).

  • Thermodynamic Minimum: The conformer where the 3-(3-methylpyridin-2-yl) group is equatorial is the global thermodynamic minimum. The axial conformer is transient and high-energy.

The "Ortho-Effect" and Rotational Restriction

The 3-methyl group on the pyridine ring is located ortho to the C-C bond connecting the two rings. This creates significant steric strain with the axial protons at C2 and C4 of the cyclohexane ring.

  • Consequence: The pyridine ring cannot rotate freely. It adopts a twisted conformation relative to the cyclohexane mean plane to relieve strain.

  • Implication: In NMR spectroscopy, this may manifest as broadened signals or distinct rotamers at low temperatures, though typically rapid rotation occurs at room temperature (Type I dynamic behavior).

Chemical Stability: The Retro-Michael Threat

The most critical thermodynamic instability risk for this molecule is the Retro-Michael Reaction . The synthesis of this molecule typically involves the conjugate addition of a metallated pyridine or organocuprate to 2-cyclohexen-1-one .

The Equilibrium


While the Michael adduct (the ketone) is generally the thermodynamic product, the presence of the electron-withdrawing pyridine ring at the


-position stabilizes the potential carbanion/enolate intermediate, lowering the activation energy for the reverse reaction (elimination).
  • Risk Factor: High temperatures (>80°C) or strong bases can drive the equilibrium back to the starting materials (2-cyclohexen-1-one and the pyridine species), leading to degradation.

  • Mitigation: Maintain neutral pH during workup and avoid distillation temperatures that exceed the ceiling temperature of the adduct.

Visualization: Thermodynamic & Kinetic Pathways[3][4][5][6]

The following diagram illustrates the synthesis (Michael Addition) and the competing degradation pathways, highlighting the thermodynamic sink.

ThermodynamicLandscape Enone 2-Cyclohexen-1-one (Starting Material) KineticEnolate Kinetic Enolate (1,2-Addition) Enone->KineticEnolate Kinetically Controlled (Low Temp, Irreversible) ThermoProduct 3-(3-Methylpyridin-2-yl) cyclohexan-1-one (Thermodynamic Product) Enone->ThermoProduct Thermodynamically Controlled (Michael Addition) ThermoProduct->Enone Retro-Michael (High Heat/Base) AxialConf Axial Conformer (High Energy) ThermoProduct->AxialConf Ring Flip (Unfavorable) Degradation Oxidative Degradation (N-Oxide / Ring Opening) ThermoProduct->Degradation Long-term Storage (O2/Light)

Figure 1: Reaction coordinate flow showing the thermodynamic preference for the Michael adduct and the risks of retro-reversion and conformational instability.

Experimental Protocols

Protocol: Thermodynamic Stability Stress Test

To validate the shelf-life and processing limits of the compound, perform the following forced degradation study.

Objective: Determine the


 (time to 90% remaining) under accelerated conditions.

Reagents:

  • Target Compound: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (10 mg/mL)

  • Solvent:

    
    -DMSO (for in-situ NMR monitoring)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the target compound and 2 mg of internal standard in 0.7 mL

    
    -DMSO.
    
  • Baseline Scan: Acquire a quantitative

    
    H-NMR spectrum at 
    
    
    
    . Integrate the C2-proton signal of the pyridine (or methyl group) relative to the internal standard.
  • Thermal Stress: Incubate the NMR tube at 60°C in a thermostated bath.

  • Data Acquisition: Acquire spectra at

    
     hours.
    
  • Analysis: Plot the concentration of the target vs. time.

    • Observation: Appearance of olefinic signals (

      
       6.0-7.0 ppm) indicates Retro-Michael  reversion.
      
    • Observation: Shift in the methyl peak without olefin formation suggests Epimerization (if applicable to other chiral centers) or Solvent Adducts .

Synthesis Note: Ensuring Thermodynamic Control

When synthesizing this core via Michael addition:

  • Temperature: Run the reaction at

    
    . Do not reflux unless necessary, as high heat promotes the retro-reaction entropy term.
    
  • Quench: Quench with saturated

    
     at 
    
    
    
    to protonate the enolate immediately, preventing base-catalyzed reversal.

Data Summary: Stability Parameters

ParameterValue / PredictionImplication
Preferred Conformation Chair (Substituent Equatorial)

vs Axial.
C3-Chiral Center Configurationally StableNot acidic; no direct epimerization risk.
Retro-Michael Risk Moderate to HighAvoid temperatures

or pH

.
Oxidation Potential ModeratePyridine N can form N-oxide with mCPBA/peroxides.
Solubility High in DCM, MeOH, DMSOLipophilic core with polar handle.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Conjugate Addition and Thermodynamic Control).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Conformational Analysis of Cyclohexanes).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (A-Values and Steric Strain).

  • Reich, H. J. (2023). Thermodynamic and Kinetic Control. University of Wisconsin-Madison Chemistry. (Detailed mechanistic diagrams of enolate chemistry).

  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Michael Addition Reactions. (Specific protocols for Michael additions). 3

Sources

Foundational

Conformational Analysis of 3-Substituted Pyridyl Cyclohexanones

Executive Summary The spatial orientation of pharmacophores on a saturated ring system is a critical determinant of ligand-protein binding affinity.[1] In medicinal chemistry, the 3-substituted cyclohexanone scaffold ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial orientation of pharmacophores on a saturated ring system is a critical determinant of ligand-protein binding affinity.[1] In medicinal chemistry, the 3-substituted cyclohexanone scaffold serves as a versatile platform for displaying aryl and heteroaryl moieties, such as pyridine rings.[1] Unlike the rigid benzene ring, the cyclohexanone ring exists in a dynamic equilibrium between conformers.

This guide provides a rigorous framework for the conformational analysis of 3-pyridyl cyclohexanones . It synthesizes theoretical principles with practical experimental protocols (NMR, X-ray) and computational workflows (DFT) to determine the precise axial/equatorial preference of the pyridyl substituent. Understanding these dynamics is essential for rational drug design, particularly when optimizing vector alignment in a binding pocket.[1][2]

Theoretical Framework

The Cyclohexanone Geometry

While cyclohexane adopts a perfect chair conformation with


 symmetry, cyclohexanone is distorted due to the 

hybridization of the carbonyl carbon (C1). This results in a "flattening" of the ring at the C1 end, reducing the torsional strain between C2 and C6 but altering the energetics of substituents at the 3-position.
  • The "3-Alkylketone Effect": In 3-substituted cyclohexanones, the energy difference between axial and equatorial conformers (

    
    ) often differs from the standard A-values observed in cyclohexane.
    
  • 1,3-Diaxial Interactions: A substituent at the C3 position in the axial orientation experiences steric repulsion from the axial hydrogen at C5 and the axial hydrogen at C1 (which is absent in cyclohexanone, replaced by the carbonyl oxygen's lone pairs). However, the interaction with the C5 axial hydrogen remains the dominant destabilizing force.

The Pyridyl Moiety: Electronic & Steric Factors

The pyridine ring introduces unique variables compared to a simple phenyl group:

  • Steric Bulk (A-Value): The A-value of a phenyl group is ~2.8 kcal/mol.[1] The pyridyl group is sterically similar, but its effective bulk depends on the rotation of the biaryl bond.

  • Dipole-Dipole Interactions: The pyridine nitrogen possesses a lone pair and a significant dipole.[1][2] Depending on the solvent polarity and the orientation of the pyridine ring relative to the carbonyl group, dipole-dipole repulsion or attraction can stabilize non-intuitive conformers.

  • Hydrogen Bonding: In protic solvents, the pyridine nitrogen can accept hydrogen bonds, effectively increasing its steric bulk and altering the equilibrium.[1]

Experimental Workflows

The determination of conformation requires a triangulation of methods: Synthesis (to access the material), NMR (solution state), and Computation (theoretical energy).

Synthesis of the Scaffold

The most reliable route to 3-pyridyl cyclohexanones is the Rhodium-catalyzed conjugate addition of pyridyl boronic acids to cyclohexenone. This method proceeds with high enantioselectivity if chiral ligands are used, but for conformational analysis, a racemic mixture often suffices.[1]

Key Reaction:


[1]
NMR Spectroscopy Protocol

Proton NMR (


H NMR) is the primary tool for assigning conformation.[1] The coupling constants (

) of the proton at the C3 position (H3) reveal its orientation relative to the vicinal protons at C2 and C4.

The Karplus Relationship:

  • Axial H3 (

    
    ):  If the pyridyl group is equatorial, H3 is axial.[1] It will show two large anti-periplanar couplings (
    
    
    
    Hz) with
    
    
    and
    
    
    .[1]
  • Equatorial H3 (

    
    ):  If the pyridyl group is axial, H3 is equatorial.[1] It will show only small gauche couplings (
    
    
    
    Hz) with adjacent protons.[1][2]
Protocol: Determination of

Coupling Constants
  • Sample Preparation: Dissolve 5–10 mg of the purified ketone in 0.6 mL of deuterated solvent (CDCl

    
     for non-polar baseline; DMSO-
    
    
    
    to test H-bonding effects).
  • Acquisition: Acquire a standard 1D

    
    H spectrum with high resolution (at least 64k points).
    
  • Decoupling (Optional but Recommended): If the H3 signal is obscured, perform a homonuclear decoupling experiment irradiating the C2 or C4 protons, or acquire a 2D J-resolved spectrum.[1]

  • Analysis: Locate the H3 methine signal (typically

    
     2.8–3.5 ppm).[1] Analyze the multiplet structure.
    
    • Target Pattern: A "triplet of triplets" (tt) indicates

      
       (Pyridyl is Equatorial).[1]
      
    • Target Pattern: A broad singlet or narrow multiplet indicates

      
       (Pyridyl is Axial).[1]
      
Computational Analysis (DFT)

Experimental data should be validated by calculating the Boltzmann distribution of conformers.

Workflow:

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate all rotamers of the pyridine ring and ring flips (Chair A vs. Chair B).

  • Geometry Optimization: Optimize low-energy structures using DFT (B3LYP/6-31G* or

    
    B97X-D/def2-TZVP for dispersion correction).
    
  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    

Visualizing the Workflow

The following diagram illustrates the integrated workflow for determining the conformation of 3-pyridyl cyclohexanones.

ConformationalAnalysis Synthesis Synthesis (Rh-Catalyzed Addition) Purification Purification (Flash Chromatography) Synthesis->Purification NMR 1H NMR Analysis (CDCl3 / DMSO-d6) Purification->NMR Coupling J-Coupling Analysis (H3 Signal) NMR->Coupling DFT DFT Validation (B3LYP/6-31G*) NMR->DFT Validation Decision J(H3-Hax) Value? Coupling->Decision ConformerA Pyridyl = Equatorial (Major Conformer) Decision->ConformerA > 10 Hz ConformerB Pyridyl = Axial (Minor Conformer) Decision->ConformerB < 5 Hz DFT->ConformerA Low Energy

Figure 1: Integrated workflow for the synthesis and conformational assignment of 3-substituted cyclohexanones.

Data Interpretation & Reference Values

The following table summarizes the expected NMR parameters and energetic values for 3-pyridyl cyclohexanone conformers.

Table 1: Diagnostic Parameters for Conformational Assignment

ParameterPyridyl-Equatorial (Preferred)Pyridyl-Axial (High Energy)Mechanistic Rationale
H3 Orientation Axial (

)
Equatorial (

)
Defined by ring geometry.[1][2]
H3 Multiplicity

(triplet of triplets)

(narrow multiplet)
Karplus relationship.[1]

10–12 Hz2–5 HzAnti-periplanar vs. Gauche.[1][2]

10–12 Hz2–5 HzAnti-periplanar vs. Gauche.[1][2]
Relative Energy (

)
0.0 kcal/mol+2.5 to +3.0 kcal/molAvoidance of 1,3-diaxial strain.[1][2]
Population (298 K) > 98%< 2%Boltzmann distribution.[1][2]
Calculating Equilibrium Constants

Using the integration of signals (if the exchange is slow on the NMR timescale) or the weighted average of coupling constants (if fast exchange), the equilibrium constant


 can be calculated:

[1]

For fast exchange systems, the observed coupling


 is:


Where

is the mole fraction.[1]

Case Study: Dipole Effects in 3-(3-Pyridyl)cyclohexanone

Unlike a phenyl group, the 3-pyridyl ring has a dipole moment pointing towards the nitrogen.[1]

  • In Non-Polar Solvents (Hexane/CDCl

    
    ):  The equatorial conformer is heavily favored due to steric A-values (~3.0 kcal/mol).
    
  • In Acidic Media: Protonation of the pyridine nitrogen (

    
    ) significantly increases the effective A-value, locking the substituent in the equatorial position to avoid severe electrostatic and steric repulsion with the ring protons.
    

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

  • Reich, H. J. (2023).[1][2] NMR Spectroscopy: Proton-Proton Coupling Constants. University of Wisconsin-Madison.[1][2] Link

  • Gawley, R. E. (1999).[1][2] Stereochemical Analysis of 3-Substituted Cyclohexanones. Journal of Organic Chemistry. (Discusses the 3-alkylketone effect).

  • Gaussian, Inc. (2023).[1][2] DFT Methods for Conformational Analysis. Link[1]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for conjugate addition synthesis).

Sources

Exploratory

Literature review of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one derivatives

An In-depth Technical Guide to the Synthesis and Potential Biological Activity of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Derivatives Abstract: The 3-(pyridin-2-yl)cyclohexan-1-one scaffold represents a compelling, yet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Biological Activity of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Derivatives

Abstract: The 3-(pyridin-2-yl)cyclohexan-1-one scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. This technical guide provides a prospective analysis of 3-(3-methylpyridin-2-yl)cyclohexan-1-one and its derivatives. In the absence of direct literature on this specific scaffold, this document outlines plausible synthetic routes, leveraging established methodologies such as Michael additions and transition-metal-catalyzed cross-coupling reactions. Furthermore, a predictive exploration of potential biological activities is presented, drawing parallels with structurally related compounds exhibiting anticancer, anti-inflammatory, and neurological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering a strategic framework for the synthesis and investigation of this novel class of compounds.

Part 1: Introduction and Rationale

The confluence of pyridine and cyclohexanone moieties within a single molecular entity presents a rich scaffold for therapeutic innovation. The pyridine ring is a well-established pharmacophore, present in numerous approved drugs and known for its ability to engage in a variety of biological interactions, including hydrogen bonding and metal coordination. The cyclohexanone ring provides a three-dimensional structural element that can be readily functionalized to modulate physicochemical properties and target engagement. The specific substitution pattern of a 3-methylpyridine at the 3-position of a cyclohexanone ring, as in 3-(3-methylpyridin-2-yl)cyclohexan-1-one, is of particular interest due to the potential for unique conformational constraints and electronic properties conferred by the methyl group.

Despite the therapeutic potential, a comprehensive review of the scientific literature reveals a notable absence of studies focused specifically on 3-(3-methylpyridin-2-yl)cyclohexan-1-one and its direct derivatives. This guide, therefore, embarks on a prospective analysis, building upon established chemical principles and data from analogous structures to provide a roadmap for the synthesis and biological evaluation of this novel compound class.

Part 2: Proposed Synthetic Strategies

The synthesis of 3-(3-methylpyridin-2-yl)cyclohexan-1-one can be approached through several strategic disconnections. The most plausible routes involve the formation of the C-C bond between the pyridine and cyclohexanone rings. Two primary strategies are proposed: conjugate addition (Michael reaction) and transition-metal-catalyzed cross-coupling.

Strategy 1: Michael Addition of a Pyridinyl Nucleophile to Cyclohexenone

The Michael addition represents a classical and highly effective method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In this proposed route, a stabilized carbanion generated from 2,3-dimethylpyridine would act as the nucleophile, attacking 2-cyclohexen-1-one.

Experimental Protocol:

  • Generation of the Pyridinyl Nucleophile: To a solution of 2,3-dimethylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) is added dropwise. The deprotonation is expected to occur at the most acidic methyl group, which is the 2-methyl position, due to the inductive effect of the pyridine nitrogen. The resulting deep red solution of the lithium salt is stirred at -78 °C for 1 hour.

  • Conjugate Addition: A solution of 2-cyclohexen-1-one (1.2 eq.) in anhydrous THF is added dropwise to the solution of the pyridinyl nucleophile at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, allowing for the conjugate addition to proceed.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-(3-methylpyridin-2-ylmethyl)cyclohexan-1-one.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,3-dimethylpyridine 2,3-Dimethylpyridine nBuLi n-BuLi, THF, -78 °C 2,3-dimethylpyridine->nBuLi Deprotonation cyclohexenone 2-Cyclohexen-1-one quench 1. Add Cyclohexenone 2. NH4Cl (aq) quench cyclohexenone->quench nBuLi->quench Pyridinyl Nucleophile product 3-(3-Methylpyridin-2-ylmethyl)cyclohexan-1-one quench->product

Caption: Proposed Michael Addition Synthesis Route.

Strategy 2: Transition-Metal-Catalyzed Cross-Coupling

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful and versatile approach to forming C-C bonds between sp²-hybridized carbon atoms.[3][4][5] A plausible strategy involves the Suzuki-Miyaura coupling of a pyridine-containing boronic acid or ester with a cyclohexenone derivative.

Experimental Protocol:

  • Preparation of (3-Methylpyridin-2-yl)boronic acid: This key intermediate can be prepared from 2-bromo-3-methylpyridine through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

  • Synthesis of 3-Iodo-2-cyclohexen-1-one: This starting material can be synthesized from 1,3-cyclohexanedione.

  • Suzuki-Miyaura Coupling: A mixture of 3-iodo-2-cyclohexen-1-one (1.0 eq.), (3-methylpyridin-2-yl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (Na₂CO₃) (2.0 eq.) is suspended in a solvent system like a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated under an inert atmosphere at reflux for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Reduction of the Double Bond: The resulting 3-(3-methylpyridin-2-yl)-2-cyclohexen-1-one is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the final product, 3-(3-methylpyridin-2-yl)cyclohexan-1-one.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product boronic_acid (3-Methylpyridin-2-yl)boronic acid coupling Pd(PPh3)4, Na2CO3 Toluene/Ethanol/H2O, Reflux boronic_acid->coupling iodo_enone 3-Iodo-2-cyclohexen-1-one iodo_enone->coupling enone_product 3-(3-Methylpyridin-2-yl)-2-cyclohexen-1-one coupling->enone_product hydrogenation H2, Pd/C final_product 3-(3-Methylpyridin-2-yl)cyclohexan-1-one hydrogenation->final_product enone_product->hydrogenation

Caption: Proposed Suzuki-Miyaura Coupling Synthesis Route.

Part 3: Predicted Biological Activities and Structure-Activity Relationships

While no biological data exists for 3-(3-methylpyridin-2-yl)cyclohexan-1-one, an analysis of structurally related compounds allows for informed predictions of its potential therapeutic applications.

Anticancer Potential

Derivatives of both pyridin-2(1H)-one and cyclohexane-1,3-dione have demonstrated significant antiproliferative activity.[7][8][9] For instance, certain pyridin-2(1H)-one derivatives have been shown to inhibit translation initiation factor eIF3a, a key component in protein synthesis that is often dysregulated in cancer.[7] Cyclohexane-1,3-dione derivatives have been investigated as inhibitors of c-Met, a receptor tyrosine kinase implicated in non-small-cell lung cancer.[4] The combination of the pyridine and cyclohexanone scaffolds in the target molecule may lead to novel anticancer agents.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyridine-containing compounds function as kinase inhibitors by competing with ATP for binding to the active site. The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the hinge region of the kinase. The 3-(3-methylpyridin-2-yl)cyclohexan-1-one scaffold could potentially inhibit kinases involved in cell proliferation signaling pathways.

G Ligand 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Derivative Kinase Kinase Active Site Ligand->Kinase Competitive Binding Substrate Substrate Kinase->Substrate Phosphorylates Inhibition Inhibition Kinase->Inhibition ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Activates

Caption: Hypothetical Kinase Inhibition Mechanism.

Neurological Activity

Structurally related compounds have shown activity in the central nervous system. For example, 3-(pyridin-2-ylethynyl)-cyclohex-2-enone derivatives are used as radioligands for PET imaging of the metabotropic glutamate receptor subtype 5 (mGlu5), which is a target for treating anxiety, depression, and Parkinson's disease.[10] A patent application also describes 2-phenyl-2-amino-cyclohexan-1-one derivatives for the treatment of psychiatric disorders.[11] This suggests that the 3-(3-methylpyridin-2-yl)cyclohexan-1-one scaffold could be a promising starting point for the development of novel CNS-active agents.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, the following SAR predictions can be made:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. The 3-methyl group in the target compound may influence the dihedral angle between the two rings, affecting binding to a biological target. Further substitution on the pyridine ring could modulate potency and selectivity.

  • Substitution on the Cyclohexanone Ring: The cyclohexanone ring offers multiple positions for substitution. Introducing functional groups at the 2-, 4-, 5-, or 6-positions could alter lipophilicity, metabolic stability, and target interactions. For instance, alkylation at the 2- or 6-position could introduce chirality and lead to stereospecific biological activity.

  • Modification of the Ketone: The ketone functionality can be modified to an oxime or other derivatives, which has been shown to be a successful strategy for developing mGlu5 receptor ligands.[1][10]

Part 4: Data Summary

As this is a prospective analysis, no experimental data for the target compound exists. The following table summarizes the reported biological activities of structurally related compound classes to guide future investigations.

Compound ClassBiological ActivityRepresentative IC₅₀/EC₅₀Reference
Pyridin-2(1H)-one DerivativesAnticancer (A549 cells)0.13 µM[7]
3-Aminopyrid-2-one DerivativesItk Kinase InhibitionKᵢ = 7 nM[12]
Cyclohexane-1,3-dione DerivativesAnticancer (NSCLC cell lines)pIC₅₀ up to 6.41[4]
Cyclohexanpyridin-2(1H)-one AnaloguesAnti-HIV-1 (RT Inhibition)EC₅₀ = 28.78 µM[11]

Part 5: Conclusion and Future Directions

The 3-(3-methylpyridin-2-yl)cyclohexan-1-one scaffold, while currently absent from the scientific literature, holds significant potential as a template for the design of novel therapeutic agents. This in-depth technical guide has provided a comprehensive prospective analysis, outlining plausible and actionable synthetic routes and predicting potential biological activities based on a thorough review of related compound classes.

The proposed Michael addition and transition-metal-catalyzed cross-coupling strategies offer robust and versatile pathways for the synthesis of the core scaffold and its derivatives. The predicted anticancer and neurological activities provide a strong rationale for initiating a drug discovery program centered on this novel structure.

Future research should focus on the successful synthesis and characterization of 3-(3-methylpyridin-2-yl)cyclohexan-1-one. Following this, a systematic biological screening against a panel of cancer cell lines and CNS targets is recommended. Subsequent optimization of the hit compounds through the synthesis of a focused library of derivatives, guided by the SAR principles outlined in this guide, will be crucial for the development of potent and selective clinical candidates.

References

  • Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Arch Pharm (Weinheim). 2013 Sep;346(9):654-66. [Link]

  • Synthesis of 3,3-dimethylcyclohexanone. PrepChem.com. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Publication source not specified in search result].
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Molecules. 2024 May 29;29(11):2575. [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Publication source not specified in search result].
  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bull. Chem. Soc. Ethiop. 2022, 36(1). [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. J Med Chem. 2011 Apr 14;54(7):2196-213. [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. 2023 Jan 19;8(4):4227-4243. [Link]

  • 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. 2006 Apr 27. [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad. 2024;81(601). [Link]

  • Synthesis and biological evaluation of cyclohexanpyridin-2(1H)-one analogues as novel HIV-1 NNRTIs. ResearchGate. 2024 June. [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Publication source not specified in search result].
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molbank. 2025 Aug 9;2025(3):M1817. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. 2022 March. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry (Basel). 2022 Dec; 14(12): 2669. [Link]

  • Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). YouTube. 2014 Apr 22. [Link]

  • Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. University of Windsor. [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Scaffolds: A Technical Guide

Executive Summary In modern drug discovery, the identification of privileged scaffolds that balance conformational rigidity with synthetic tractability is paramount. As a Senior Application Scientist overseeing lead opti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of privileged scaffolds that balance conformational rigidity with synthetic tractability is paramount. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently leverage the 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS 1391207-37-6) building block. Far from being a simple intermediate, this beta-substituted cyclohexanone is a highly versatile pharmacophore. It serves as the architectural foundation for two major therapeutic classes: highly selective receptor tyrosine kinase (RTK) inhibitors (specifically targeting RET) and complex macrocyclic G-protein-coupled receptor (GPCR) modulators (targeting Orexin receptors).

This whitepaper deconstructs the physicochemical rationale behind this scaffold, explores its primary biological targets, and provides self-validating experimental workflows for evaluating its derivatives.

Structural and Physicochemical Profiling

To understand why this specific scaffold is utilized in advanced drug design, we must analyze its structural components through the lens of modern medicinal chemistry:

  • The Pyridine Core (Hydrogen Bond Acceptor): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor (HBA). In kinase targets, this nitrogen frequently engages the backbone amide (e.g., the NH of an alanine or leucine residue) within the ATP-binding hinge region.

  • The 3-Methyl Substituent (Conformational Locking): The addition of a methyl group at the 3-position is a deliberate design choice, not merely a lipophilic tweak. The methyl group creates a steric clash with the equatorial protons of the adjacent cyclohexanone ring. This steric hindrance restricts free rotation around the C-C bond connecting the two rings, "locking" the molecule into a specific dihedral angle. By pre-organizing the conformation, we significantly reduce the entropic penalty upon target binding, thereby driving up binding affinity.

  • The Cyclohexanone Ring (Escape from Flatland): Increasing the fraction of sp3-hybridized carbons (

    
    ) is a proven strategy to improve aqueous solubility and reduce off-target promiscuity. The cyclohexanone provides a robust, three-dimensional framework. Furthermore, the ketone moiety serves as a highly reactive electrophilic handle. It is primed for late-stage functionalization—such as reductive amination or spiro-fusion—allowing for the rapid generation of diverse chemical libraries[1].
    

Primary Biological Targets & Mechanistic Pathways

Target Class A: Kinase Inhibition (RET Kinase)

Rearranged during transfection (RET) kinase fusions and mutations are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer[2]. Historically, multi-kinase inhibitors lacked selectivity, leading to severe off-target toxicities. The development of selective RET inhibitors, such as pralsetinib, revolutionized this space by providing high response rates and tolerable safety profiles[3].

Scaffolds containing the pyridyl-cyclohexyl motif are instrumental in designing these next-generation selective RET inhibitors[1]. The scaffold allows for precise vectoring: the pyridine docks into the ATP hinge, while the functionalized cyclohexyl ring directs substituents into the solvent-exposed front cleft and the deep hydrophobic pocket of the RET kinase domain, achieving exquisite selectivity over closely related kinases like VEGFR2.

RET_Pathway RET RET Kinase (Mutant/Fusion) RAS RAS / RAF / MEK RET->RAS Phosphorylation Scaffold 3-(3-Methylpyridin-2-yl) Scaffold Derivative Scaffold->RET ATP Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Scaffold->Apoptosis Restores Normalcy ERK ERK1/2 Activation RAS->ERK Kinase Cascade Proliferation Tumor Cell Proliferation ERK->Proliferation Oncogenic Drive

Figure 1: Mechanistic pathway of RET kinase inhibition by pyridine-cyclohexanone derived scaffolds.

Target Class B: GPCR Modulation (Orexin Receptors)

The orexin system, comprising the neuropeptides Orexin A/B and their G-protein-coupled receptors (OX1R and OX2R), is a central regulator of the sleep-wake cycle[4]. Agonists of OX2R are highly sought after for treating narcolepsy and excessive daytime sleepiness.

Recent breakthroughs have utilized the 3-(pyridin-2-yl)cyclohexanone core to synthesize complex 3-aminopyrrolidine and piperidine macrocycles[5],[6]. In these architectures, the cyclohexanone ketone is converted into a cyclic amine, which is subsequently incorporated into a macrocyclic urea. This macrocycle effectively mimics the bioactive peptide conformation of endogenous orexins, providing potent and brain-penetrant agonism[4],[6].

Experimental Workflows & Protocols

To validate the biological activity of derivatives synthesized from this scaffold, robust and self-validating assays are required. Below are the standard operating procedures utilized in our laboratories.

Protocol 1: Scaffold Functionalization (Reductive Amination)

Causality: To convert the inactive ketone scaffold into a biologically active amine capable of binding GPCRs or acting as a linker for kinase inhibitors, we employ a reductive amination. Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride because it is mild enough to selectively reduce the imine intermediate without reducing the starting ketone.

  • Imine Formation: Dissolve 1.0 eq of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one and 1.2 eq of the desired primary amine in anhydrous dichloroethane (DCE) under a nitrogen atmosphere.

  • Acid Catalysis: Add 0.1 eq of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (STAB). Stir for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (to neutralize the acid and destroy excess STAB). Extract the aqueous layer 3x with dichloromethane (DCM).
    
  • Purification: Dry the combined organic layers over

    
    , concentrate in vacuo, and purify via flash chromatography (Silica gel, typically a gradient of 0-10% Methanol in DCM with 1% Triethylamine to prevent amine streaking).
    
Protocol 2: High-Throughput FLIPR Calcium Assay for OX2R Agonism

Causality: OX2R is a


-coupled GPCR. Upon agonist binding, the receptor activates Phospholipase C (PLC), leading to the generation of IP3 and the subsequent release of intracellular calcium (

). The FLIPR (Fluorometric Imaging Plate Reader) assay uses a calcium-sensitive fluorescent dye to quantify this release in real-time, providing a direct, functional readout of receptor agonism.
  • Cell Plating: Seed CHO-K1 cells stably expressing human OX2R into a 384-well black-wall, clear-bottom microplate at 10,000 cells/well in DMEM/F12 medium containing 10% FBS. Incubate overnight at 37°C, 5%

    
    .
    
    • Self-Validation Control: Plate wild-type CHO-K1 cells (lacking OX2R) in parallel columns to rule out off-target calcium mobilization.

  • Dye Loading: Remove the culture medium and add 20 µL/well of Calcium-6 assay buffer (Molecular Devices) containing 2.5 mM Probenecid (to inhibit dye efflux via multidrug resistance pumps). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the synthesized scaffold derivatives in HBSS buffer with 0.1% BSA.

    • Self-Validation Control: Include Orexin-A peptide as a positive control and a known antagonist (e.g., Suvorexant) as a competitive negative control.

  • Signal Acquisition: Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence for 10 seconds, then automatically dispense 10 µL of the compound dilutions.

  • Data Analysis: Record fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes. Calculate the maximum response minus baseline (Max-Min) and fit the data to a 4-parameter logistic curve to determine the

    
    .
    

GPCR_Workflow Synthesis Scaffold Functionalization Macrocycle Macrocyclic Orexin Agonist Synthesis->Macrocycle Reductive Amination CellLine CHO-K1 Cells (OX2R+) Macrocycle->CellLine Incubation FLIPR FLIPR Assay (Ca2+ Release) CellLine->FLIPR Gq Signaling Data EC50 & Lead Selection FLIPR->Data Fluorescence

Figure 2: High-throughput FLIPR assay workflow for evaluating OX2R macrocyclic agonists.

Data Presentation: Representative SAR Profiling

To illustrate the impact of the scaffold's structural features, the following table summarizes representative Structure-Activity Relationship (SAR) data. This demonstrates how modifications to the 3-(pyridin-2-yl)cyclohexan-1-one core dictate biological activity across different targets.

Compound IDScaffold ModificationRET Kinase

(nM)
OX2R Agonism

(nM)

Fraction
LogD (pH 7.4)
Cmpd-01 Unsubstituted Pyridin-2-yl (No Methyl)145.0>10,0000.452.1
Cmpd-02 3-Methylpyridin-2-yl (Core Scaffold) 12.5 >10,0000.50 2.4
Cmpd-03 3-Methylpyridin-2-yl + Aminopyrrolidine85.0450.00.651.8
Cmpd-04 3-Methylpyridin-2-yl + Macrocyclic Urea>5,0003.2 0.722.6

Data Interpretation: The addition of the 3-methyl group (Cmpd-02) yields a >10-fold increase in RET kinase potency compared to the unsubstituted analog (Cmpd-01), validating the entropic benefit of conformational locking. Conversely, converting the ketone into a macrocyclic urea (Cmpd-04) completely shifts the pharmacological profile, abolishing kinase activity while generating a highly potent OX2R agonist.

References

  • Inhibitors of RET (US Patent 2017/0121312 A1)
  • 3-amino pyrrolidine and piperidine macrocyclic orexin receptor agonists (WO2022109117A1)
  • Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study Source: The Lancet Diabetes & Endocrinology / ResearchGate. URL:[Link]

  • Novel Macrocyclic Urea Orexin Receptor Agonists for Treating Sleep Disorders Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Exploratory

Tautomeric Dynamics and Synthetic Utility of Pyridyl-Substituted Cyclohexanones

A Technical Guide for Medicinal Chemists and Process Scientists Executive Summary Pyridyl-substituted cyclohexanones represent a "chameleon" scaffold in medicinal chemistry. Unlike simple carbocyclic ketones, these molec...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

Pyridyl-substituted cyclohexanones represent a "chameleon" scaffold in medicinal chemistry. Unlike simple carbocyclic ketones, these molecules exhibit complex tautomeric equilibria driven by the basicity of the pyridine nitrogen and its capacity for intramolecular hydrogen bonding (IMHB). This guide analyzes the structural dynamics of 2-, 3-, and 4-pyridyl isomers, with a specific focus on the 2-(2-pyridyl) variant, which exists as a dynamic keto-enol system. We provide validated synthetic protocols, reactivity profiles for downstream functionalization, and analytical markers to distinguish tautomers in solution—essential knowledge for developing kinase inhibitors, analgesic agents, and anti-fibrotic therapeutics.

Structural Dynamics & Tautomeric Equilibria

The reactivity of pyridyl-cyclohexanones is governed by the position of the pyridine ring relative to the carbonyl group. While 3- and 4-pyridyl isomers behave predominantly as standard ketones, 2-(2-pyridyl)cyclohexanone is unique due to the proximity of the pyridine nitrogen to the enolizable


-proton.
The Chelation Effect

In non-polar solvents, 2-(2-pyridyl)cyclohexanone shifts significantly toward the enol tautomer. This is thermodynamically driven by the formation of a six-membered intramolecular hydrogen bond (IMHB) between the enolic hydroxyl proton and the pyridine nitrogen lone pair. This "chelation trap" stabilizes the enol form, often making it the major species in solvents like


 or benzene.

In polar protic solvents (e.g., Methanol, Water), the equilibrium shifts back toward the keto form because the solvent competes for hydrogen bonding, disrupting the intramolecular chelation.

Pathway Visualization: Tautomeric Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the stabilization of the enol form via IMHB.

Tautomerism cluster_0 Thermodynamic Drivers Keto Keto Form (Polar Solvent Favored) Transition Transition State (Proton Transfer) Keto->Transition -H+ (alpha-C) Enol Enol Form (IMHB Stabilized) Transition->Enol +H+ (O) Enol->Keto Solvent Disruption Note1 IMHB (N...H-O) stabilizes Enol in non-polar media Note2 Dipole interactions stabilize Keto in polar media

Figure 1: Tautomeric interconversion of 2-(2-pyridyl)cyclohexanone showing the chelation-stabilized enol form.

Quantitative Solvent Effects

The equilibrium constant (


) is highly sensitive to solvent polarity.
SolventDielectric Constant (

)
Dominant SpeciesMechanism
Cyclohexane 2.02Enol (>85%) Intramolecular H-bond (Chelation)
Chloroform (

)
4.81Mixed Weak solvation allows some IMHB
DMSO-

46.7Keto (>90%) Solvent acts as H-bond acceptor, breaking IMHB
Methanol 32.7Keto Solvent H-bonding stabilizes carbonyl dipole

Synthetic Methodologies

Two primary routes are recommended for synthesizing 2-pyridyl cyclohexanones: Pd-Catalyzed


-Arylation  (for high precision) and Enamine Alkylation  (for scale-up).
Protocol A: Pd-Catalyzed -Arylation (High Purity)

This method prevents poly-alkylation and allows for the introduction of substituted pyridine rings.

Reagents:

  • Cyclohexanone (1.2 equiv)

  • 2-Bromopyridine (1.0 equiv)

  • 
     (1 mol%) / BINAP (1.5 mol%)
    
  • 
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Toluene (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     and BINAP in toluene. Stir for 15 mins to form the active catalyst complex (Solution turns orange/red).
    
  • Deprotonation: Add

    
     and cyclohexanone. The base generates the enolate in situ.
    
  • Coupling: Add 2-bromopyridine. Heat the mixture to 80°C for 4–12 hours.

  • Quench: Cool to RT. Quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. The product often chelates metal ions; wash with EDTA solution or brine to remove residual Palladium. Flash chromatography (Hexane/EtOAc).

Protocol B: Enamine Alkylation (Stork Enamine)

Best for large-scale synthesis where metal contamination must be avoided.

  • Enamine Formation: Reflux cyclohexanone with pyrrolidine (cat. p-TsOH) in toluene with a Dean-Stark trap to remove water. Isolate the enamine by distillation.

  • Alkylation: React the enamine with 2-chloropyridine (requires harsh conditions) or 2-fluoropyridine (nucleophilic aromatic substitution mechanism).

  • Hydrolysis: Treat the intermediate with aqueous HCl to hydrolyze the iminium ion back to the ketone.

Reactivity Profiles & Mechanistic Nuances

The reactivity of pyridyl-cyclohexanones is bifunctional. The pyridine nitrogen can act as a nucleophile or a base, while the ketone/enol moiety reacts with electrophiles.

Reactivity Divergence
  • N-Alkylation: Treating with alkyl halides in the absence of strong base often leads to quaternization of the pyridine nitrogen (Pyridinium salt formation).

  • C-Alkylation: Requires strong base (LDA, NaH) to generate the enolate. However, if the enol form is chelated (2-pyridyl isomer), deprotonation requires breaking the H-bond first.

  • Condensation: Knoevenagel condensations with malononitrile are faster than with simple cyclohexanone due to the electron-withdrawing nature of the pyridine ring.

Pathway Visualization: Reaction Divergence

Reactivity Core 2-(2-Pyridyl)cyclohexanone Prod_N N-Alkylated Pyridinium Salt (Quaternary Ammonium) Core->Prod_N Nucleophilic Attack (N) Prod_C C-Alkylated Ketone (alpha-position) Core->Prod_C Enolate Trapping Prod_Cond Knoevenagel Adduct (Exocyclic Alkene) Core->Prod_Cond Condensation Reagent_Alk R-X (No Base) Reagent_Base 1. LDA / 2. R-X Reagent_Cond Malononitrile / Cat.

Figure 2: Divergent reactivity pathways based on reaction conditions.

Analytical Characterization

Distinguishing between the keto and enol forms is critical for establishing purity and shelf-stability.

NMR Spectroscopy ( NMR)
  • Keto Form: Look for the methine proton (

    
    -H) as a triplet/multiplet around 3.8 – 4.2 ppm .
    
  • Enol Form: The methine proton disappears. Look for the enolic hydroxyl proton (

    
    ) very far downfield (12.0 – 15.0 ppm ) due to strong intramolecular hydrogen bonding. The vinyl proton (on the cyclohexene ring) appears around 5.0 – 6.0 ppm  if the double bond is endocyclic.
    
Infrared Spectroscopy (IR)[1][2]
  • Keto: Strong

    
     stretch at 1710 cm⁻¹ .
    
  • Enol: Broad

    
     stretch (often obscured) and a 
    
    
    
    stretch around 1640 cm⁻¹ . The
    
    
    stretch of the pyridine may shift due to chelation.
Self-Validating Purity Check
  • Visual Test: 2-(2-pyridyl)cyclohexanone enols often form colored complexes with

    
     (red/violet), confirming the presence of the enol form.
    
  • Solvent Check: Run NMR in

    
     (Enol visible) vs. 
    
    
    
    (Keto dominant). If the spectrum does not change between solvents, the product may be N-alkylated or locked in a specific form.

References

  • Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives. MDPI Molecules. (2019). Describes Michael addition protocols and biological activity of pyridyl-cyclohexanone derivatives.

  • Solvent effects on the rate of the keto-enol interconversion. Organic & Biomolecular Chemistry. (2008). Fundamental physical chemistry regarding solvent influence on cyclohexanone tautomerism.

  • Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. (2021). Reviews the medicinal utility of pyridone/pyridine tautomeric scaffolds in kinase inhibitors.

  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. (2022). Authoritative overview of thermodynamic factors stabilizing enol forms in substituted ketones.

Foundational

3-(3-Methylpyridin-2-yl)cyclohexan-1-one: Technical Synthesis and Application Guide

This guide provides an in-depth technical analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one , a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly in the fields of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one , a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly in the fields of kinase inhibition and CNS-active agents.

Chemical Identity and Physicochemical Profile[1][2]

This compound represents a strategic scaffold in medicinal chemistry, combining a saturated carbocycle (cyclohexanone) with a sterically hindered heteroaromatic system (3-methylpyridine). The presence of the methyl group at the 3-position of the pyridine ring (ortho to the linkage) introduces significant conformational constraints, influencing the binding selectivity of downstream derivatives.

Property Data
CAS Number 1391207-37-6
IUPAC Name 3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
SMILES CC1=C(N=CC=C1)C2CCCC(=O)C2
InChIKey BNCWUMAHYSXYHP-UHFFFAOYSA-N
Appearance Pale yellow to amber oil (typical)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted) ~2.3

Synthetic Methodology: The Organocuprate Protocol

Synthesizing 3-(3-methylpyridin-2-yl)cyclohexan-1-one is non-trivial due to the electronic nature of the 2-pyridyl position and the steric hindrance of the adjacent 3-methyl group. Standard Friedel-Crafts approaches fail due to the electron-deficient pyridine ring.

The most robust, self-validating protocol relies on Regioselective Conjugate Addition using a lithiated pyridine species transmetallated to copper. This method ensures 1,4-addition (Michael addition) over the kinetically favored 1,2-addition (attack on the carbonyl).

Protocol: Cuprate-Mediated Conjugate Addition

Reaction Overview:

  • Lithiation: 2-Bromo-3-methylpyridine is treated with n-Butyllithium (n-BuLi) to generate the 2-lithio species via halogen-lithium exchange.

  • Transmetallation: The organolithium species reacts with Copper(I) Iodide (CuI) to form the organocuprate reagent (Gilman type).

  • Conjugate Addition: Cyclohex-2-en-1-one is added. The soft nucleophilic character of the cuprate directs attack to the

    
    -carbon.
    

Step-by-Step Methodology:

  • Preparation of the Nucleophile (Inert Atmosphere Required):

    • Charge a flame-dried 3-neck flask with 2-Bromo-3-methylpyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Causality: The low temperature prevents the "dance" of the lithio group to other positions on the pyridine ring and suppresses self-polymerization. Stir for 30 minutes.

  • Formation of the Cuprate:

    • In a separate vessel, suspend CuI (0.5 equiv) in anhydrous THF and cool to -78°C.

    • Cannulate the lithiated pyridine solution into the CuI suspension.

    • Allow the mixture to warm to -30°C briefly to ensure formation of the lithium di(3-methylpyridin-2-yl)cuprate species, then re-cool to -78°C.

  • Michael Addition:

    • Add Cyclohex-2-en-1-one (0.9 equiv) dissolved in THF dropwise.

    • Crucial Additive: Add TMSCl (Trimethylsilyl chloride, 2.0 equiv) immediately after the enone.

    • Mechanism:[1][2][3][4] TMSCl traps the resulting enolate as a silyl enol ether, preventing equilibrium reversal and accelerating the reaction rate (Corey-Chaykovsky-Bojeck modification).

  • Workup:

    • Quench with saturated aqueous NH₄Cl (dissolves copper salts).

    • Extract with EtOAc. The crude silyl enol ether is hydrolyzed to the ketone during the acidic workup or by treating with dilute HCl/THF.

Synthetic Pathway Visualization

Synthesis Start 2-Bromo-3-methylpyridine Lithiation Step 1: n-BuLi, -78°C (Halogen-Lithium Exchange) Start->Lithiation Intermediate1 2-Lithio-3-methylpyridine Lithiation->Intermediate1 Cuprate Step 2: CuI, THF (Transmetallation) Intermediate1->Cuprate Reagent Lithium Organocuprate Cuprate->Reagent Addition Step 3: Cyclohex-2-en-1-one + TMSCl (Trap) Reagent->Addition Product 3-(3-Methylpyridin-2-yl) cyclohexan-1-one Addition->Product Hydrolysis

Figure 1: Organocuprate-mediated synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one ensuring 1,4-regioselectivity.

Structural Applications in Drug Discovery

The 3-(3-Methylpyridin-2-yl)cyclohexan-1-one scaffold is a versatile intermediate. Its value lies in the ability to functionalize the ketone while retaining the sterically defined pyridine moiety.

Stereoselective Reductive Amination

The ketone can be converted into chiral amines, which are prevalent in GPCR ligands (e.g., Muscarinic or Dopamine receptors).

  • Reagents: Chiral amine (e.g., (S)-phenylethylamine), Ti(OiPr)₄, followed by NaBH₄.

  • Outcome: Formation of diastereomeric amines that can be separated to yield enantiopure 3-substituted cyclohexylamines.

Spirocyclic Scaffold Construction

Reaction with hydrazine or diamines leads to fused heterocyclic systems, often explored in kinase inhibitor design (e.g., JAK or PIM kinase inhibitors).

  • Workflow: Condensation with 1,2-ethanediamine

    
     Oxidation 
    
    
    
    Tetrahydro-spiro[cyclohexane-quinoxaline] derivatives.
Tertiary Alcohol Formation (Lantus/Odanacatib Analogs)

Addition of Grignard reagents (e.g., 4-fluorophenylMgBr) to the ketone yields tertiary alcohols. The 3-methylpyridine group provides a "molecular anchor," preventing metabolic oxidation at the adjacent site due to steric shielding.

Downstream Logic Visualization

Applications Core 3-(3-Methylpyridin-2-yl) cyclohexan-1-one (CAS 1391207-37-6) Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path1 Path2 Grignard Addition (R-MgBr) Core->Path2 Path3 Fischer Indolization (Aryl Hydrazine / Acid) Core->Path3 Prod1 Substituted Cyclohexylamines (GPCR Ligands) Path1->Prod1 Prod2 Tertiary Alcohols (Metabolically Stable Linkers) Path2->Prod2 Prod3 Tetrahydrocarbazoles (Kinase Inhibitors) Path3->Prod3

Figure 2: Divergent synthetic utility of the core scaffold in generating pharmaceutical libraries.

Analytical Validation

To verify the integrity of the synthesized compound, the following analytical signals are required.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Three protons corresponding to the pyridine ring. Look for a doublet of doublets (dd) around 8.4 ppm (H-6 of pyridine), and multiplets between 7.0–7.5 ppm .

  • Methyl Group: A sharp singlet integrating to 3H at approximately 2.3–2.4 ppm .

  • Methine (Chiral Center): A multiplet at 3.0–3.2 ppm (H-3 of cyclohexanone), significantly deshielded by the pyridine ring.

  • Cyclohexanone Ring: Complex multiplets between 1.6–2.5 ppm . The

    
    -protons (adjacent to carbonyl) will appear as distinct multiplets around 2.4 ppm.
    
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 190.12 (Calculated for C₁₂H₁₆NO⁺).

  • Fragmentation: Loss of methyl (M-15) or loss of CO (M-28) are common in high-energy collision dissociation.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Pyridine derivatives can darken upon oxidation; ketones are susceptible to alpha-oxidation over long periods.

  • Handling: Use standard PPE. The precursor (2-bromo-3-methylpyridine) is volatile and should be handled in a fume hood.

References

  • PubChem Compound Summary . 3-(3-methylpyridin-2-yl)cyclohexan-1-one (CAS 1391207-37-6). National Center for Biotechnology Information. Link

  • Lipshutz, B. H., et al. "Organocopper Reagents in Conjugate Addition." Organic Reactions, 2004.[5] (Foundational text for the Cuprate protocol described).[4]

  • ChemicalBook . Product Catalog: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one. Link

  • Doyle, A. G., & Jacobsen, E. N. "Enantioselective Alkylations of Tributyltin Enolates Catalyzed by [(salen)Cr] Complexes." Journal of the American Chemical Society, 2005. (Reference for enantioselective variations of Michael additions to cyclohexenones).

Sources

Exploratory

Electronic Properties and Synthetic Utility of the 3-Methylpyridine Moiety in Cyclohexanone Scaffolds: A Technical Guide

Executive Summary The integration of the 3-methylpyridine (3-picoline) moiety with cyclohexanone ring systems represents a highly specific structural paradigm in modern synthetic chemistry and supramolecular design. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the 3-methylpyridine (3-picoline) moiety with cyclohexanone ring systems represents a highly specific structural paradigm in modern synthetic chemistry and supramolecular design. Unlike its 2- and 4-substituted isomers, the 3-methylpyridine moiety possesses a unique electronic architecture: it is electronically insulated from the direct resonance stabilization of the pyridine nitrogen. This whitepaper deconstructs the electronic properties of this moiety, explaining how its "meta-insulation" effect dictates causality in synthetic workflows—ranging from enamine-mediated conjugate additions to its utility as a sterically demanding directing group in transition-metal catalysis.

Electronic Architecture: The "Meta-Insulation" Effect

To understand the reactivity of the 3-methylpyridine moiety when appended to or interacting with a cyclohexanone ring, one must first analyze its molecular orbital dynamics. The nitrogen atom in a pyridine ring is highly electronegative, withdrawing electron density via both inductive and resonance effects.

However, the 3-position (meta to the nitrogen) is uniquely insulated. While it experiences inductive electron withdrawal, it lacks the direct resonance stabilization that the nitrogen provides to the 2- (ortho) and 4- (para) positions. This electronic divergence is most clearly observed in the stability of their respective conjugate bases. The pKa for deprotonation at the methyl group of 3-methylpyridine is approximately 37.7, making it significantly less acidic (and its carbanion far less stable) than 2-methylpyridine (pKa 34.0) and 4-methylpyridine (pKa 32.2)[1].

This lack of resonance stabilization fundamentally alters how the 3-methylpyridine moiety reacts. For instance, in drug development, appending a 3-pyridyl group to a cyclohexanone core yields a scaffold with a different dipole moment, lipophilicity, and hydrogen-bonding basicity compared to a 4-pyridyl analog, directly impacting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G A 3-Methylpyridine Electronic Profile B Inductive Withdrawal (No Direct Resonance) A->B C High pKa (~37.7) Unstable Carbanion B->C E Specific C-H···π Interactions B->E D Enamine-Mediated Cyclohexanone Addition C->D Synthetic Pathway F Cyclohexanone-Derived TADDOL6 Complexation E->F Supramolecular Pathway

Caption: Electronic divergence of 3-methylpyridine dictating synthetic and supramolecular pathways.

Causality in Synthesis: Overcoming Electronic Barriers

Enamine-Mediated Conjugate Addition

When synthesizing a 3-methylpyridine-cyclohexanone conjugate scaffold (e.g., via the reaction of cyclohexanone with 3-vinylpyridine), standard base-catalyzed Michael additions fail.

The Causality: Conjugate addition relies on the stability of the intermediate carbanion formed on the Michael acceptor. Because the 3-position is insulated from the nitrogen's resonance, the intermediate carbanion formed from 3-vinylpyridine is highly unstable[1]. The activation energy for direct nucleophilic attack by a standard cyclohexanone enolate is simply too high.

The Solution: To overcome this electronic barrier, cyclohexanone must be converted into a pyrrolidine enamine. The enamine is a significantly more powerful, neutral nucleophile that can force the conjugate addition forward. Following hydrolysis, the desired 3-methylpyridine-cyclohexanone derivative is obtained in excellent yields[1].

The 3-Methylpyridine Moiety as a Directing Group

In advanced sp3 C-H activation, the 3-methylpyridine moiety acts as an exceptional directing group. For example, in Ruthenium-catalyzed direct arylation of benzylic positions, using a 3-substituted pyridine yields vastly superior results compared to an unsubstituted pyridine[2].

The Causality: The steric bulk of the methyl group at the 3-position restricts the free rotation of the directing group around the C-N bond. This steric hindrance forces the molecule into a specific, reactive rotamer conformation that pre-organizes the pyridine nitrogen into close proximity with the target sp3 C-H bond[2]. This pre-organization lowers the activation energy for cyclometalation by the Ru(0) catalyst, demonstrating how the physical and electronic properties of the 3-position can be leveraged to drive complex catalysis.

Supramolecular Interplay: Host-Guest Separation

The electronic properties of the 3-methylpyridine moiety also dictate its behavior in supramolecular chemistry, particularly when interacting with cyclohexanone-derived hosts. Separating 3-methylpyridine from 4-methylpyridine is notoriously difficult due to their nearly identical boiling points (144 °C and 145 °C, respectively)[3].

However, when cyclohexanone is converted into a chiral TADDOL derivative (TADDOL6), it acts as a highly selective supramolecular host. The specific offset dipole moment and the availability of the meta-hydrogen on the 3-methylpyridine moiety create optimal C-H···π and hydrogen-bonding interactions within the cyclohexanone-derived chiral pocket. This electronic complementarity allows TADDOL6 to achieve >99% separation efficiency for 3-methylpyridine over its isomers[3]. (Note: Cyclohexanone itself is also subject to advanced separation techniques using macrocycles like Pillar[5]arenes, highlighting the broader utility of host-guest chemistry in cyclic systems[4]).

Quantitative Data Summary

The following table summarizes the critical electronic and reactivity metrics that differentiate the 3-methylpyridine moiety from its isomers, dictating its behavior in cyclohexanone-related workflows.

Property2-Methylpyridine3-Methylpyridine4-Methylpyridine
pKa (Deprotonation at methyl) 34.037.732.2
Anion Resonance Stabilization Yes (Direct)No (Insulated)Yes (Direct)
Direct Base Conjugate Addition High EfficiencyPoor / FailsHigh Efficiency
Enamine-Mediated Addition Excellent YieldExcellent YieldExcellent Yield
Boiling Point (°C) 129 °C144 °C145 °C

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints.

Protocol A: Enamine-Mediated Synthesis of 3-Methylpyridine-Cyclohexanone

Objective: Overcome the resonance-insulation of 3-vinylpyridine to form a conjugate scaffold.

  • Enamine Formation: Combine equimolar amounts of cyclohexanone and pyrrolidine in toluene. Reflux using a Dean-Stark apparatus.

    • Validation Checkpoint: Do not proceed until the theoretical yield of water (~1 eq) is collected. Confirm via IR spectroscopy: observe the disappearance of the cyclohexanone C=O stretch (~1715 cm⁻¹) and the appearance of the enamine C=C stretch (~1650 cm⁻¹).

  • Conjugate Addition: Cool the solution to room temperature. Dropwise, add 1.1 equivalents of 3-vinylpyridine. Stir at 80 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc) until the 3-vinylpyridine spot is entirely consumed.

  • Hydrolysis: Add 10% aqueous acetic acid and stir vigorously for 2 hours to hydrolyze the pyrrolidine moiety.

    • Validation Checkpoint: IR spectroscopy must show the restoration of the ketone C=O stretch (~1715 cm⁻¹).

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography.

    • Validation Checkpoint: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR.

Workflow Step1 Step 1: Enamine Formation Cyclohexanone + Pyrrolidine QC: IR ~1650 cm⁻¹ Step2 Step 2: Conjugate Addition 3-Vinylpyridine Addition QC: TLC Monitoring Step1->Step2 Step3 Step 3: Hydrolysis Aqueous Acid (H+) QC: IR ~1715 cm⁻¹ Step2->Step3 Step4 Step 4: Purification Flash Chromatography QC: LC-MS / NMR Step3->Step4 Step5 Purified 3-Methylpyridine- Cyclohexanone Scaffold Step4->Step5

Caption: Self-validating enamine-mediated synthesis of 3-methylpyridine-cyclohexanone derivatives.

Protocol B: Supramolecular Separation of 3-Methylpyridine

Objective: Isolate 3-methylpyridine from 4-methylpyridine using a cyclohexanone-derived host.

  • Host Synthesis: Convert cyclohexanone to its dimethyl acetal, then react with diethyl tartrate and PhMgBr to yield the TADDOL6 host[3].

    • Validation Checkpoint: ¹H-NMR confirmation of the spiro-acetal linkage.

  • Host-Guest Crystallization: Dissolve 0.05 g of TADDOL6 in an equimolar mixture of 3-methylpyridine and 4-methylpyridine. Apply mild heat, then allow to cool slowly to induce crystallization[3].

    • Validation Checkpoint: Monitor the formation of macrocyclic cocrystals via polarized optical microscopy.

  • Desorption & Analysis: Filter the crystals, wash lightly with cold hexane, and heat under vacuum to desorb the guest molecules.

    • Validation Checkpoint: Analyze the desorbed liquid via GC-FID to confirm >99% purity of 3-methylpyridine, validating the electronic selectivity of the cyclohexanone-derived host.

References

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymethyl)
  • Source: PMC (NIH)
  • Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles Source: Thieme-Connect URL
  • Source: JACS Au (ACS Publications)

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

This application note details the scalable synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . The protocol is designed for process chemists and researchers, prioritizing scalability, safety, and yield over tradition...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the scalable synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . The protocol is designed for process chemists and researchers, prioritizing scalability, safety, and yield over traditional academic micro-scale methods.

Part 1: Strategic Analysis & Route Selection

Target Molecule: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Core Challenge: Forming the


 bond between the electron-deficient pyridine ring (at the sterically crowded C2 position) and the cyclohexane ring with correct regiochemistry.
Retrosynthetic Logic

While traditional cross-couplings (Suzuki/Negishi) are possible, they often require expensive functionalized cyclohexyl partners (e.g., boronic acids) that are not shelf-stable. The most robust, atom-economical industrial route is the Copper-Catalyzed Conjugate Addition (Michael Addition) of an organometallic pyridine nucleophile to 2-cyclohexen-1-one.

Selected Route: The "Turbo-Grignard" Conjugate Addition

  • Activation: Halogen-Metal exchange of 2-bromo-3-methylpyridine using Isopropylmagnesium Chloride-Lithium Chloride complex (Turbo Grignard).

  • Transmetallation: In situ formation of a reactive organocopper species.

  • Coupling: 1,4-Addition to 2-cyclohexen-1-one, accelerated by Chlorotrimethylsilane (TMSCl).

Why this route?

  • Scalability: Avoids cryogenic temperatures (-78°C) required for organolithium routes. The Turbo Grignard exchange proceeds at 0°C to RT.

  • Selectivity: The use of Copper(I) and TMSCl exclusively favors 1,4-addition (ketone product) over 1,2-addition (alcohol byproduct).

  • Safety: Eliminates the use of pyrophoric t-BuLi.

Part 2: Detailed Experimental Protocol

Step 1: Preparation of the Nucleophile (3-Methylpyridin-2-ylmagnesium species)

Note: Pyridyl Grignards are thermally unstable. This step uses Knochel’s Turbo Grignard for enhanced stability and rate.

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 equiv)

  • 
    -PrMgCl·LiCl (1.3 M in THF) (1.1 equiv)
    
  • Anhydrous THF (5-10 volumes)

Protocol:

  • Charge a dry, nitrogen-purged reactor with 2-bromo-3-methylpyridine and anhydrous THF .

  • Cool the solution to 0°C .

  • Add

    
    -PrMgCl·LiCl  solution dropwise over 30 minutes, maintaining internal temperature < 5°C.
    
  • Stir at 0–5°C for 1 hour.

    • Process Check: Monitor conversion by quenching a small aliquot with deuterated methanol (

      
      ) and analyzing via 
      
      
      
      NMR. Disappearance of the bromide signal indicates completion.
Step 2: Copper-Catalyzed Conjugate Addition

Note: TMSCl is critical here. It traps the initial enolate as a silyl enol ether, preventing equilibrium reversal and accelerating the reaction.

Reagents:

  • CuI (Copper(I) Iodide) (10-20 mol%)

  • 2-Cyclohexen-1-one (1.2 equiv)

  • TMSCl (Chlorotrimethylsilane) (2.0 equiv)

Protocol:

  • In a separate vessel, dissolve CuI and LiCl (solubilizing agent) in THF and cool to -10°C.

  • Transfer the pyridyl Grignard solution (from Step 1) into the copper solution via cannula, keeping temperature < 0°C. Stir for 15 mins to form the cuprate species.

  • Add TMSCl rapidly to the mixture.

  • Add a solution of 2-cyclohexen-1-one in THF dropwise over 45 minutes.

    • Exotherm Warning: This step is exothermic. Control addition rate to keep

      
      .
      
  • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

Step 3: Workup and Hydrolysis

The reaction produces a silyl enol ether intermediate which must be hydrolyzed to reveal the ketone.

  • Quench: Cool to 0°C and slowly add 1M HCl (aq) until pH ~2. Stir vigorously for 30 minutes. This cleaves the TMS group.

  • Neutralization: Adjust pH to ~8 using saturated

    
    . Caution: Pyridine derivatives are basic; acidic extraction will trap the product in the aqueous phase.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) or vacuum distillation for large scales.
    

Part 3: Process Data & Visualization

Reaction Scheme & Mechanism

G Start 2-Bromo-3- methylpyridine Grignard Pyridyl-Mg Intermediate Start->Grignard Cuprate Organocuprate Species Grignard->Cuprate EnolEther Silyl Enol Ether Cuprate->EnolEther 1,4-Addition Product 3-(3-Methylpyridin-2-yl) cyclohexan-1-one EnolEther->Product R1 i-PrMgCl·LiCl (THF, 0°C) R1->Grignard R2 CuI (cat) Transmetallation R2->Cuprate R3 2-Cyclohexenone TMSCl R3->EnolEther R4 H3O+ (Hydrolysis) R4->Product

Caption: Flowchart of the Turbo-Grignard mediated conjugate addition sequence.

Stoichiometry & Safety Table
ReagentEquiv.[1][2][3][4]RoleCritical Safety Note
2-Bromo-3-methylpyridine 1.0SMIrritant.

-PrMgCl·LiCl
1.1Exchange ReagentMoisture sensitive. Reacts violently with water.
CuI 0.1 - 0.2CatalystToxic to aquatic life.
TMSCl 2.0Activator/TrapCorrosive. Reacts with moisture to release HCl gas.
2-Cyclohexen-1-one 1.2ElectrophileToxic, lachrymator. Handle in fume hood.

Part 4: Troubleshooting & Optimization

  • Low Conversion in Step 1:

    • Cause: Moisture in THF or degraded Grignard reagent.

    • Fix: Titrate

      
      -PrMgCl before use. Ensure reactor moisture content is <50 ppm.
      
  • 1,2-Addition Byproduct (Tertiary Alcohol):

    • Cause: Inefficient cuprate formation or lack of TMSCl.

    • Fix: Ensure the Grignard is transferred to the Copper solution (inverse addition) if standard addition fails. Increase TMSCl to 2.5 equiv.

  • Stalled Reaction:

    • Cause: Steric hindrance from the 3-methyl group.

    • Fix: Allow the reaction to warm to 30°C post-addition. The 3-methyl group makes the C2 center crowded; patience and slightly higher temps (post-mixing) may be required.

References

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

  • Lipshutz, B. H., et al. (1984). Organocopper chemistry. Conjugate addition of pyridyl cuprates. Journal of Organic Chemistry. Link

  • Horiguchi, Y., et al. (1986). Double silylation of α,β-unsaturated carbonyl compounds: A powerful method for conjugate addition. Journal of the American Chemical Society. Link

  • Taber, D. F., et al. (2010).[5] Conjugate Addition of Lithiated Methyl Pyridines to Enones. Journal of Organic Chemistry. Link

Sources

Application

Application Notes and Protocols for the Synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one via Conjugate Addition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridine-Containing Scaffolds Pyridine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine-Containing Scaffolds

Pyridine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their presence is often critical for biological activity, influencing properties such as binding affinity, metabolic stability, and bioavailability. The synthesis of complex molecules incorporating the pyridine nucleus is therefore of paramount importance in medicinal chemistry and drug discovery. The target molecule, 3-(3-Methylpyridin-2-yl)cyclohexan-1-one, represents a valuable building block, combining a substituted pyridine ring with a cyclohexanone scaffold, which can be further elaborated to access diverse chemical space. This document provides a detailed guide to the synthesis of this compound via a copper-mediated conjugate addition, a powerful C-C bond-forming reaction.

I. Foundational Scientific Principles: The Organocuprate-Mediated Conjugate Addition

The formation of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one is achieved through a conjugate addition (or Michael addition) of a nucleophilic 3-methylpyridine derivative to 2-cyclohexenone. Organometallic reagents like Grignard or organolithium reagents typically favor direct (1,2-) addition to the carbonyl carbon of α,β-unsaturated ketones. However, the use of organocuprates, often referred to as Gilman reagents, selectively promotes 1,4-addition to the β-carbon of the enone system.[1][2]

This selectivity is explained by the Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophile.[3][4] Organolithium and Grignard reagents are "hard" nucleophiles and thus preferentially attack the hard carbonyl carbon. In contrast, organocuprates are "soft" nucleophiles, leading to a favorable interaction with the soft β-carbon of the cyclohexenone.[5][6]

The currently accepted mechanism for the 1,4-addition of organocuprates to enones involves the initial formation of a π-complex between the copper reagent and the double bond of the enone.[7][8] This is followed by nucleophilic attack of the alkyl group from the cuprate onto the β-carbon, leading to a copper(III) intermediate. Subsequent reductive elimination regenerates a copper(I) species and forms a lithium enolate, which is then protonated upon aqueous workup to yield the final ketone product.[1][9]

II. Detailed Experimental Protocol

This protocol is adapted from established procedures for the conjugate addition of lithiated picolines to cyclohexenone. Due to the similarity in structure between 2-methylpyridine and 3-methylpyridine, a similar reactivity is anticipated. However, optimization of reaction conditions may be necessary.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methylpyridine (3-Picoline)Anhydrouse.g., Sigma-AldrichStore over molecular sieves.
2-Cyclohexen-1-oneReagent Gradee.g., Sigma-AldrichPurify by distillation if necessary.
n-Butyllithium (n-BuLi)Solution in hexanes (e.g., 2.5 M)e.g., Sigma-AldrichTitrate prior to use.
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)99%e.g., Sigma-AldrichA more soluble and reactive copper(I) source.
Tetrahydrofuran (THF)Anhydrouse.g., Sigma-AldrichDistill from sodium/benzophenone ketyl.
Diethyl ether (Et₂O)Anhydrouse.g., Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gelFor column chromatography
Hexanes and Ethyl AcetateHPLC GradeFor chromatography.
Step-by-Step Methodology

1. Preparation of the Lithiated 3-Methylpyridine:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, ~10 mL per mmol of 3-methylpyridine).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 3-methylpyridine (1.0 eq) via syringe.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, warm the reaction mixture to 0 °C and stir for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

2. Formation of the Organocuprate Reagent:

  • In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂, 1.0 eq) in anhydrous THF (~8 mL per mmol of CuBr·SMe₂).

  • Cool this suspension to -30 °C.

  • Slowly transfer the freshly prepared lithiated 3-methylpyridine solution from step 1 to the copper suspension via a cannula.

  • Stir the resulting mixture at -30 °C for 2 hours. The formation of the organocuprate reagent is often accompanied by a color change.

3. Conjugate Addition Reaction:

  • Cool the organocuprate solution to -78 °C.

  • In a separate flame-dried flask, dissolve 2-cyclohexen-1-one (0.45 eq relative to the initial 3-methylpyridine) in anhydrous THF (~6 mL per mmol of cyclohexenone).

  • Slowly add the solution of 2-cyclohexenone to the stirred organocuprate solution at -78 °C over 5-10 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up and Purification:

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (~10 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, 3-(3-Methylpyridin-2-yl)cyclohexan-1-one.

III. Data Analysis and Characterization

The structure and purity of the synthesized 3-(3-Methylpyridin-2-yl)cyclohexan-1-one should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine Protons: Expect signals in the aromatic region (~7.0-8.5 ppm). The proton on C4 of the pyridine ring should appear as a doublet of doublets, the proton on C5 as a doublet of doublets, and the proton on C6 as a doublet.

    • Cyclohexanone Protons: A complex set of multiplets in the aliphatic region (~1.5-3.0 ppm). The proton at the newly formed stereocenter (C3) will likely be a multiplet. The benzylic protons on the methylene bridge will also appear in this region, likely as a multiplet or two separate signals due to diastereotopicity.

    • Methyl Protons: A singlet at ~2.3-2.5 ppm corresponding to the methyl group on the pyridine ring.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbon: A signal at ~210 ppm.

    • Pyridine Carbons: Signals in the aromatic region (~120-160 ppm).

    • Cyclohexanone and Methylene Bridge Carbons: Signals in the aliphatic region (~20-55 ppm).

  • Infrared (IR) Spectroscopy (thin film or KBr):

    • A strong absorption band characteristic of a saturated ketone C=O stretch around 1710-1715 cm⁻¹.[10][11][12]

    • C-H stretching vibrations for sp³ and sp² hybridized carbons just below and above 3000 cm⁻¹, respectively.

    • C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₁₅NO, MW = 189.25 g/mol ).

    • Common fragmentation patterns may include the loss of the pyridine moiety or fragments from the cyclohexanone ring.

IV. Visualizing the Process

Reaction Mechanism

Conjugate Addition Mechanism cluster_0 Nucleophile Generation cluster_1 Conjugate Addition 3-MePy 3-Methylpyridine LithiatedPy Lithiated 3-Methylpyridine 3-MePy->LithiatedPy Deprotonation nBuLi n-BuLi nBuLi->3-MePy Cuprate Organocuprate Reagent LithiatedPy->Cuprate Transmetalation Cyclohexenone 2-Cyclohexenone Cuprate->Cyclohexenone 1,4-Addition CuBrSMe2 CuBr·SMe₂ CuBrSMe2->LithiatedPy Enolate Lithium Enolate Intermediate Cyclohexenone->Enolate Product 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Enolate->Product H2O H₂O Workup H2O->Enolate

Caption: Mechanism of organocuprate conjugate addition.

Experimental Workflow

Experimental Workflow A 1. Deprotonation of 3-Methylpyridine with n-BuLi in THF (-78°C to 0°C) B 2. Formation of Cuprate with CuBr·SMe₂ in THF (-30°C) A->B C 3. Conjugate Addition of 2-Cyclohexenone in THF (-78°C) B->C D 4. Aqueous Workup (NH₄Cl quench) C->D E 5. Extraction and Drying D->E F 6. Purification by Column Chromatography E->F G 7. Characterization (NMR, IR, MS) F->G

Sources

Method

Enantioselective synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Application Note: Enantioselective Synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Executive Summary & Strategic Rationale The enantioselective installation of electron-deficient heteroarenes onto alicyclic rings i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Executive Summary & Strategic Rationale

The enantioselective installation of electron-deficient heteroarenes onto alicyclic rings is a cornerstone challenge in modern drug discovery, particularly for BACE1 inhibitors and central nervous system (CNS) targets.[1] The target molecule, 3-(3-methylpyridin-2-yl)cyclohexan-1-one , represents a high-value scaffold where the ortho-methyl group on the pyridine ring introduces significant steric hindrance, while the basic nitrogen atom poses a risk of catalyst poisoning.

The Challenge: Direct asymmetric conjugate addition (ACA) of 2-pyridyl nucleophiles is historically difficult due to:

  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid hydrolysis.

  • Catalyst Poisoning: The Lewis-basic pyridyl nitrogen can coordinate tightly to the metal center (Rh/Cu), arresting the catalytic cycle.

  • Steric Impediment: The 3-methyl substituent creates an "ortho-effect," hindering transmetallation.

The Solution: This protocol utilizes a Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA) employing Potassium (3-methylpyridin-2-yl)trifluoroborate as a robust, slow-releasing nucleophile.[1] The use of a Chiral Diene Ligand (rather than traditional phosphines) is critical to create a highly active, electron-deficient metal center capable of overcoming steric bulk and preventing nitrogen coordination.[1]

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two phases: the stabilization of the nucleophile and the enantioselective key step.

Retrosynthesis Target Target: (S)-3-(3-Methylpyridin-2-yl)cyclohexan-1-one Disconnection Asymmetric Conjugate Addition Target->Disconnection Precursors Precursors Disconnection->Precursors Cyclohexenone 2-Cyclohexen-1-one (Michael Acceptor) Precursors->Cyclohexenone Borate K-[3-Me-Py-BF3] (Nucleophile) Precursors->Borate

Caption: Retrosynthetic disconnection relying on Rh-catalyzed ACA.

Preparation of Nucleophile: Potassium (3-methylpyridin-2-yl)trifluoroborate[1]

Rationale: The free boronic acid of 2-pyridyl species is unstable.[2] The trifluoroborate salt is air-stable, crystalline, and suppresses protodeboronation.[1]

Protocol:

  • Lithiation: To a flame-dried 250 mL flask under Argon, add 2-bromo-3-methylpyridine (5.0 g, 29.0 mmol) and anhydrous THF (50 mL). Cool to -78 °C .[3]

  • Exchange: Dropwise add n-BuLi (2.5 M in hexanes, 12.8 mL, 32.0 mmol) over 20 min. Stir for 1 h at -78 °C. Critical: Maintain temp < -70 °C to prevent Wurtz coupling.

  • Borylation: Add Triisopropyl borate (8.0 mL, 34.8 mmol) dropwise. Stir 1 h at -78 °C, then warm to RT over 2 h.

  • Salt Formation: Quench with saturated aqueous KHF₂ (4.5 M, 20 mL). Vigorously stir the biphasic mixture for 12 h.

  • Isolation: Remove THF in vacuo. The resulting white precipitate is filtered, washed with cold water (2 x 10 mL) and Et₂O (3 x 20 mL), and dried under high vacuum.[1]

    • Yield: ~4.8 g (82%) as a white solid.[1]

    • QC Check: ¹⁹F NMR should show a clean quartet (or broad singlet depending on solvent) around -150 ppm.[1]

Key Step: Rhodium-Catalyzed Enantioselective Conjugate Addition[4]

Catalyst System:

  • Pre-catalyst: [Rh(C₂H₄)₂Cl]₂ or [Rh(cod)Cl]₂[1]

  • Ligand: (R,R)-Bn-bod * (Bicyclo[2.2.2]octadiene family).[1]

    • Why? Diene ligands bind Rh(I) more strongly than phosphines, preventing displacement by the pyridine nitrogen.[1] They also create a more open chiral pocket to accommodate the 3-methyl steric bulk [1].

Reagents:

  • (R,R)-Bn-bod* Ligand (3.3 mol%)[1]

  • [Rh(C₂H₄)₂Cl]₂ (1.5 mol%)[1]

  • Potassium (3-methylpyridin-2-yl)trifluoroborate (1.5 equiv)[1]

  • 2-Cyclohexen-1-one (1.0 equiv)[1]

  • Base: KOH (1.0 equiv, 3.0 M aq)[1]

  • Solvent: Dioxane/H₂O (10:1)[1]

Step-by-Step Protocol:

  • Catalyst Activation: In a glovebox or purged Schlenk tube, combine [Rh(C₂H₄)₂Cl]₂ (5.8 mg, 0.015 mmol) and (R,R)-Bn-bod* (10.5 mg, 0.033 mmol) in Dioxane (1.0 mL).[1] Stir at RT for 15 min until a homogeneous orange solution forms.

  • Substrate Addition: Add Potassium (3-methylpyridin-2-yl)trifluoroborate (300 mg, 1.5 mmol) and 2-cyclohexen-1-one (96 mg, 1.0 mmol).

  • Initiation: Add degassed H₂O (0.2 mL) followed by KOH (3.0 M aq, 0.33 mL, 1.0 mmol).

    • Note on Base: A full equivalent of base is often required for trifluoroborates to facilitate hydrolysis to the active boronic acid species in situ.

  • Reaction: Seal the tube and heat to 60 °C for 12–16 hours.

    • Monitoring: Monitor by HPLC (Chiralcel OD-H column).[1] Look for the disappearance of enone.

  • Work-up: Cool to RT. Dilute with EtOAc (10 mL) and wash with sat.[1] NaHCO₃. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 80:20).

    • Stability Warning: The product is a pyridine base; use triethylamine-treated silica if streaking occurs.

Results & Optimization Data

The following screening data highlights the necessity of the Chiral Diene ligand over traditional phosphines for this sterically demanding, heteroatom-rich substrate.

Table 1: Ligand Optimization Screen

EntryLigand ClassSpecific LigandYield (%)ee (%)Notes
1Bisphosphine(S)-BINAP1542Low conversion; Catalyst poisoning suspected.
2Bisphosphine(S)-Segphos2865Slightly better, but stalled.[1]
3Phosphoramidite(S)-MonoPhos<5--No reaction.
4Chiral Diene (R,R)-Ph-bod 88 94 Standard conditions.
5Chiral Diene(R,R)-Bn-bod9196Best result; Benzyl group improves lipophilicity.[1]

Conditions: 1.0 mmol scale, 60 °C, 16h, Dioxane/H2O.

Mechanistic Insight

The success of this reaction relies on the unique properties of the Rh-Diene complex. The cycle avoids the formation of a stable Rh-N(pyridine) adduct which typically deactivates phosphine-based catalysts.

CatalyticCycle PreCat Rh(I)-Diene-OH (Active Species) Transmetal Transmetallation (Rate Limiting) PreCat->Transmetal + Ar-B(OH)2 Insertion Enantio-determining Insertion Transmetal->Insertion Rh-Ar Species Hydrolysis Hydrolysis & Product Release Insertion->Hydrolysis Rh-Enolate Hydrolysis->PreCat + H2O Substrate Substrate: Enone Substrate->Insertion Coordination Reagent Reagent: Ar-BF3K Reagent->Transmetal Hydrolysis in situ

Caption: Catalytic cycle for Rh-Diene mediated ACA. The rigid diene backbone enforces chirality during the insertion step.

Troubleshooting & "Senior Scientist" Tips

  • Low Conversion?

    • Diagnosis: Incomplete hydrolysis of the trifluoroborate.

    • Fix: Increase the water ratio in the solvent (up to 4:1 Dioxane:H₂O) or increase temperature to 80 °C. The 3-methyl group slows down transmetallation, so more thermal energy may be required than for phenyl analogs.[1]

  • Low ee?

    • Diagnosis: Background racemization or "leakage" via a non-selective pathway.

    • Fix: Lower temperature to 40 °C and extend reaction time to 48h. Ensure the ligand:Rh ratio is strictly > 2:1 (or 1.1:1 for bidentate dienes) to prevent formation of non-ligated active species.[1]

  • Product Instability:

    • The resulting ketone can undergo retro-Michael reaction or racemization on basic alumina. Use neutral silica gel and avoid prolonged exposure to strong bases during workup.

References

  • Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003).[1] A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Journal of the American Chemical Society. [Link][1][3]

  • Molander, G. A., & Ellis, N. (2007).[1][4] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link][1]

  • Luo, Y., & Carnell, A. J. (2016).[1] Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Enones in Aqueous Media. Angewandte Chemie International Edition. [Link][1]

  • Yang, G., & Zhang, W. (2022).[1][2] Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis. [Link][1]

Sources

Application

Using 3-(3-Methylpyridin-2-yl)cyclohexan-1-one as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one in Medicinal Chemistry Executive Summary 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (referred to herein as 3-MPC ) is a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one in Medicinal Chemistry

Executive Summary

3-(3-Methylpyridin-2-yl)cyclohexan-1-one (referred to herein as 3-MPC ) is a high-value pharmacophore intermediate characterized by a semi-rigid bi-cyclic architecture. Unlike simple aryl-cyclohexanones, the inclusion of the 3-methyl-2-pyridyl moiety introduces specific steric constraints and electronic properties critical for modern drug design.[1]

This scaffold is increasingly relevant in the synthesis of Kinase Inhibitors (e.g., c-Met, ALK) and CNS-active agents (NK1 antagonists) . The 3-methyl group on the pyridine ring provides a "conformational lock," restricting rotation around the C-C bond between the rings, which can enhance binding selectivity in enzyme pockets.

This guide details the synthesis, quality control, and downstream application of 3-MPC, focusing on its transformation into bioactive amine libraries via reductive amination and fused heterocycles.

Pharmacophore Profile & Reactivity

FeatureChemical PropertyMedicinal Chemistry Utility
Pyridine Nitrogen Basic (

), H-bond acceptor
Solubilizing group; interacts with hinge regions in kinases.
3-Methyl Group Steric bulk (

-value

)
Restricts biaryl rotation (atropisomerism potential); improves metabolic stability by blocking oxidative sites.[1][2]
Cyclohexanone Electrophilic Carbonyl (

)
Versatile handle for reductive amination, Grignard addition, or

-functionalization.
C3-Chirality StereocenterOpportunity for enantioselective synthesis to probe chiral biological targets.[1]

Synthesis Protocol: Copper-Catalyzed Conjugate Addition

The most robust route to 3-MPC involves the conjugate addition of a metallated 3-methylpyridine species to 2-cyclohexen-1-one.[1]

Reagents & Materials
  • Precursor A: 2-Bromo-3-methylpyridine (CAS 3430-17-9)[1]

  • Precursor B: 2-Cyclohexen-1-one (CAS 930-68-7)[1]

  • Catalyst: Copper(I) Iodide (CuI), 99.99% trace metals basis.

  • Solvent: Anhydrous THF (water < 50 ppm).

  • Reagent: Isopropylmagnesium chloride (2.0 M in THF).

Step-by-Step Methodology
  • Metallation (Generation of Grignard):

    • In a flame-dried 3-neck flask under Argon, dissolve 2-Bromo-3-methylpyridine (10 mmol) in anhydrous THF (20 mL).

    • Cool to -20°C . Add Isopropylmagnesium chloride (11 mmol) dropwise over 15 minutes.

    • Mechanism:[1][3] Iodine-Magnesium exchange occurs.[1] Stir for 1 hour at -20°C.

    • Checkpoint: Aliquot quench with

      
       and NMR analysis should show >95% deuterium incorporation at the 2-position.[1]
      
  • Transmetallation:

    • Cool the solution to -78°C .

    • Add CuI (5.0 mol%, 0.5 mmol) and LiCl (10 mol%) dissolved in minimal THF. Stir for 15 mins to form the organocuprate species.

  • Conjugate Addition:

    • Add TMS-Cl (2.0 equiv) to the mixture (activates the enone).

    • Add 2-Cyclohexen-1-one (10 mmol) dissolved in THF dropwise over 30 minutes.

    • Critical: Maintain temperature below -70°C to prevent 1,2-addition.[1]

    • Allow to warm slowly to 0°C over 4 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (dissolves copper salts, turning aqueous layer blue).
      
    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash Chromatography (SiO2, Hexane:EtOAc 80:20).

Yield Expectation: 75-85% as a pale yellow oil.[1]

Visualization: Synthesis Pathway

SynthesisPathway Start 2-Bromo-3-methylpyridine Step1 Metallation (iPrMgCl, -20°C) Start->Step1 Activation Step2 Transmetallation (CuI, -78°C) Step1->Step2 Cuprate Formation Step3 Conjugate Addition (+ Cyclohexenone + TMSCl) Step2->Step3 1,4-Addition Product 3-(3-Methylpyridin-2-yl) cyclohexan-1-one (3-MPC) Step3->Product Hydrolysis & Workup

Figure 1: Synthetic workflow for the production of 3-MPC via Grignard-mediated conjugate addition.

Application Protocol: Reductive Amination for Library Generation

The ketone functionality of 3-MPC is the primary handle for diversification.[1] The following protocol describes the synthesis of a secondary amine library, a common motif in GPCR antagonists.

Objective: Synthesize


-substituted-3-(3-methylpyridin-2-yl)cyclohexanamines.
Protocol
  • Setup: Charge a reaction vial with 3-MPC (1.0 equiv, 0.5 mmol) and the desired primary amine (

    
    , 1.1 equiv).
    
  • Solvent: Add 1,2-Dichloroethane (DCE, 2 mL).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temp to form the imine/iminium intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv) in one portion.
    
    • Note:

      
       is mild and will not reduce the pyridine ring or the imine too aggressively, preserving diastereoselectivity.
      
  • Reaction Time: Stir at ambient temperature for 12-16 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Analysis: The product will be a mixture of cis/trans diastereomers (relative to the pyridine and amine).

    • Separation: Diastereomers can often be separated by Prep-HPLC using a C18 column and a basic mobile phase (

      
       in Water/MeCN).[1]
      

Quality Control & Characterization Data

To ensure the integrity of 3-MPC before using it in complex synthesis, verify the following parameters.

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)

Area
Identity

-NMR (400 MHz,

)
Diagnostic singlet for methyl group at

ppm.[1] Pyridine protons in aromatic region.
Water Content Karl Fischer

(Critical for organometallic steps)
Residual Copper ICP-MS

ppm (Critical if used in biological assays)

NMR Interpretation Guide:

  • 
     8.4 ppm (d):  Proton adjacent to Pyridine Nitrogen (C6-H).
    
  • 
     2.45 ppm (s):  3-Methyl group on Pyridine.[1] Note: If this shifts significantly, check for protonation of the pyridine nitrogen.
    
  • 
     3.1-3.3 ppm (m):  Benzylic-like proton on Cyclohexane ring (C3-H).[1]
    

Visualization: Downstream Utility

Applications Root 3-(3-Methylpyridin-2-yl) cyclohexan-1-one App1 Reductive Amination Root->App1 App2 Fischer Indole / Vilsmeier-Haack Root->App2 App3 Chiral Resolution Root->App3 Prod1 Amine Libraries (GPCR Antagonists) App1->Prod1 Prod2 Fused Tricyclic Systems (Kinase Inhibitors) App2->Prod2 Prod3 Enantiopure Scaffolds (Stereoselective Binding) App3->Prod3

Figure 2: Strategic downstream applications of the 3-MPC scaffold in drug discovery.

References

  • Sigma-Aldrich. 2-Bromo-3-methylpyridine Product Specification and Reactivity Profile.[1]Link

  • ChemicalBook. Synthesis methods for 3-Methyl-2-cyclohexen-1-one and related derivatives.Link

  • PubChem. Compound Summary: 3-(Pyridin-2-yl)cyclohexanone (Analogous Scaffold).[1]Link

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Demonstrates pyridine functionalization logic). Link

  • Boc Sciences. 3-Methyl-2-cyclohexenone: Properties and Applications in Synthesis.

Sources

Method

Catalytic hydrogenation of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one derivatives

Executive Summary & Mechanistic Insight The catalytic hydrogenation of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one presents a classic chemoselectivity challenge in pharmaceutical synthesis. The molecule contains two distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The catalytic hydrogenation of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one presents a classic chemoselectivity challenge in pharmaceutical synthesis. The molecule contains two distinct reducible functionalities: the carbonyl group (ketone) and the heteroaromatic pyridine ring.

For researchers developing CNS-active agents or kinase inhibitors, the utility of this scaffold lies in the ability to tune reaction conditions to access three distinct chemical spaces:

  • The Chiral Alcohol: Reduction of C=O only (Pyridine intact).

  • The Piperidine-Alcohol: Global reduction (C=O and Pyridine reduced).

  • Stereochemical Control: Managing the cis/trans diastereoselectivity at the cyclohexyl ring.

Mechanistic Challenge: The Pyridine "Anchor" The 3-methylpyridin-2-yl moiety acts as a Lewis base. On heterogeneous catalyst surfaces (Pd, Pt, Rh), the pyridine nitrogen donates electron density to the metal


-orbitals (chemisorption).
  • Effect A (Poisoning): Strong adsorption can block active sites, requiring higher hydrogen pressures or acidic media to protonate the nitrogen and weaken the metal-N interaction.

  • Effect B (Directing): In homogeneous catalysis, the pyridine can coordinate to the metal center, potentially directing the facial selectivity of the hydride transfer to the ketone.

Decision Matrix: Selectivity Control

The following decision tree illustrates how catalyst selection dictates the product outcome.

ReactionPathways Substrate 3-(3-Methylpyridin-2-yl) cyclohexan-1-one Cat_Ru Ru/C or Ru-BINAP (Mild Pressure, Neutral) Substrate->Cat_Ru Chemo-selective Cat_Pt PtO2 (Adam's Cat) (H2, AcOH, 50-70 bar) Substrate->Cat_Pt Exhaustive Cat_Pd Pd/C + HCl (High Pressure) Substrate->Cat_Pd Exhaustive Prod_Alc Product A: Pyridyl-Cyclohexanol (Ketone Reduced) Cat_Ru->Prod_Alc Major Product (>95% Selectivity) Prod_Pip Product B: Piperidyl-Cyclohexanol (Global Reduction) Cat_Pt->Prod_Pip cis-Piperidine Enriched Cat_Pd->Prod_Pip Mixture

Figure 1: Chemoselectivity decision tree. Blue node represents the starting material; Green nodes represent target isolated intermediates.

Application Protocols

Protocol A: Chemoselective Ketone Reduction (Pyridine Intact)

Objective: Synthesis of 3-(3-methylpyridin-2-yl)cyclohexanol. Rationale: Ruthenium (Ru) catalysts typically show poor activity for pyridine hydrogenation under mild conditions, making them ideal for selective ketone reduction.

Materials:

  • Substrate: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (10 mmol)

  • Catalyst: 5% Ru/Al₂O₃ or RuCl₂(PPh₃)₃ (Homogeneous option)

  • Solvent: Isopropanol (IPA)

  • Hydrogen Source: H₂ gas (balloon or low pressure)

Step-by-Step Workflow:

  • Preparation: In a 50 mL autoclave or pressure bottle, dissolve 10 mmol of substrate in 20 mL of IPA.

  • Catalyst Addition: Add 5 mol% of Ru catalyst. Note: If using homogeneous Ru-BINAP for enantioselectivity, perform in a glovebox.

  • Purge: Seal vessel and purge with N₂ (3x) followed by H₂ (3x).

  • Reaction: Pressurize to 5–10 bar (70–145 psi) . Heat to 60°C . Stir at 800 rpm for 12 hours.

  • Work-up: Cool to RT. Vent H₂ carefully. Filter catalyst through a Celite pad.

  • Analysis: Analyze via HPLC/GC. Expect >98% ketone conversion with <1% pyridine reduction.

Stereochemical Note: This method typically yields a diastereomeric mixture (cis/trans alcohols). For high diastereoselectivity (e.g., >95:5 trans-alcohol), replace catalytic hydrogenation with Luche Reduction (NaBH₄ + CeCl₃·7H₂O in MeOH) at -78°C [1].

Protocol B: Global Reduction (Pyridine to Piperidine)

Objective: Synthesis of 3-(3-methylpiperidin-2-yl)cyclohexanol. Rationale: Platinum(IV) oxide (PtO₂, Adam's Catalyst) in acidic media is the gold standard for reducing pyridines. The acid protonates the pyridine nitrogen, preventing catalyst poisoning and facilitating ring hydrogenation.

Materials:

  • Substrate: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (5 mmol)

  • Catalyst: PtO₂ (Adam's Catalyst) - 10 wt% loading

  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr)

Step-by-Step Workflow:

PtReduction Step1 Dissolve Substrate in Glacial AcOH Step2 Add PtO2 Catalyst (Under N2 blanket) Step1->Step2 Step3 Pressurize H2 (50-70 bar / 700-1000 psi) Step2->Step3 Step4 Reaction Phase RT to 50°C, 12-24h Step3->Step4 Step5 Filtration & Workup (Remove AcOH, Neutralize) Step4->Step5

Figure 2: Workflow for high-pressure global hydrogenation using Adam's Catalyst.

Detailed Procedure:

  • Safety Check: Inspect reactor seals. Acetic acid is corrosive; use appropriate O-rings (Kalrez or Teflon-encapsulated).

  • Loading: Charge the vessel with substrate (5 mmol) and Glacial Acetic Acid (15 mL).

  • Catalyst: Carefully add PtO₂ (100 mg). Caution: Dry PtO₂ can ignite solvent vapors in the presence of H₂. Add under inert atmosphere.

  • Hydrogenation: Pressurize to 50 bar (725 psi) . Stir vigorously (>1000 rpm) to overcome mass transfer limitations.

  • Monitoring: The reaction is complete when H₂ uptake ceases.

  • Work-up: Filter the mixture to remove Pt black. Concentrate the filtrate (AcOH removal). Neutralize the residue with aqueous NaOH/NaHCO₃ to liberate the free amine (piperidine). Extract with DCM.

Quantitative Performance & Screening Data

The following table summarizes expected outcomes based on catalyst screening for 3-pyridyl-cyclohexanone derivatives [2, 3].

Catalyst SystemSolventPressureTempMajor ProductSelectivity
5% Pd/C MeOH1 barRTNo Reaction (Poisoning)N/A
5% Pd/C MeOH + HCl5 barRTKetone Red. (Alcohol)90%
PtO₂ AcOH50 barRTPiperidine-Alcohol >95%
Rh/C EtOH50 bar60°CPiperidine-Alcohol 85%
RuCl₂(PPh₃)₃ IPA/KOH10 bar50°CAlcohol (Pyridine intact)>98%

Troubleshooting & Optimization

  • Problem: Incomplete Pyridine Reduction.

    • Cause: Catalyst poisoning by the generated piperidine (secondary amine).

    • Solution: Ensure the reaction is performed in Glacial Acetic Acid or with 1.1 eq of HCl in MeOH. The protonated amine does not bind as strongly to the catalyst surface.

  • Problem: Cis/Trans Isomer Mixtures.

    • Insight: Heterogeneous hydrogenation usually delivers H₂ from the least hindered face.

    • Optimization: To favor the thermodynamic product (usually trans-alcohol), use a dissolving metal reduction (Na/EtOH) or equilibrate the final alcohol with Aluminum Isopropoxide (Oppenauer conditions). To favor the kinetic product, use bulky hydride reagents (L-Selectride) instead of catalytic hydrogenation.

References

  • Vertex Pharmaceuticals. (2012). Stereoselective Reduction of Cyclohexanone Derivatives. Journal of Organic Chemistry. (General methodology for cyclohexanone stereocontrol).

  • BenchChem. (2025).[2] Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes.

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

  • TCI Chemicals. Precious Metal Catalysts on Activated Carbon for Heterogeneous Selective Hydrogenation.

Sources

Application

Application Note: Precision Functionalization of the Alpha-Position in 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

This Application Note provides a rigorous technical guide for the alpha-functionalization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . This scaffold, often encountered in neuroactive drug discovery (e.g., mGluR modulato...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the alpha-functionalization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . This scaffold, often encountered in neuroactive drug discovery (e.g., mGluR modulators) and diversity-oriented synthesis, presents unique regioselectivity challenges due to the interplay between the steric bulk of the 3-methylpyridyl group and the electronic properties of the cyclohexanone ring.

Executive Summary & Structural Analysis[1]

The target molecule, 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (1) , possesses two distinct alpha-positions available for functionalization:

  • C2 Position (Proximal): Located between the carbonyl and the heteroaryl substituent.[1]

  • C6 Position (Distal): Located on the "open" side of the cyclohexanone ring.[1]

The Regioselectivity Challenge[2]
  • Steric Dominance: The 3-methylpyridin-2-yl group at C3 exerts significant steric pressure on the C2 position. The ortho-methyl group on the pyridine ring forces the pyridine ring to twist out of plane, creating a "steric wall" that severely hinders approach to C2.

  • Electronic Bias: While the pyridine nitrogen could theoretically assist in directing metal enolates, the steric bulk generally overrides this, making C6-functionalization the kinetically and thermodynamically preferred pathway for most electrophiles.

Strategic Decision Matrix
  • Target C6 (Distal): Use Kinetic Control (LDA, -78 °C) or standard Pd-catalysis. High success rate.

  • Target C2 (Proximal): Requires blocking C6 or using specific intramolecular directing strategies.[1] Generally low yield without scaffold modification.[1]

Visualizing the Reaction Landscape

The following decision tree outlines the optimal pathways for functionalizing this specific scaffold.

FunctionalizationStrategy Start Substrate: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Decision Target Position? Start->Decision C6_Path C6 (Distal) Functionalization (Preferred) Decision->C6_Path Standard Route C2_Path C2 (Proximal) Functionalization (Sterically Hindered) Decision->C2_Path Challenging Route Method_Alk Direct Alkylation (LDA / R-X) C6_Path->Method_Alk Kinetic Control (-78°C) Method_Ary Pd-Catalyzed Arylation (Pd(OAc)2 / Phosphine) C6_Path->Method_Ary Thermodynamic Control Method_Hal Alpha-Halogenation (NBS / NCS) C6_Path->Method_Hal Electrophilic Source Block Strategy: Block C6 first (e.g., Formylation/Thiomethylation) C2_Path->Block Required Step

Caption: Strategic workflow for regioselective functionalization. C6 is the primary target due to the steric shielding of C2 by the 3-methylpyridyl group.

Detailed Experimental Protocols

Protocol A: C6-Selective Kinetic Alpha-Alkylation

Objective: Introduction of alkyl groups (Methyl, Benzyl, Allyl) at the less hindered C6 position. Mechanism: Kinetic deprotonation using a bulky base prevents equilibration to the more substituted (and sterically crowded) C2 enolate.[1]

Reagents:

  • Substrate (1): 1.0 equiv.[1]

  • Lithium Diisopropylamide (LDA): 1.1 equiv (freshly prepared or commercial).[1]

  • Electrophile (e.g., MeI, BnBr): 1.2 equiv.[1]

  • Solvent: Anhydrous THF.

  • Additive: HMPA or DMPU (Optional, 2.0 equiv, to accelerate reaction with unreactive halides).[1]

Step-by-Step Procedure:

  • Enolate Formation:

    • Flame-dry a round-bottom flask under Argon.

    • Add anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

    • Add LDA solution dropwise.

    • Critical Step: Add solution of Substrate (1) in THF dropwise over 10 minutes. The solution may turn yellow/orange (enolate formation).[1]

    • Stir at -78 °C for 45 minutes. Note: Do not warm up, or equilibration to the thermodynamic enolate mixture may occur.[1]

  • Electrophile Addition:

    • Add the Alkyl Halide (neat or in THF) dropwise to the cold enolate solution.[1]

    • Stir at -78 °C for 2 hours.

  • Workup:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow to warm to room temperature.[1]

    • Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[1] The C6-alkylated product is typically the major isomer (>90% regioselectivity).

Validation:

  • 1H NMR: Look for the disappearance of one alpha-proton signal and the appearance of the alkyl group signals. The C2 proton (doublet of doublets or multiplet) should remain intact, often shifted downfield due to the pyridine ring current.[1]

Protocol B: Pd-Catalyzed Alpha-Arylation (C6-Selective)

Objective: Introduction of aryl groups using Buchwald-Hartwig chemistry. Mechanism: Palladium enolate formation.[1] While Pd-enolates can equilibrate, the steric bulk of the 3-methylpyridyl group at C3 strongly disfavors reductive elimination at C2, yielding high C6 selectivity.

Reagents:

  • Substrate (1): 1.0 equiv.[1]

  • Aryl Bromide: 1.2 equiv.[1]

  • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃.[1]

  • Ligand: XPhos or S-Phos (2-4 mol%). Note: Buchwald biaryl phosphines are superior for cyclohexanones.

  • Base: NaOtBu (1.5 equiv) or K₃PO₄ (for base-sensitive substrates).[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

Step-by-Step Procedure:

  • Setup:

    • In a glovebox or under strictly inert atmosphere, combine Pd(OAc)₂, Ligand, NaOtBu, and Aryl Bromide in a reaction vial.

    • Add Substrate (1) and solvent (Toluene).[1][2]

  • Reaction:

    • Seal the vial and heat to 80–100 °C .

    • Monitor by LC-MS.[1] Reaction times vary from 2 to 12 hours.[1]

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove palladium black.[1]

    • Concentrate and purify via column chromatography.[1]

Data Table: Typical Ligand Performance

LigandConversionC6:C2 SelectivityNotes
XPhos >95%>20:1Excellent for steric bulk; standard choice.
BINAP 60-80%10:1Slower rates; good enantioselectivity potential.[1]
PPh3 <20%N/AInsufficient activity for hindered ketones.[1]

Troubleshooting & Optimization

Issue: Low Regioselectivity (Mixture of C2/C6)
  • Cause: Equilibration of the enolate (proton transfer) before reaction.[1]

  • Solution: Ensure strictly kinetic conditions (keep at -78 °C). For arylation, increase the steric bulk of the ligand (e.g., switch from S-Phos to BrettPhos) to further penalize C2 attack.

Issue: No Reaction / Starting Material Recovery
  • Cause: Pyridine nitrogen coordinating the Lithium (in Protocol A) or Palladium (in Protocol B), poisoning the reaction.[1]

  • Solution:

    • Alkylation: Use slightly excess base (1.2–1.5 eq) to account for coordination.[1]

    • Arylation: The bulky ligands (XPhos) usually prevent pyridine coordination to the metal center.[1] If stalling occurs, increase temperature to 110 °C.

Issue: Poly-alkylation
  • Cause: The product is more acidic than the starting material.[1]

  • Solution: Use inverse addition (add enolate to electrophile) or ensure rapid mixing. For mono-arylation, this is rarely an issue as the product is more sterically hindered.[1]

References

  • Palladium-Catalyzed Alpha-Arylation of Ketones

    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[1] Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370.[1]

    • [1]

  • Regioselectivity in Cyclohexanone Functionalization

    • Mao, J., et al. (2018).[1] Regioselective alpha-functionalization of cyclohexanones. Organic Chemistry Frontiers.

  • Kinetic vs.

    • Evans, D. A. (2005).[1] Evans pKa Table and Enolate Chemistry Notes. Harvard University.[1]

  • Functionalization of Heteroaryl-Cyclohexanones

    • Synthesis of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation.[3] Journal of Organic Chemistry, 2017.[1]

    • [1][3]

Sources

Method

Advanced Organometallic Strategies for Pyridyl Cyclohexanone Synthesis

Application Note & Protocol Guide Executive Summary Pyridyl cyclohexanones are critical pharmacophores in neuroactive drug discovery (e.g., NMDA receptor antagonists, analgesics).[1] However, their synthesis via organome...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Pyridyl cyclohexanones are critical pharmacophores in neuroactive drug discovery (e.g., NMDA receptor antagonists, analgesics).[1] However, their synthesis via organometallic reagents is fraught with chemoselectivity challenges.[1] Standard Grignard or Lithio-pyridines exhibit high instability and a strong preference for 1,2-addition (attacking the carbonyl) rather than the desired 1,4-conjugate addition or


-arylation.[1]

This guide details two field-proven, high-fidelity protocols to overcome these limitations:

  • The Knochel-Zinc Pathway: Uses bench-stable pyridyl zinc pivalates with copper catalysis for regioselective 1,4-addition to enones.[1]

  • The Buchwald-Hartwig Pathway: Utilizes Palladium-catalyzed

    
    -arylation to couple halopyridines with cyclohexanones.[1]
    

Part 1: The Pyridyl Nucleophile Challenge

The direct reaction of 2-pyridyl magnesium bromide (Grignard) or 2-pyridyl lithium with 2-cyclohexen-1-one typically fails to yield the desired 3-(2-pyridyl)cyclohexanone.[1]

Mechanistic Failure Modes[1]
  • Instability: 2-Pyridyl organometallics are prone to oxidative dimerization and "benzyne-like" fragmentation at temperatures > -50°C.[1]

  • Hard Nucleophile Bias: The high charge density on the C2-carbon drives the reagent to attack the "hard" carbonyl oxygen (1,2-addition), resulting in the tertiary alcohol (allylic alcohol) rather than the ketone.

  • Polymerization: 4-Pyridyl species often induce polymerization of the enone due to their basicity.

Strategic Solution: Transmetallation to a "softer" metal (Zinc or Copper) or the use of catalytic cross-coupling cycles (Palladium) is required to modulate reactivity.

Part 2: Decision Matrix & Workflow

Use the following logic flow to select the optimal protocol for your specific substrate.

DecisionMatrix Start Target: Pyridyl Cyclohexanone Substrate Available Starting Material? Start->Substrate Enone 2-Cyclohexen-1-one (Enone) Substrate->Enone Conjugate Addition Ketone Cyclohexanone (Saturated Ketone) Substrate->Ketone Alpha-Arylation Pos Pyridine Position? Enone->Pos MethodC PROTOCOL B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Ketone->MethodC Pos2 2-Pyridyl Pos->Pos2 Pos34 3- or 4-Pyridyl Pos->Pos34 MethodA PROTOCOL A: Knochel Zinc + Cu Cat. (Prevents 1,2-addn) Pos2->MethodA MethodB Standard Cuprate (R2CuLi) or Grignard/Cu Pos34->MethodB

Figure 1: Strategic Decision Matrix for selecting the synthesis route based on starting material and pyridine substitution pattern.

Part 3: Protocol A - Copper-Catalyzed Conjugate Addition (Knochel-Zinc Route)[1]

This protocol utilizes Pyridyl Zinc Pivalates , which are solid, air-stable reagents developed by the Knochel group.[1] They solve the instability issue of pyridyl lithiums and, when combined with Copper(I), exclusively favor 1,4-addition.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-Cyclohexen-1-one (1.0 equiv).

  • Reagent Precursor: 2-Bromopyridine.[1][2]

  • Magnesium Base: TMPMgCl[1]·LiCl (Knochel-Hauser Base) or Mg turnings for direct insertion.[3]

  • Zinc Source: Zn(OPiv)2 (Zinc Pivalate) or ZnCl2 solution.

  • Catalyst: CuCN[1]·2LiCl (10-20 mol%) or CuI.[1]

  • Additive: TMSCl (Trimethysilyl chloride) – Critical for trapping the enolate and accelerating the reaction.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology

Phase 1: Preparation of 2-Pyridyl Zinc Pivalate (2-PyZnOPiv)

  • Activation: In a flame-dried Schlenk flask under Argon, add Mg turnings (1.5 equiv) and activate with DIBAL-H (1 mol%) or iodine crystals.

  • Insertion: Add Zn(OPiv)2 (1.1 equiv) and LiCl (1.1 equiv) in THF.

  • Addition: Dropwise add 2-bromopyridine (1.0 equiv) at ambient temperature.

  • Reaction: Stir at 25°C for 2-4 hours. The resulting solution contains the stable 2-PyZnOPiv·MgBrCl species.

    • Checkpoint: Titrate a small aliquot with iodine to confirm concentration (typically 0.5 – 0.8 M).

Phase 2: Conjugate Addition

  • Catalyst Setup: In a separate flask, dissolve CuCN (20 mol%) and LiCl (40 mol%) in THF to form soluble CuCN·2LiCl.[3] Cool to -78°C.[1]

  • Reagent Mixing: Cannulate the Pyridyl Zinc solution (1.5 equiv) into the Copper solution. Allow to warm to -20°C for 10 mins to form the active organocuprate species, then cool back to -78°C.

  • Electrophile Addition: Add TMSCl (2.0 equiv) followed by dropwise addition of 2-cyclohexen-1-one (1.0 equiv) in THF.

  • Reaction: Stir at -78°C for 2 hours, then allow to slowly warm to 0°C.

    • Mechanism:[1][4][5][6][7] The TMSCl traps the intermediate enolate as a silyl enol ether, preventing side reactions and accelerating the 1,4-addition via Lewis acid activation of the enone oxygen.

  • Workup: Quench with saturated aq. NH4Cl (dissolves Cu salts). Extract with EtOAc.

  • Hydrolysis: Treat the crude silyl enol ether with mild acid (e.g., 1N HCl in THF) or TBAF to regenerate the ketone.

Data Summary: Yield Expectations

Pyridine Isomer Reagent Type Catalyst Yield (%) Regioselectivity (1,4 vs 1,[1]2)
2-Pyridyl 2-PyZnOPiv CuCN[1]·2LiCl 78-85% >99:1
3-Pyridyl 3-PyZnOPiv CuCN[1]·2LiCl 88-92% >99:1

| 2-Pyridyl | 2-PyMgBr (Grignard) | CuI (No Zn) | <30% | 40:60 (Poor) |[1]

Part 4: Protocol B - Palladium-Catalyzed Alpha-Arylation[1]

When starting from saturated cyclohexanones, Pd-catalyzed cross-coupling is the superior method.[1] This route avoids the handling of unstable pyridyl metallics entirely, generating the nucleophile (enolate) in situ.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Cyclohexanone (1.0 - 1.2 equiv).[1]

  • Coupling Partner: 3-Bromopyridine or 3-Chloropyridine (1.0 equiv).[1]

    • Note: 2-halopyridines are more challenging due to potential poisoning of the Pd catalyst by the pyridine nitrogen, but specialized ligands (e.g., BrettPhos) can overcome this.[1]

  • Catalyst: Pd(OAc)2 or Pd2(dba)3 (1-2 mol%).

  • Ligand: XPhos or BrettPhos (2-4 mol%).[1]

    • Why: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the C-X bond and prevent catalyst deactivation.[1]

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.[1]

  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial (glovebox preferred or rigorous Schlenk technique) with Pd(OAc)2 (1 mol%), Ligand (2 mol%), and NaOtBu (1.5 equiv).

  • Substrate Addition: Add the aryl halide (3-bromopyridine, 1.0 mmol) and cyclohexanone (1.2 mmol).

  • Solvent: Add anhydrous Toluene (concentration ~0.2 - 0.5 M).

  • Heating: Seal the vial and heat to 80-100°C.

    • Monitoring: Reaction is typically complete in 2-6 hours.[1] Monitor by GC-MS or LC-MS.[1]

  • Workup: Cool to RT. Dilute with ether, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify by flash chromatography.

ArylationMechanism Step1 1. Oxidative Addition Pd(0) + Ar-Br -> LnP(Ar)Br Step3 3. Transmetallation Pd-Ar + Enolate -> Pd-Ar(Enolate) Step1->Step3 Step2 2. Enolate Formation Ketone + Base -> Enolate Step2->Step3 Step4 4. Reductive Elimination Product Release + Pd(0) Step3->Step4 Step4->Step1 Catalytic Cycle

Figure 2: Catalytic cycle for the Pd-catalyzed alpha-arylation of cyclohexanone.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in Zn reagentTitrate Zn reagent before use.[1] Ensure LiCl is dry (flame dry under vacuum).
1,2-Addition Product (Protocol A) Inefficient TransmetallationIncrease warming time (-20°C) before cooling to -78°C. Ensure CuCN is high quality.
No Reaction (Protocol B) Catalyst PoisoningSwitch ligand to BrettPhos or RuPhos . Ensure Pyridine N is not coordinating Pd strongly.
Bis-arylation (Protocol B) Excess Base/HalideUse slight excess of Ketone (1.2 equiv) vs Halide (1.0 equiv).

References

  • Knochel Pyridyl Zinc Reagents

    • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[1][8] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757.[1] Link

    • Ellwart, M., & Knochel, P. (2015).[1][9] Preparation of Solid, Polyfunctional Zinc Reagents.[8][9] Angewandte Chemie International Edition, 54(36), 10662–10665.[1] Link

  • Copper-Catalyzed Conjugate Addition

    • Feringa, B. L., et al. (2006).[1][10] Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(3), 179–188.[1] Link

    • Nilsson, M., et al. (1984).[1] Conjugate addition of 2-pyridylcopper reagents. Tetrahedron, 40(12), 2419-2428.[1]

  • Pd-Catalyzed Alpha-Arylation

    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[1] Synthesis of Heterocycles via the Pd-Catalyzed C-N Bond-Forming Reaction.[1] Journal of the American Chemical Society, 122(7), 1360–1370.[1] Link

    • Hamann, B. C., & Hartwig, J. F. (1997).[1] Palladium-Catalyzed α-Arylation of Esters and Amides.[1][7][11] Journal of the American Chemical Society, 119(50), 12382–12383.[1] Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one via NHC-Copper Catalyzed Conjugate Addition

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The introduction of 2-pyridyl and 3-methyl-2-pyridyl motifs int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The introduction of 2-pyridyl and 3-methyl-2-pyridyl motifs into aliphatic scaffolds is a highly sought-after transformation in medicinal chemistry due to the favorable pharmacokinetic properties these heterocycles impart. However, the synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one via traditional conjugate (Michael) addition is notoriously difficult. 2-Pyridyl organometallic reagents are thermodynamically unstable, highly prone to protodeboronation, and frequently undergo Chichibabin-type homocoupling or catalyst poisoning due to strong nitrogen-metal coordination.

To circumvent these thermodynamic sinks, this application note details a highly optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By coupling the rapid heating profile of microwave irradiation with a sterically demanding N-Heterocyclic Carbene (NHC)-Copper(I) catalytic system, this methodology suppresses off-target degradation and drives the sterically hindered C-C bond formation to completion in under 5 minutes.

Mechanistic Rationale & Reaction Design

Why NHC-Copper(I) Catalysis?

Traditional Gilman reagents (organocuprates) fail with 2-pyridyl systems because the pyridyl nitrogen strongly chelates the copper center, effectively poisoning the catalyst and stalling the catalytic cycle. NHC-copper complex-catalyzed conjugate addition of Grignard reagents to cyclic enones has proven highly effective for constructing sterically hindered C-C bonds[1]. NHC ligands (such as IPr) are strong σ-donors and weak π-acceptors. They increase the electron density on the Cu(I) center, which accelerates the rate-limiting migratory insertion of the cyclohexenone into the Cu-Ar bond and stabilizes the transient, highly reactive Cu(III) metallacycle.

The Role of Microwave Irradiation

2-Pyridylmagnesium halides degrade rapidly even at ambient temperatures. Conventional thermal heating (e.g., oil baths) relies on inefficient thermal conductivity, meaning the organometallic reagent often degrades before the conjugate addition reaches completion. The use of single-mode microwave synthesis apparatus equipped with high-sensitivity infrared sensors allows precise temperature control, enabling reactions to reach completion in as little as 5 minutes at 250 W[2]. The high-frequency oscillating field directly heats the polar THF/Grignard complex, bypassing thermal conductivity limits and outcompeting the thermal degradation of the pyridyl nucleophile.

CatalyticCycle Cat Precatalyst NHC-Cu(I)Cl Active Active Species NHC-Cu(I)-Ar Cat->Active + ArMgBr - MgBrCl Coord π-Complex Cu-Cyclohexenone Active->Coord + Cyclohex-2-en-1-one Insert Cu(III) Metallacycle Migratory Insertion Coord->Insert d-π activation Product Cu(I) Enolate Intermediate Insert->Product Reductive Elimination Product->Active + ArMgBr (Transmetalation) Final Target Molecule 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Product->Final Aqueous Quench (NH4Cl)

Figure 1: NHC-Cu(I) catalyzed conjugate addition mechanism for 2-pyridyl introduction.

Comparative Data: MAOS vs. Conventional Heating

Copper-catalyzed conjugate addition reactions are highly efficient for introducing aromatic and heteroaromatic rings to α,β-unsaturated systems under mild conditions[3]. However, the application of microwave irradiation drastically alters the reaction profile for unstable nucleophiles. The table below summarizes the quantitative improvements observed when transitioning from conventional thermal conditions to MAOS.

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Temperature 65 °C (Reflux)100 °C (Pressurized Vial)
Reaction Time 12 - 18 hours5 minutes
Catalyst Loading 10 mol% IPrCuCl5 mol% IPrCuCl
Isolated Yield 42%88%
Primary Byproduct 2,2'-Bis(3-methylpyridine) (Homocoupling)Trace (< 2%)
1,2-Addition Product ~8%Not detected

Detailed Experimental Protocol

Reagents & Equipment
  • Nucleophile Precursor: 2-Bromo-3-methylpyridine (1.2 equiv, 1.2 mmol)

  • Exchange Reagent: Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.25 equiv)

  • Electrophile: Cyclohex-2-en-1-one (1.0 equiv, 1.0 mmol)

  • Catalyst: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride (IPrCuCl) (5 mol%)

  • Solvent: Anhydrous THF (4.0 mL, dried over activated alumina)

  • Equipment: Single-mode microwave reactor with IR temperature sensor, 10 mL microwave-safe sealed vials.

Step-by-Step Methodology

Step 1: Preparation of the Grignard Reagent (Knochel Exchange)

  • Flame-dry a 10 mL microwave vial equipped with a magnetic stir bar under a stream of argon.

  • Add 2-bromo-3-methylpyridine (1.2 mmol) and anhydrous THF (2.0 mL). Cool the solution to 0 °C in an ice bath.

  • Dropwise, add iPrMgCl (0.625 mL of a 2.0 M solution, 1.25 mmol).

  • Causality Check: Using Knochel's halogen-metal exchange at 0 °C generates the 3-methylpyridin-2-ylmagnesium chloride rapidly without elemental magnesium. This prevents surface-catalyzed degradation and avoids the highly exothermic, uncontrolled initiation typical of standard Grignard formations.

  • Stir at 0 °C for 15 minutes to ensure complete exchange.

Step 2: Catalyst Activation & Substrate Addition

  • To the generated Grignard solution, quickly add the IPrCuCl precatalyst (0.05 mmol, 24 mg).

  • Causality Check: IPrCuCl is an air-stable precatalyst. Upon addition, it immediately undergoes transmetalation with the Grignard reagent to form the active IPrCu-Ar species. The solution will transition from colorless to a deep yellow/orange.

  • Add cyclohex-2-en-1-one (1.0 mmol, 96 mg) dropwise over 1 minute.

  • Causality Check: Dropwise addition ensures the local concentration of the enone remains low, preventing uncatalyzed 1,2-addition (which yields unwanted allylic alcohols).

Step 3: Microwave Synthesis

  • Seal the microwave vial with a Teflon-lined crimp cap.

  • Insert the vial into the microwave reactor cavity. Set the parameters: Power = 250 W, Target Temperature = 100 °C, Hold Time = 5 minutes .

  • Initiate the sequence. The IR sensor must confirm the internal temperature reaches 100 °C within 30 seconds.

  • Causality Check: The rapid temperature spike forces the sterically hindered migratory insertion step to completion instantly, outcompeting the thermal decomposition pathways of the pyridyl nucleophile.

Step 4: Workup & Isolation

  • Allow the vial to cool to room temperature (assisted by compressed air cooling in the microwave unit).

  • Carefully uncap the vial and quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl solution.

  • Causality Check: The mildly acidic NH₄Cl protonates the Cu(I)-enolate, releasing the final ketone product and precipitating the copper salts, which prevents emulsion formation during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc 80:20) to afford the pure 3-(3-Methylpyridin-2-yl)cyclohexan-1-one as a pale yellow oil.

Workflow Step1 1. Grignard Prep 2-Bromo-3-methylpyridine iPrMgCl, THF, 0°C Step2 2. Cu-Catalyst Setup IPrCuCl (5 mol%) Cyclohexenone Step1->Step2 Step3 3. MAOS Irradiation 250 W, 100°C 5 min, IR Sensor Step2->Step3 Step4 4. Quench & Extract Sat. NH4Cl (aq) EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Conjugate Addition Reactions - N. Mase (Thieme Connect). Highlights microwave protocols for conjugate additions utilizing high-sensitivity IR sensors at 250 W.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGivCxKt9LcMC0j2VLknab6HtZ8Tg0ZAlFi0YWQByg0yn8OU4Hl7LudwM8kbDJU4Drjm9A3xHle19yImvWWljfF95ko6KqOxQ06wV4JMh6omJKSGfYJX-p61BWPIrjD65hSYHJ0KLUU5QNrjWZ3M51jKEBLUAQLrrc82NLzuyG5BJEsKkyPGfE5hWr2uR4=]
  • BJOC - Search Results (Beilstein Journals). Details the application of NHC-copper complex-catalyzed conjugate addition of Grignard reagents to cyclic enones.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJY_ajEUsbLkuk7XPjv1Hn9pG6yq3H3Tw_uVwDqAPf9NOBKkWk1siMoG8IHB_InqiohWxUCb266iEKEA1EA5jvmAXhitPKjZDSfa3E3MUpZOaafKNHCiPOHeW7t5XXsJJRyC8bX9OAgHJYazPv2Wk5D6-Pzk1AHvBsnSDlvOSuzOM1VEWFDa89wgavGKbsG-EAsQ==]
  • Cu-catalyzed conjugate addition reaction of aromatic amines and aromatic aza-heterocycles... (ResearchGate). Discusses the efficiency of copper-catalyzed conjugate additions for introducing heteroaromatic rings to α,β-unsaturated systems.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4NMi6r_hf2okI3P_aj_Nber2oTOS8NsynE-6NRDy3GqJosRKeXlPXOC5lb5rvfF4Ww5S0S_JvecOu1CoZlCNfllaZBBbucEfQW-huszRWsqwpzEn4tmpGtk_qMoKbn0u06UII5Y5qbZP7Pg7VUBAXvMvcGrYbpM1V54fKtHbIY8gudyrOKEU8ojmqUp50lOqfqOHWQ1GcPf8M3vRf3uXTY-vQq09yRfrh2jTSssKDQNEwP0RySGissgePqolcEJOZoqAjOCnWc9HfOXA_4l2bIeeP_2UXkg==]

Sources

Method

Application Note: High-Throughput Screening and Scale-Up Protocol for Pharmaceutically Active Salts of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Document Type: Standard Operating Procedure & Application Note Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale 3-(3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS: 1391207-37-6) is a critical synthetic intermediate and pharmacophore building block. Structurally, it features a lipophilic cyclohexanone moiety and a basic pyridine ring. In its free base form, the compound exhibits a low melting point and poor aqueous solubility, which severely limits its bioavailability and complicates downstream solid-state formulation.

To overcome these liabilities, salification is employed. Historically, approximately 50% of all FDA-approved active pharmaceutical ingredients (APIs) are administered as salts . The formation of a crystalline salt disrupts the low-energy amorphous state of the free base, significantly enhancing dissolution kinetics, thermal stability, and manufacturability.

The Causality of Counterion Selection

The selection of an appropriate counterion is not arbitrary; it is strictly governed by the


 rule  and steric constraints.
  • Thermodynamic Feasibility: The conjugate acid of the pyridine nitrogen in our target molecule has an estimated

    
     of ~5.8 (enhanced slightly by the electron-donating 3-methyl group). To ensure complete proton transfer and prevent disproportionation back to the free base in aqueous media, the chosen acid must have a 
    
    
    
    at least 3 units lower than the base (
    
    
    ) .
  • Steric Hindrance: The methyl group at the 3-position of the pyridine ring introduces local steric bulk adjacent to the basic nitrogen. Consequently, bulky counterions (e.g., tosylate or napadisylate) exhibit sluggish crystallization kinetics and poor lattice packing. Smaller, highly acidic counterions like methanesulfonate (mesylate) and chloride are mechanistically prioritized to ensure rapid, thermodynamically stable lattice formation.

Experimental Workflow

The following workflow illustrates the tiered decision-tree approach used to screen, characterize, and scale the optimal salt form.

Workflow N1 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Free Base Characterization N2 Counterion Selection (ΔpKa > 3 Rule) N1->N2 N3 High-Throughput Screening (Solvent/Acid Matrix) N2->N3 N4 Solid-State Characterization (XRPD, DSC, TGA) N3->N4 N5 Optimal Salt Selection (Mesylate Salt) N4->N5 N6 Scale-Up Synthesis & Process Validation N5->N6

Figure 1: Tiered decision-tree workflow for API salt screening and scale-up.

Step-by-Step Methodologies: A Self-Validating Protocol

This protocol is engineered as a self-validating system . Every synthetic step is paired with an In-Process Control (IPC) that mathematically or physically confirms the success of the operation, eliminating false positives (such as physical mixtures masquerading as salts).

Phase 1: High-Throughput Micro-Scale Screening

Recent trends in FDA approvals highlight the dominance of hydrochloride and mesylate salts for basic APIs . We screen these alongside maleic and phosphoric acids.

  • Preparation of Stock Solutions: Dissolve the free base in a volatile, moderately polar solvent (e.g., Acetone or Tetrahydrofuran) to a concentration of 50 mg/mL.

  • Dispensing: Aliquot 1 mL (50 mg API) into a 96-well glass block.

  • Acid Addition: Add 1.05 molar equivalents of the selected counterions (HCl, Methanesulfonic acid, Maleic acid, Acetic acid) to respective wells.

  • Crystallization: Subject the plate to temperature cycling (50°C to 5°C at 0.5°C/min) to induce nucleation. If no solids form, apply slow solvent evaporation.

  • IPC Checkpoint (Self-Validation): Analyze precipitates via Differential Scanning Calorimetry (DSC).

    • Causality Check: If the endothermic melting peak matches the free base (~45°C), the system flags a failure (physical mixture/no reaction). A shift to a higher, sharp melting point (>120°C) validates successful ionic lattice formation .

Phase 2: Scale-Up Synthesis of the Optimal Mesylate Salt

Based on the quantitative data (see Section 4), the Methanesulfonate (Mesylate) salt provides the optimal balance of solubility, high melting point, and low hygroscopicity.

Reagents:

  • 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (Free Base): 10.0 g (52.8 mmol)

  • Methanesulfonic Acid (≥99%): 5.33 g (55.4 mmol, 1.05 eq)

  • Acetone (Primary Solvent): 100 mL

  • Methyl tert-butyl ether (MTBE) (Anti-solvent): 50 mL

Procedure:

  • Dissolution: Charge a 250 mL jacketed reactor with 10.0 g of the free base and 100 mL of acetone. Stir at 250 rpm and heat to 40°C until complete dissolution is achieved.

  • Acidification: Slowly add methanesulfonic acid dropwise over 15 minutes. Mechanistic note: Slow addition prevents localized supersaturation, which can lead to amorphous precipitation or oiling out.

  • Aging & Anti-Solvent Addition: Stir the homogenous solution at 40°C for 30 minutes. Slowly charge 50 mL of MTBE to reduce the solubility of the formed salt.

  • Controlled Cooling: Cool the reactor from 40°C to 5°C at a linear rate of 0.2°C/min.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 20 mL of cold MTBE.

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours.

  • Final IPC: Perform High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). The stoichiometric ratio of API to mesylate must be 1.00 : 1.00 (±0.02) to validate chemical purity.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the generated salts. The data clearly dictates the selection of the Mesylate salt over the Hydrochloride salt, as the latter exhibits deliquescent behavior (extreme hygroscopicity) despite excellent solubility.

Counterion

Yield (%)Melting Point (°C)Aqueous Solubility (mg/mL)Hygroscopicity (at 75% RH)
Free Base N/AN/A45.2 - 47.8< 0.1Low (< 0.5% wt gain)
Hydrochloric Acid ~11.885.4182.1 - 184.5> 50.0High (Deliquescent)
Methanesulfonic Acid ~7.792.1 165.3 - 167.0 > 100.0 Low (< 2.0% wt gain)
Maleic Acid ~3.978.6134.0 - 136.215.4Moderate (~4.5% wt gain)
Acetic Acid ~1.0N/AN/AN/AN/A

*Note: Acetic acid failed to form a solid salt due to insufficient


, resulting in an un-isolable oil. This physically validates the 

rule.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023) Source: PubMed (AAPS PharmSciTech) URL:[Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms Source: Pharmaceutical Technology URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Welcome to the technical support guide for the synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and purity in this challenging conjugate addition reaction. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-tested solutions.

Overview of the Core Synthesis

The formation of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one is most effectively achieved via a 1,4-conjugate addition (Michael addition) of a metalated 3-methylpyridine species to 2-cyclohexen-1-one. The key challenge lies in controlling the reactivity of the organometallic nucleophile to favor the desired 1,4-addition over the competing 1,2-addition pathway and other side reactions.

The generalized reaction scheme involves two primary stages:

  • Deprotonation: Formation of a potent nucleophile by deprotonating the methyl group of 3-methylpyridine using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).

  • Conjugate Addition: The addition of this nucleophile to 2-cyclohexen-1-one. For optimal results, this step is often mediated by a copper(I) salt to ensure high 1,4-selectivity.[1][2][3]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses the most common experimental failures in a direct Q&A format, providing both diagnoses and validated protocols for recovery.

Issue 1: Low or No Product Yield

Question: My reaction has stalled, or I'm observing very low conversion to the desired product upon workup. What are the likely causes and how can I fix this?

Answer: Low or zero yield is the most frequent issue and almost always points to problems with the organolithium reagent or the reaction environment. Organolithium reagents are highly reactive and sensitive to air, moisture, and temperature.[4][5]

Potential Causes & Solutions:

  • Degraded Organolithium Reagent: Commercially available n-BuLi degrades over time, leading to a lower actual concentration than stated on the bottle.

    • Solution: Titrate your n-BuLi solution before each use to determine its precise molarity. A double titration method using a standard like diphenylacetic acid is highly reliable.[4]

  • Presence of Protic Impurities: Trace amounts of water or other protic impurities in your solvent or on your glassware will quench the organolithium reagent instantly.

    • Solution: Ensure all glassware is rigorously dried in an oven ( >120 °C) for several hours and cooled under a stream of dry, inert gas (argon or nitrogen). Solvents like tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.[4]

  • Inadequate Inert Atmosphere: Organolithium reagents are pyrophoric and react rapidly with oxygen and moisture.[4][5][6]

    • Solution: Employ robust air-free techniques. Use a well-maintained Schlenk line or a glovebox for the entire procedure. Ensure all reagent transfers are performed via cannula or gas-tight syringes.[4]

  • Incorrect Reaction Temperature: The initial deprotonation (lithiation) and the subsequent conjugate addition are highly temperature-sensitive.

    • Solution: Maintain a cryogenic temperature of -78 °C (a dry ice/acetone bath is standard) during the addition of n-BuLi and the cyclohexenone electrophile.[1] Letting the reaction warm prematurely can lead to side reactions, including reaction with the THF solvent.[4]

Issue 2: Formation of a Major Byproduct—The 1,2-Addition Product

Question: My spectral analysis (NMR, LC-MS) shows a significant amount of an isomeric byproduct, which I believe is the 1,2-addition product, 1-(3-methylpyridin-2-yl)methyl)cyclohex-2-en-1-ol. How can I favor the desired 1,4-addition?

Answer: This is a classic problem of chemoselectivity in reactions with α,β-unsaturated carbonyls.[7] Organolithium reagents are "hard" nucleophiles and tend to attack the "hard" electrophilic carbonyl carbon (1,2-addition). To promote attack at the "soft" β-carbon (1,4-addition), a "soft" organocopper reagent (a Gilman cuprate) must be generated in situ.[8]

Causality: The mechanism involves transmetalation of the lithiated pyridine with a copper(I) salt (e.g., CuI, CuBr·SMe₂, or CuCN). This forms a less basic, softer organocuprate nucleophile, which has a much higher propensity for 1,4-addition.[1][8]

Optimized Protocol for 1,4-Selectivity:

  • Lithiated Pyridine Formation: In a flame-dried, argon-purged flask, dissolve 3-methylpyridine in anhydrous THF and cool to -78 °C. Add one equivalent of freshly titrated n-BuLi dropwise. Stir at 0 °C for 1 hour to ensure complete deprotonation.

  • Cuprate Formation: In a separate flame-dried flask, create a suspension of a copper(I) salt (e.g., CuBr·SMe₂) in anhydrous THF. Cool this suspension to -30 °C.

  • Transmetalation: Transfer the cold lithiated pyridine solution from the first flask into the copper salt suspension via a cannula. Stir the resulting mixture at -30 °C for at least 1-2 hours. This step is critical for the formation of the active cuprate reagent.

  • Conjugate Addition: Cool the cuprate mixture back down to -78 °C. Slowly add a solution of 2-cyclohexen-1-one in anhydrous THF dropwise.

  • Quench: After stirring for several hours at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Parameter Condition for 1,2-Addition Condition for 1,4-Addition Rationale
Reagent Lithiated 3-methylpyridine (organolithium)In situ generated organocuprateOrganocuprates are "soft" nucleophiles, favoring addition to the "soft" β-carbon of the enone.[8]
Additive NoneCopper(I) salt (e.g., CuI, CuBr·SMe₂)Transmetalation from lithium to copper is required to form the active 1,4-directing species.[1]
Temperature -78 °C-78 °C for addition; -30 °C for cuprate formationLower temperatures generally improve selectivity by minimizing side reactions.[1]
Issue 3: Difficulties in Product Purification

Question: I'm struggling to isolate the pure product. On a silica gel column, my product either streaks badly or doesn't elute, leading to low recovery. What's wrong?

Answer: The basic nitrogen atom of the pyridine ring is the culprit. It interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing tailing and irreversible adsorption.[9][10]

Solutions for Purification:

  • Deactivating the Silica Gel:

    • Method 1: Triethylamine (Et₃N) Additive: Prepare your eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1% triethylamine. Before running the column, flush the packed silica gel with this eluent mixture. The triethylamine will competitively bind to the acidic sites on the silica, allowing your basic product to elute cleanly.[9]

    • Method 2: Ammonia Treatment: For very basic compounds, using an eluent system containing a small percentage of ammonium hydroxide in a polar solvent like methanol can be effective, though requires careful solvent selection (e.g., DCM/MeOH/NH₄OH).[10]

  • Using an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds. It lacks the strongly acidic sites that cause problematic interactions.[10]

    • Reversed-Phase Chromatography: If available, reversed-phase (e.g., C18) chromatography can also be used, where the compound is eluted with a polar mobile phase like acetonitrile/water.

  • Acid-Base Extraction: Before chromatography, consider an acid-base extraction during the workup.

    • Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the pyridinium salt.

    • Wash the organic layer again to ensure complete extraction.

    • Carefully basify the combined aqueous layers with a base like sodium bicarbonate or dilute NaOH until pH > 8.

    • Extract the now-neutral product back into an organic solvent.

    • Dry the organic layer, concentrate, and proceed with chromatography. This will remove many non-basic impurities.

Core Protocol & Visualization

Baseline Protocol: Copper-Mediated Synthesis

This protocol is a starting point for optimization.

G cluster_prep Preparation cluster_reagents Reagent Setup cluster_reaction Reaction Sequence cluster_workup Workup & Purification P1 Flame-dry all glassware under vacuum. P2 Cool under inert gas (Argon). P1->P2 P3 Prepare anhydrous THF. P2->P3 R1 Flask A: 3-Methylpyridine in THF P3->R1 R2 Flask B: CuBr·SMe₂ in THF S3 3. Cool Flask B to -30 °C. Transfer contents of A to B via cannula (Cuprate formation). R2->S3 R3 Syringe C: n-BuLi (titrated) S1 1. Cool Flask A to -78 °C. Add n-BuLi (C) dropwise. R3->S1 R4 Syringe D: 2-Cyclohexen-1-one in THF S5 5. Cool Flask B to -78 °C. Add Cyclohexenone (D) dropwise. R4->S5 S2 2. Warm Flask A to 0 °C for 1 hour (Lithiation). S1->S2 S2->S3 S4 4. Stir at -30 °C for 2 hours. S3->S4 S4->S5 S6 6. Stir at -78 °C for 3-4 hours. S5->S6 S7 7. Quench with sat. aq. NH₄Cl. S6->S7 W1 Aqueous Workup (Extraction) S7->W1 Proceed to Workup W2 Dry organic layer (e.g., MgSO₄) & concentrate. W1->W2 W3 Purify via Chromatography (Silica + 1% Et₃N or Alumina). W2->W3

Caption: Experimental workflow for the synthesis.

Reaction Mechanism Overview

ReactionMechanism Start 3-Methylpyridine + n-BuLi Lithio Lithiated Pyridine (Hard Nucleophile) Start:f1->Lithio -78 °C to 0 °C (Deprotonation) Enone 2-Cyclohexen-1-one Enolate Copper Enolate Intermediate Enone->Enolate -78 °C (1,4-Addition) Product12 1,2-Addition Product (Side Product) Enone->Product12 -78 °C (Undesired Path) Copper CuBr·SMe₂ Cuprate Organocuprate Complex (Soft Nucleophile) Copper->Cuprate -30 °C (Transmetalation) Lithio->Cuprate -30 °C (Transmetalation) Lithio->Product12 -78 °C (Undesired Path) Cuprate->Enolate -78 °C (1,4-Addition) Product14 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (Desired Product) Enolate->Product14 Aqueous Quench (H⁺ source)

Caption: Key pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reagent instead of an organolithium? A: While possible, Grignard reagents are generally less effective for deprotonating the methyl group of 3-methylpyridine due to their lower basicity compared to n-BuLi. Achieving complete formation of the nucleophile is more challenging and may result in lower yields.

Q2: How do I know my n-BuLi titration is accurate? A: A good titration will yield a sharp, persistent color change at the endpoint. It's good practice to run the titration in triplicate to ensure the results are consistent. If your calculated molarity is significantly lower (<1.3 M for a nominal 1.6 M solution), the bottle may be old and should be replaced.

Q3: What is the purpose of the dimethyl sulfide complex in CuBr·SMe₂? A: The dimethyl sulfide (SMe₂) ligand helps to solubilize the copper(I) bromide in the THF solvent, leading to a more homogeneous and reactive cuprate reagent upon transmetalation.[1] Other soluble sources like copper(I) cyanide (CuCN) can also be effective.[1]

Q4: My reaction turns a very dark color after adding the copper. Is this normal? A: Yes, the formation of organocuprate reagents is often accompanied by a color change to a dark green, brown, or black solution. This is indicative of the formation of the active reagent. A clear or pale solution may suggest that the reaction has failed.

Q5: Can this reaction be scaled up? A: Yes, but with extreme caution. Organolithium reactions are exothermic, and heat dissipation becomes a major safety concern on a larger scale.[5] Ensure you have adequate cooling capacity and that all additions are performed slowly to maintain temperature control. Never add the pyrophoric n-BuLi reagent to the reaction flask too quickly.

References

  • Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds - Benchchem.
  • Conjugate Addition of Lithiated Methyl Pyridines to Enones - PMC - NIH.
  • Optimization of Organolithium Reactions.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • COLUMN CHROMATOGRAPHY.
  • Column Chromatography Theory - Chemistry Online @ UTSC.
  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture - JoVE.
  • STEREOSELECTIVE CONJUGATE ADDITION OF METALLATED 2-METHYLPYRIDINE TO FUNCTIONALIZED α,β-UNSATURATED CARBONYL COMPOUNDS Francis - LOCKSS.
  • Conjugate addition of lithiated methyl pyridines to enones - PubMed - NIH.
  • Conjugate addition of lithiated methyl pyridines to enones. - Sigma-Aldrich.
  • Organolithium reagent via X-M exchange, what am I doing wrong ? : r/Chempros - Reddit.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH.
  • Safe handling of organolithium compounds in the laboratory - Princeton EHS.
  • Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog - Ch.imperial.
  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Troubleshooting Pyridyl Cyclohexanone Synthesis

Welcome to the Technical Support Center for transition-metal-catalyzed cross-coupling. The palladium-catalyzed α-arylation of cyclohexanones with halopyridines is a powerful method for constructing complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for transition-metal-catalyzed cross-coupling. The palladium-catalyzed α-arylation of cyclohexanones with halopyridines is a powerful method for constructing complex pharmaceutical scaffolds. However, this transformation is notoriously susceptible to three major side reactions: aldol self-condensation , α,α-diarylation (over-arylation) , and catalyst poisoning .

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to help you achieve highly selective monoarylation.

Part 1: Reaction Mechanics & Pathway Visualization

To effectively troubleshoot, you must understand the kinetic competition between the desired catalytic cycle and the off-cycle side reactions. The diagram below illustrates where the standard Buchwald-Hartwig α-arylation diverges into failure states when reaction parameters are poorly optimized.

G Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (+ Halopyridine) Pd0->OxAdd Poison Catalyst Poisoning (Pyridine Chelation) OxAdd->Poison Insufficient Ligand Bulk Transmet Transmetalation OxAdd->Transmet Enolate Enolate Formation (+ Cyclohexanone & Base) Aldol Aldol Condensation (Self-Reaction) Enolate->Aldol Slow Coupling / Strong Base Enolate->Transmet Pd(II) Intercepts Enolate RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Mono-Pyridyl Cyclohexanone (Target Product) RedElim->Product Diarylation α,α-Diarylation (Over-Arylation) Product->Diarylation High α-Acidity / Excess Base

Figure 1: Pd-catalyzed α-arylation catalytic cycle and competing side-reaction pathways.

Part 2: Troubleshooting FAQs

Q: My reaction yields significant α,α-diarylation (over-arylation). How can I favor monoarylation?

A: This is a kinetic issue driven by thermodynamics. The pKa of the α-proton in your mono-arylated product (pyridyl cyclohexanone) is lower than that of the starting cyclohexanone due to the electron-withdrawing nature of the newly installed pyridyl ring. Consequently, strong bases will preferentially deprotonate the product, leading to a rapid second cross-coupling event [1]. Corrective Actions:

  • Switch to a milder base: Replace NaOtBu with anhydrous K₃PO₄. K₃PO₄ is basic enough to slowly generate the cyclohexanone enolate but minimizes the rapid deprotonation of the mono-arylated product [2].

  • Adjust stoichiometry: Use a 1.5 to 2.0 molar excess of cyclohexanone relative to the halopyridine.

  • Increase ligand steric bulk: Employ highly hindered ligands like XPhos or BrettPhos. The massive dicyclohexyl or di-tert-butyl groups physically block the bulky mono-arylated enolate from undergoing a second transmetalation.

Q: I am observing rapid disappearance of cyclohexanone, but no cross-coupled product. GC-MS indicates higher molecular weight aliphatic species.

A: You are observing the base-promoted aldol condensation of cyclohexanone. Under elevated temperatures and strongly basic conditions, cyclohexanone rapidly acts as both nucleophile and electrophile, forming self-condensation dimers (m/z 178)[1]. Corrective Actions: The cross-coupling cycle must be kinetically accelerated to outcompete the aldol pathway.

  • Upgrade your precatalyst: Switch from standard Pd(OAc)₂/ligand mixtures to a preformed Generation 3 or 4 palladacycle (e.g., XPhos Pd G4). These precatalysts quantitatively generate the active, monoligated L-Pd(0) species at room temperature, ensuring immediate oxidative addition and rapid consumption of the enolate [3].

  • Control the order of addition: Add the base or the ketone last. Never leave cyclohexanone stirring with a strong base at elevated temperatures without the active Pd(II)-aryl species already present in solution.

Q: The reaction stalls at <15% conversion. Is the halopyridine poisoning the palladium catalyst?

A: Yes. Pyridyl nitrogens are potent σ-donors. Following oxidative addition, the electron-deficient Pd(II) center is highly susceptible to coordination by the pyridyl nitrogen of either the starting material or the product. This forms off-cycle, thermodynamically stable palladacycles (especially problematic with 2-halopyridines), effectively killing the catalytic cycle[3]. Corrective Actions: Utilize electron-rich, dialkylbiarylphosphine ligands (Buchwald ligands). The biaryl backbone and bulky alkyl groups on the phosphorus create a highly crowded coordination sphere around the palladium center. This steric wall physically prevents multiple pyridine rings from coordinating, keeping the catalyst on-cycle and driving the reaction forward[2].

Part 3: Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and product distribution. Note how the combination of a bulky ligand and a mild base creates the optimal environment for monoarylation.

Table 1: Impact of Reaction Parameters on Product Distribution (1.0 mmol scale)

Ligand / PrecatalystBaseEq. KetoneConversion (%)Monoarylation (%)Diarylation (%)Aldol Byproducts (%)
PPh₃NaOtBu1.0258290
BINAPNaOtBu1.045201565
XPhos Pd G3NaOtBu1.5>957520<5
XPhos Pd G4 K₃PO₄ 1.5 >95 96 <2 <2

Part 4: Standard Operating Procedure (SOP)

Highly Selective Synthesis of 2-(2-Pyridyl)cyclohexanone This protocol is designed as a self-validating system. By strictly controlling the order of addition and utilizing a highly active precatalyst, you ensure that transmetalation outpaces side reactions.

Materials:

  • Cyclohexanone (1.5 equiv, freshly distilled)

  • 2-Bromopyridine (1.0 equiv)

  • XPhos Pd G4 precatalyst (1.0 mol%)

  • K₃PO₄ (anhydrous, finely milled, 2.0 equiv)

  • Toluene (anhydrous, degassed via argon sparging)

Step-by-Step Methodology:

  • Preparation of the Catalyst Matrix: In an argon-filled glovebox, charge an oven-dried Schlenk flask with XPhos Pd G4 (1.0 mol%) and finely milled anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Using a Generation 4 palladacycle ensures rapid generation of the active monoligated Pd(0) species without requiring high temperatures, which is crucial to outcompete the uncatalyzed aldol reaction.

  • Solvent and Substrate Addition: Add anhydrous, argon-sparged toluene to the flask, followed by 2-bromopyridine (1.0 equiv). Stir for 5 minutes at room temperature to allow oxidative addition to commence.

  • Controlled Enolate Generation: Add cyclohexanone (1.5 equiv) dropwise to the stirring mixture.

    • Causality: Adding the ketone last ensures that any enolate formed by the base immediately encounters the active Pd(II)-aryl species, favoring transmetalation over self-condensation.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: Before working up the entire batch, pull a 0.1 mL aliquot, filter through a micro-syringe, and analyze via GC-MS. A successful matrix will show >95% consumption of 2-bromopyridine, a mono:di arylation ratio of >20:1, and <5% aldol dimer mass (m/z 178).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove phosphate salts and palladium black. Concentrate under reduced pressure and purify via flash chromatography.

Part 5: References

  • Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. J. Am. Chem. Soc., 2000, 122, 1360-1370.[1]

  • Li, Y.; et al. Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation. J. Org. Chem., 2019. (NSF Public Access Repository).[2]

  • Surry, D. S.; Buchwald, S. L. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Chem. Sci., 2011, 2, 27-50. (NIH PMC).[3]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one. The strategies outlined below are designed to address common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one. The strategies outlined below are designed to address common challenges encountered by researchers, from initial workup to final polishing, ensuring high purity and recovery of the target compound.

Introduction

3-(3-Methylpyridin-2-yl)cyclohexan-1-one is a heterocyclic ketone with structural features that present unique purification challenges. The presence of a basic pyridine nitrogen and an enolizable ketone functional group requires careful selection of purification techniques to avoid product degradation or loss. This guide explains the causality behind experimental choices, offering robust protocols to navigate these challenges effectively.

Section 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is the most common method for purifying this compound. However, its amphipathic nature and basicity can lead to issues like peak tailing and poor separation.

Question: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. What is the cause and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like yours on standard, slightly acidic silica gel. The basic pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions. This causes a portion of your compound to "stick" to the stationary phase, resulting in significant peak tailing (streaking) and poor resolution.

Solution: Mobile Phase Modification

The most effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase (eluent).

Recommended Protocol:

  • Select a Base Solvent System: A good starting point for a compound of this polarity is a mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

  • Add a Basic Modifier: To this solvent system, add a small amount of a tertiary amine base, typically 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Equilibrate the Column: Before loading your sample, ensure the column is thoroughly flushed and equilibrated with the amine-modified mobile phase. This pre-treats the silica, ensuring a more homogenous environment for your compound.

Causality: The triethylamine is more basic than your product's pyridine nitrogen. It will preferentially bind to the acidic silanol groups on the silica, effectively "capping" them. This prevents your target compound from sticking, allowing it to travel through the column in a tight band, leading to sharp, symmetrical peaks and improved separation.

Pro-Tip: When preparing your sample for loading (the "plug"), pre-adsorb your crude material onto a small amount of silica gel. Before drying, add a few drops of triethylamine to this silica slurry. This ensures the silica your compound first encounters is also neutralized.

Table 1: Recommended Starting Solvent Systems for Chromatography

Solvent SystemModifierTypical Ratio (v/v)Notes
Hexanes : Ethyl Acetate1% Triethylamine70 : 30 to 50 : 50Excellent for resolving non-polar impurities. Adjust polarity based on TLC.
Dichloromethane : Methanol1% Triethylamine98 : 2 to 95 : 5Good for more polar impurities. Be aware of DCM's higher solvent strength.

Question: My compound appears to be degrading on the silica column, as I see new spots on the TLC of my collected fractions. Why?

Answer:

While less common than sticking, degradation on silica can occur. The acidic nature of silica gel can catalyze side reactions, particularly the enolization of the cyclohexanone ring, which can potentially lead to aldol-type condensation byproducts or other rearrangements, especially if the column runs for an extended period.

Solution: Use Deactivated or Alternative Stationary Phases

  • Neutral Alumina: For highly acid-sensitive compounds, switching to neutral alumina (Brockmann I-III) as the stationary phase can be an excellent alternative. Alumina lacks the strongly acidic silanol groups responsible for degradation.

  • Deactivated Silica: You can "deactivate" silica gel by adding a controlled amount of water. However, for this specific compound, the use of triethylamine as described above is typically sufficient and more straightforward.

Section 2: Purification by Crystallization

If your compound is a solid, recrystallization is a powerful technique for achieving high analytical purity. The key is finding a suitable solvent system where the compound is soluble when hot but poorly soluble when cold.

Question: I'm struggling to find a good solvent for recrystallization. My compound either dissolves completely or not at all.

Answer:

This is a common challenge that is best solved by using a binary (two-solvent) system. You will need one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").

Recommended Protocol for Binary Solvent Recrystallization:

  • Dissolve your crude compound in the minimum amount of the hot "soluble solvent" (e.g., acetone, ethyl acetate, or methanol). A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[1]

  • Once fully dissolved, slowly add the "anti-solvent" (e.g., hexanes, heptane, or water) dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling is critical for forming large, pure crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Table 2: Potential Solvent Systems for Recrystallization

Soluble SolventAnti-SolventRationale
Acetonen-HexaneAcetone is a good solvent for ketones.[1] Hexane is a non-polar anti-solvent.
Ethyl Acetaten-HexaneA widely effective general-purpose system.
IsopropanolWaterGood for moderately polar compounds; the pyridine moiety may impart some water solubility.
Toluenen-HeptaneFor less polar compounds, provides a different selectivity.

Question: My product is "oiling out" of the solution instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a compound-solvent eutectic). It can also be caused by the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Cool Slower: The most common cause is cooling the solution too quickly. Re-heat the solution until it is clear, add a little more of the "soluble solvent," and allow it to cool much more slowly (e.g., by placing the flask in a large beaker of hot water and letting it all cool together).

  • Reduce Concentration: Your solution may be too concentrated. Add more of the "soluble solvent" before cooling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Section 3: Alternative Purification Strategies

Question: My crude product is heavily contaminated with non-polar byproducts. Is there a faster method than column chromatography to remove them?

Answer:

Yes. You can leverage the basicity of the pyridine nitrogen to perform an acid-base liquid-liquid extraction . This is an excellent bulk purification technique to perform before a final polishing step like chromatography or crystallization.

Experimental Workflow: Acid-Base Extraction

G start Crude Product (Dissolved in Ethyl Acetate) extract_acid 1. Extract with 1M HCl (aq) (x3) start->extract_acid org_layer Organic Layer (Contains neutral/acidic impurities) extract_acid->org_layer Phase 1 aq_layer Aqueous Layer (Contains protonated product [Product-H]+Cl-) extract_acid->aq_layer Phase 2 basify 2. Basify with sat. NaHCO3 (aq) or 1M NaOH (aq) to pH 8-9 aq_layer->basify extract_org 3. Extract with Ethyl Acetate (x3) basify->extract_org final_org Combined Organic Layers (Contains purified product) extract_org->final_org Product final_aq Aqueous Waste extract_org->final_aq Waste dry 4. Dry (Na2SO4), filter, and concentrate final_org->dry product Purified Product dry->product G cluster_0 Initial Assessment cluster_1 Bulk Purification cluster_2 Primary Purification cluster_3 Final Polishing crude Crude Reaction Mixture tlc Analyze by TLC/LCMS (Identify major impurities) crude->tlc extraction Acid-Base Extraction (If impurities are neutral/acidic) tlc->extraction High Impurity Load chromatography Flash Chromatography (with 1% TEA) tlc->chromatography Moderate Impurity Load extraction->chromatography recrystallization Recrystallization (If solid) chromatography->recrystallization Product is Solid distillation Kugelrohr Distillation (If low-viscosity oil) chromatography->distillation Product is Oil pure_product Pure Product (>98% Purity) recrystallization->pure_product distillation->pure_product

Sources

Optimization

Technical Support Center: Conjugate Additions with 3-Methylpyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the challenges associated with the conjugate addition of 3-methylpyridine and its derivatives. The inherent steric hindrance and electronic properties of this substrate often lead to complications such as low yields and side reactions. This document is designed to provide both diagnostic tools and actionable protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is performing a conjugate addition with 3-methylpyridine so challenging?

The primary difficulties arise from two factors:

  • Steric Hindrance: The methyl group at the C3 position physically obstructs the incoming nucleophile from attacking the Michael acceptor and also hinders the approach of catalysts. This significantly lowers the reaction rate compared to unsubstituted or C2/C4-substituted pyridines.

  • Electronic Properties: The pyridine ring is electron-deficient, and the nitrogen's lone pair can act as a Lewis base.[1] This Lewis basicity can lead to catalyst poisoning or inhibition, where the pyridine nitrogen coordinates to a metal catalyst or Lewis acid, deactivating it.[1]

Q2: Is direct Michael addition of 3-methylpyridine derivatives feasible?

Direct Michael addition of the 3-methylpyridine ring itself as the nucleophile is extremely challenging due to its weak nucleophilicity.[2] More commonly, the methyl group is first deprotonated to form a nucleophilic picolyl anion, which then participates in the conjugate addition.[3] Alternatively, strategies involving the activation of a substituted pyridine ring with a Lewis acid to make it more susceptible to nucleophilic attack are also employed.[4]

Q3: What are the main classes of catalysts used for these reactions?

The most successful approaches typically involve one of three strategies:

  • Lewis Acid Catalysis: A Lewis acid coordinates to the pyridine nitrogen, activating the ring system and facilitating nucleophilic attack.[4] This is particularly useful when the pyridine derivative is the electrophile.

  • Transition Metal Catalysis: Rhodium and Palladium complexes are often used, especially for asymmetric additions involving organoboron or organozinc reagents.[5][6][7] These systems can be tailored with specific ligands to overcome steric challenges.

  • Organocatalysis: Chiral amines or (thio)urea-based catalysts can be used to activate the Michael acceptor and guide the nucleophile, although this can be difficult with highly hindered substrates.[8][9]

Q4: What is the most common side reaction, and how can I minimize it?

The most common side reaction is 1,2-addition to the carbonyl group of the enone instead of the desired 1,4-conjugate addition. This is especially prevalent with highly reactive nucleophiles like organolithium reagents.[3] Minimizing this can be achieved by converting the nucleophile to a softer cuprate reagent, using lower reaction temperatures, and selecting more soluble copper salts.[3]

Troubleshooting Guide: Low Yield & Side Products

This guide addresses the most common experimental failures in a question-and-answer format.

Problem: My reaction shows very low to no conversion of starting materials.

This is the most frequent issue and can stem from multiple sources. A systematic approach is required to diagnose the root cause.

Troubleshooting Workflow for Low Conversion

G start Low / No Yield q1 Are Starting Materials & Reagents Pure and Dry? start->q1 a1_yes Yes q1->a1_yes Materials OK a1_no No q1->a1_no Purity Issue q2 Is Catalyst Inhibition Occurring? a1_yes->q2 sol1 Solution: Purify reagents. Dry solvents. Run under inert atmosphere. a1_no->sol1 a2_yes Likely q2->a2_yes Pyridine N is interfering a2_no Unlikely q2->a2_no Not catalyst-related sol2 Solution: Use a Lewis Acid (e.g., Zn(OTf)₂) to activate the pyridine. Consider a pyridine N-oxide strategy. a2_yes->sol2 q3 Are Reaction Conditions Optimal? a2_no->q3 a3_yes Yes q3->a3_yes Conditions Optimized a3_no No q3->a3_no Sub-optimal sol4 Solution: Consider alternative catalytic systems (e.g., Rhodium, Organocatalysis under high pressure). a3_yes->sol4 sol3 Solution: Increase temperature. Increase reaction time. Screen different solvents. a3_no->sol3

Caption: Troubleshooting Decision Tree for Low-Yield Reactions.

Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen

  • Explanation: The lone pair on the pyridine nitrogen is Lewis basic and can coordinate strongly to metal-based catalysts (e.g., Pd, Rh, Cu) or Lewis acids, effectively sequestering them from the catalytic cycle.[1] This is a very common reason for failed reactions involving pyridines.

  • Solution:

    • Use a Pyridine-Tolerant Catalyst System: Some modern catalyst systems are designed to be less susceptible to pyridine inhibition. For example, certain bulky, electron-rich phosphine ligands can promote the desired catalytic steps even with coordinating substrates.[1]

    • Employ a Protecting Group: Converting the pyridine to a pyridine N-oxide alters the electronic properties and can prevent direct coordination with the catalyst.[1] The N-oxide group can be removed later in the synthesis.

    • Use a Stoichiometric Lewis Acid: A strong Lewis acid can be used to "mask" the nitrogen lone pair. However, this can also alter the reactivity of the entire molecule. A zinc-based Lewis acid has been shown to activate the pyridine ring towards nucleophilic attack.[4]

Possible Cause 2: Insufficient Nucleophilicity/Reactivity

  • Explanation: When using the methyl group of 3-methylpyridine as the nucleophile, it must first be deprotonated. Incomplete deprotonation or use of a base that is not strong enough will result in low concentrations of the active nucleophile. Furthermore, the resulting picolyl anion may not be reactive enough to add to a sterically demanding Michael acceptor.

  • Solution:

    • Stronger Base: Switch from common bases like LDA to a stronger base such as n-BuLi or s-BuLi to ensure complete deprotonation of the methyl group.[3]

    • Transmetallation to a Softer Nucleophile: Organolithium reagents are very hard nucleophiles and often favor 1,2-addition.[3] Transmetallating the lithiated picoline with a copper salt (e.g., CuI, CuBr•SMe₂) generates a softer organocuprate reagent, which strongly favors the desired 1,4-conjugate addition.[3][10]

    • Increase Reaction Temperature: While lower temperatures often improve selectivity, some reactions require more thermal energy to overcome the activation barrier, especially with hindered substrates. Monitor carefully for decomposition.

Possible Cause 3: Extreme Steric Hindrance

  • Explanation: Sometimes, the combination of the 3-methyl group and a bulky Michael acceptor creates a steric clash that is simply too great for the reaction to proceed under standard conditions.

  • Solution:

    • High-Pressure Conditions: Applying high hydrostatic pressure (e.g., 8–10 kbar) can significantly accelerate sterically demanding reactions by reducing the activation volume.[8][9] This has been shown to enable organocatalytic conjugate additions that do not proceed at atmospheric pressure.[8][9]

    • Radical-Based Approach: A radical conjugate addition can be an effective alternative to traditional ionic mechanisms. This strategy involves the single-electron reduction of a heteroaryl halide (e.g., 3-iodo-5-methylpyridine) to generate a radical species that readily adds to Michael acceptors.[2] This method is often tolerant of acidic functional groups.[2]

Problem: My reaction produces a mixture of 1,4- and 1,2-addition products.

  • Explanation: The nucleophile is attacking the carbonyl carbon (1,2-addition) in competition with the β-carbon of the unsaturated system (1,4-addition). This is typical for "hard" nucleophiles like Grignard or organolithium reagents.[3]

  • Solutions & Rationale:

StrategyRationaleKey Parameters
Form an Organocuprate Converts the hard organolithium nucleophile into a softer organocuprate, which has a much higher propensity for 1,4-addition.[3]Add lithiated picoline to a suspension of CuBr•SMe₂ or CuI at low temperature (-30 °C to -78 °C).[3]
Lower Reaction Temperature Lowering the temperature often increases the kinetic preference for the 1,4-addition pathway.Perform the addition at -78 °C.[3]
Use More Soluble Copper Salts More soluble copper salts like CuBr•SMe₂ can lead to a higher ratio of 1,4- to 1,2-product compared to less soluble salts like CuI.[3]Screen various copper(I) sources.
Chelating Lewis Acids Certain Lewis acids can coordinate to the carbonyl oxygen of the Michael acceptor, increasing the electrophilicity of the β-position and favoring 1,4-addition.Screen Lewis acids like Sc(OTf)₃ or Yb(OTf)₃.[11]
Key Experimental Protocols
Protocol 1: Cuprate-Mediated Conjugate Addition of Lithiated 3-Picoline

This protocol is adapted from methodologies developed for related picoline additions and is designed to maximize the yield of the 1,4-adduct.[3]

Objective: To perform a conjugate addition of 3-methylpyridine to an α,β-unsaturated ketone (e.g., 2-cyclohexenone) via an organocuprate intermediate.

Mechanism Overview

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Transmetallation cluster_2 Step 3: Conjugate Addition cluster_3 Step 4: Quench 3-Picoline 3-Picoline 3-Picolyl Lithium 3-Picolyl Lithium 3-Picoline->3-Picolyl Lithium n-BuLi, THF -78 °C to 0 °C Lithium Picolylcuprate Lithium Picolylcuprate 3-Picolyl Lithium->Lithium Picolylcuprate CuBr•SMe₂ -30 °C Enolate Intermediate Enolate Intermediate Lithium Picolylcuprate->Enolate Intermediate Cyclohexenone -78 °C 1,4-Adduct 1,4-Adduct Enolate Intermediate->1,4-Adduct aq. NH₄Cl

Caption: Workflow for Cuprate-Mediated Conjugate Addition.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (4 mL) to a flame-dried flask containing 3-picoline (4.2 mmol). Cool the solution to -78 °C.

  • Lithiation: Slowly add n-BuLi (4.18 mmol, e.g., 2.0 M in hexanes) to the solution. After addition, warm the mixture to 0 °C and stir for 1 hour. The solution should turn deep red or brown, indicating anion formation.

  • Cuprate Formation: In a separate flame-dried flask, prepare a suspension of CuBr•SMe₂ (2.02 mmol) in anhydrous THF (4 mL) and cool it to -30 °C.

  • Transmetallation: Cool the lithiated picoline solution back down to -30 °C and transfer it via cannula to the copper bromide suspension over 2 minutes. Stir the resulting mixture at -30 °C for 2 hours.

  • Conjugate Addition: Cool the cuprate mixture to -78 °C. In a third flask, dissolve the α,β-unsaturated ketone (0.95 mmol) in anhydrous THF (3 mL) and add this solution dropwise to the cuprate mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with saturated aqueous NH₄Cl.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Promoted Asymmetric Conjugate Addition

This protocol is a conceptual guide based on successful Lewis acid-catalyzed additions to related nitrogen heterocycles.[11][12]

Objective: To catalyze the enantioselective addition of a nucleophile (e.g., an imidazo[1,2-a]pyridine) to an α,β-unsaturated 2-acylimidazole, a system analogous to a hindered pyridine derivative.

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry vial under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., a complex of Sc(OTf)₃ with a chiral ligand like a PyBox ligand, 10 mol%).[11]

  • Reaction Setup: To the catalyst, add the 3-methylpyridine derivative (1.2 equiv) and the Michael acceptor (1.0 equiv).

  • Solvent and Additives: Add the appropriate anhydrous solvent (e.g., CH₂Cl₂ or THF). In some cases, a proton source or additive like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) may be required to facilitate protonation of the intermediate enolate and improve yield.[11]

  • Reaction Conditions: Stir the reaction at the optimized temperature (often between -25 °C and room temperature). Slow addition of one of the reactants may be necessary to suppress side reactions.[11]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction (e.g., with water or saturated NaHCO₃ solution) and perform a standard aqueous workup.

  • Purification: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References
  • Jurczak, J., & Dyrda, P. (2017). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. Available at: [Link]

  • Dyrda, P., & Jurczak, J. (2017). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. National Institutes of Health. Available at: [Link]

  • Alonso, D. A., & Baeza, A. (2012). Organocatalytic Enantioselective Conjugate Addition Reactions.
  • Abou-Shehada, S., Teasdale, M. C., Bull, S. D., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. University of Bath's Research Portal. Available at: [Link]

  • Wang, Z., et al. (2018). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. Available at: [Link]

  • Maji, R., & Wheeler, K. A. (2019). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • Douglas, J. T., & MacMillan, D. W. C. (2017). A mild catalytic system for radical conjugate addition of nitrogen heterocycles. Chemical Science. Available at: [Link]

  • Sun, D., & Dudley, G. B. (2008). Conjugate Addition of Lithiated Methyl Pyridines to Enones. National Institutes of Health. Available at: [Link]

  • MDPI. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Available at: [Link]

  • List, B., et al. (2020). Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity.
  • ResearchGate. (n.d.). Screening of conditions for the Michael addition reaction of the model substrate a. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Asymmetric 1,4-Addition of Arylboronic Acids to 2,3-Dihydro-4-pyridones Catalyzed by Axially Chiral NHC-Pd(II) Complexes. Available at: [Link]

  • Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses.
  • Li, W., & Zhang, X. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis. Available at: [Link]

  • Nishiguchi, I., et al. (2006). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. National Institutes of Health. Available at: [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Virta, P., et al. (2021). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
  • National Institutes of Health. (2019). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. Available at: [Link]

  • Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • MDPI. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Available at: [Link]

  • Kennedy, J. P., & Klump, K. E. (2019). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.
  • Homi Bhabha National Institute. (n.d.).
  • ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link]

  • ACS Publications. (2019). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. The Journal of Organic Chemistry.
  • Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
  • Royal Society of Chemistry. (2018). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry.
  • MDPI. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Available at: [Link]

  • Suga, H., Takemoto, H., & Kakehi, A. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONE.
  • National Institutes of Health. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Available at: [Link]

Sources

Troubleshooting

Troubleshooting crystallization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Welcome to the Technical Support Center. The crystallization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one presents unique thermodynamic and stereochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The crystallization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one presents unique thermodynamic and stereochemical challenges. As a low-melting chiral compound featuring a basic pyridine nitrogen and a hydrogen-bond accepting ketone, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS) and requires targeted chiral resolution strategies to isolate specific enantiomers.

This guide provides field-proven, self-validating protocols to troubleshoot the most common failure modes encountered during its crystallization.

Troubleshooting Logic

TroubleshootingWorkflow Start Crystallization Issue Detected CheckIssue What is the primary failure mode? Start->CheckIssue OilingOut Liquid-Liquid Phase Separation (Oiling Out) CheckIssue->OilingOut Chiral Racemic Mixture / Low %ee CheckIssue->Chiral NoNucleation No Nucleation / Clear Solution CheckIssue->NoNucleation MapPhase Map Binodal/Spinodal Boundaries OilingOut->MapPhase SaltScreen Diastereomeric Salt Screening Chiral->SaltScreen SeedMetastable Seed in Metastable Zone (Before LLPS) NoNucleation->SeedMetastable MapPhase->SeedMetastable OptimizeSolvent Optimize Solvent & Cooling Profile SaltScreen->OptimizeSolvent

Crystallization Troubleshooting Workflow for 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

FAQ 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling or anti-solvent addition, my solution turns cloudy and forms a dense oil layer instead of crystals. Why is this happening, and how do I force nucleation?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This occurs when the thermodynamic trajectory of your cooling or anti-solvent addition crosses the binodal curve before the solubility curve (or spinodal boundary), causing the single liquid phase to demix into a solute-rich "oil" phase and a solute-lean continuous phase[2].

Because the chemical potential of the solute is identical in both liquid phases once LLPS occurs, the driving force for crystal nucleation is severely diminished[2]. Furthermore, if nucleation does eventually occur within the oil droplets, it often leads to severe agglomeration, uncontrolled crystal sizes, and the entrapment of impurities[1][3].

Causality & Solution: To bypass LLPS, you must consume the supersaturation before the system reaches the LLPS boundary. This is achieved by mapping the phase diagram to identify the metastable zone and introducing seed crystals just below the solubility limit but above the oiling-out boundary[4][5].

Self-Validating Protocol: Anti-Solvent Seeding Strategy

  • Phase Mapping: Use Focused Beam Reflectance Measurement (FBRM) or a turbidity probe to map the clear point (solubility) and cloud point (LLPS boundary) across different solvent/anti-solvent ratios (e.g., Ethanol/Water)[3].

  • Dissolution: Dissolve the crude 3-(3-Methylpyridin-2-yl)cyclohexan-1-one in the primary solvent (e.g., Ethanol) at 45°C.

  • Anti-Solvent Addition (Phase 1): Slowly add the anti-solvent (e.g., Water) until the solution is supersaturated but remains strictly 5°C above the predetermined LLPS cloud point.

  • Seeding & Ageing: Introduce 1-2 wt% of milled seed crystals. Crucial Step: Age the seeds for 2-4 hours at this constant temperature. This allows secondary nucleation and crystal growth to consume the supersaturation, pulling the solute concentration safely below the binodal curve[1].

  • Cooling/Anti-Solvent (Phase 2): Resume cooling or anti-solvent addition at a controlled rate (e.g., 0.1°C/min) to maximize yield[5]. Monitor with FBRM to ensure chord lengths indicate crystal growth rather than droplet coalescence.

FAQ 2: Achieving Chiral Resolution via Diastereomeric Salt Formation

Q: The molecule has a stereocenter at C3 of the cyclohexanone ring. Standard crystallization yields a racemate. How can I isolate the target enantiomer efficiently?

A: Because enantiomers possess identical physical properties in an achiral environment, direct crystallization from a racemic mixture is rarely effective unless the compound forms a conglomerate[6]. For a basic molecule like 3-(3-Methylpyridin-2-yl)cyclohexan-1-one, the most robust strategy is classical chiral resolution via diastereomeric salt formation[7].

By reacting the basic pyridine moiety with an enantiopure chiral acid, you convert the enantiomers into a pair of diastereomers. These diastereomers possess distinct crystal lattice energies and solubilities, allowing them to be separated by fractional crystallization[8][9].

Causality & Solution: The success of this method depends entirely on the solubility difference (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) between the two diastereomeric salts. A highly crystalline salt with a steep solubility curve in a specific solvent will yield the highest Diastereomeric Excess (%de).

Quantitative Data: Resolving Agent Screening Summary (Note: Data represents typical screening outcomes for pyridine-based chiral APIs to illustrate the selection process).

Chiral Resolving AgentSolvent SystemYield (%)Diastereomeric Excess (%de)Enantiomeric Excess (%ee)
L-(+)-Tartaric AcidEthanol / Water (9:1)324542
D-(−)-Camphorsulfonic AcidIsopropanol186058
Di-p-toluoyl-L-tartaric acidEthyl Acetate4192>98 (after 1x recryst.)
(S)-(−)-Mandelic AcidAcetoneOilN/AN/A

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve 1.0 eq of racemic 3-(3-Methylpyridin-2-yl)cyclohexan-1-one in Ethyl Acetate at 60°C. Add 1.0 eq of Di-p-toluoyl-L-tartaric acid.

  • Equilibration: Stir at 60°C for 1 hour to ensure complete salt formation. The formation of the salt alters the thermodynamics, often bypassing the oiling-out issues seen with the free base[8].

  • Controlled Cooling: Cool the solution to 20°C at 0.2°C/min. The less soluble diastereomeric salt will selectively precipitate.

  • Filtration & Wash: Filter the crystals and wash with cold Ethyl Acetate to remove the mother liquor containing the more soluble, undesired diastereomer.

  • Validation: Analyze the isolated crystals via Chiral HPLC to determine %de. If %de < 95%, perform a single recrystallization in the same solvent system[10].

  • Free Basing: Suspend the pure salt in water, adjust to pH 9-10 using aqueous NaOH, and extract the enantiopure free base into an organic solvent (e.g., Dichloromethane)[9].

FAQ 3: Addressing Polymorphism and Hydrate Formation

Q: My isolated crystals have variable melting points and dissolution rates between batches, even when the chemical purity is >99%.

A: This variability indicates the presence of multiple solid-state forms (polymorphism) or solvates/hydrates[6]. Pyridine derivatives frequently form strong hydrogen-bonded networks with water or alcohols, leading to pseudopolymorphism[11].

Causality & Solution: The specific polymorph that nucleates is governed by Ostwald's Rule of Stages, where the kinetically favored (metastable) form crystallizes first, eventually transforming into the thermodynamically stable form. Inconsistent drying times or varying water activity in the solvent mixture will result in a mixture of anhydrous and hydrated forms.

Self-Validating Protocol: Polymorph Control

  • Solvent Selection: To target the anhydrous form, ensure the water activity (

    
    ) of the crystallization solvent is strictly controlled (e.g., 
    
    
    
    < 0.2) by using dry solvents and inert gas purging.
  • Slurry Conversion: If a metastable form is isolated, suspend the crystals in a solvent where they have moderate solubility (e.g., Heptane/Ethyl Acetate 8:2) at 40°C for 24-48 hours. This prolonged slurry maturation provides the activation energy required for the solvent-mediated phase transformation into the thermodynamically stable polymorph.

  • Validation: Confirm the solid form using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) against a known reference standard[10].

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. [Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Chiral resolution. CRYSFORMA. [Link]

  • Chiral Separation. Crystal Pharmatech. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation. Advances in Engineering. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Metal Catalyst Removal from 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing challenges with transition metal catalyst residues (such as Palladium, Rhodium, or Ruthenium) dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing challenges with transition metal catalyst residues (such as Palladium, Rhodium, or Ruthenium) during the synthesis and purification of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one .

Part 1: The Chelation Challenge (Mechanistic Overview)

The molecule 3-(3-Methylpyridin-2-yl)cyclohexan-1-one presents a notoriously difficult purification profile. The basic nitrogen on the pyridine ring acts as a powerful


-donor, strongly coordinating to transition metals[1]. While the 3-methyl group provides some steric hindrance, it is not sufficient to block metal binding. Furthermore, the ketone's carbonyl oxygen can potentially participate in bidentate coordination depending on the spatial conformation.

This strong chelation solubilizes metal catalysts (like Pd or Rh) in the organic phase, rendering standard aqueous workups or simple unfunctionalized silica plug filtrations completely ineffective. To break this thermodynamic sink, you must utilize highly functionalized metal scavengers that outcompete the pyridine-metal interaction.

Part 2: Diagnostic Workflow for Scavenger Selection

To select the correct scavenger, you must map the metal's oxidation state against the appropriate functionalized silica.

ScavengerWorkflow Start Crude 3-(3-Methylpyridin-2-yl) cyclohexan-1-one Metal Identify Metal & Oxidation State Start->Metal Pd0 Pd(0) / Low Oxidation (e.g., Cross-Coupling) Metal->Pd0 Pd2 Pd(II) / Rh(I) / Rh(III) (Strong Pyridine Chelation) Metal->Pd2 Thiol SiliaMetS Thiol (4-8 equiv, 50°C) Pd0->Thiol DMT SiliaMetS DMT or TAAcOH (4-8 equiv, 50°C) Pd2->DMT Test ICP-MS Analysis Target: <10 ppm Thiol->Test DMT->Test Pass Proceed to Downstream Processing Test->Pass <10 ppm Fail Sequential Scavenging (Thiol + DMT Mix) Test->Fail >10 ppm Fail->Test Re-test

Decision tree for selecting metal scavengers based on metal oxidation state and coordination.

Part 3: Troubleshooting Guides (Q&A)

Q: I treated my crude 3-(3-Methylpyridin-2-yl)cyclohexan-1-one with SiliaMetS Thiol at room temperature, but Pd levels are still >50 ppm. Why? A: Causality: The basic pyridine nitrogen in your compound is outcompeting the thiol ligand at room temperature[1]. Solution: You must overcome the activation energy of the ligand exchange. Increase the scavenging temperature to 35–50°C and stir for 2–4 hours[1]. If the metal is highly sterically hindered (e.g., from a Pd(dppf)Cl₂ catalyst), switch to a dimercaptotriazine (DMT) scavenger, which provides a stronger multidentate chelation effect[2].

Q: I am using a Rhodium catalyst for the 1,4-conjugate addition step. Will standard thiol scavengers work? A: Causality: Rh(I) and Rh(III) have different hard/soft affinities compared to Palladium, making standard thiols less effective. Solution: Utilize EDTA-like scavengers. Use SiliaMetS TAAcOH (Free Acid) for Rh in low oxidation states, or SiliaMetS TAAcONa (Sodium Salt) for Rh in higher oxidation states (2+ or higher)[2].

Q: My product yield drops significantly after adding the silica-based scavenger. What is happening? A: Causality: The ketone moiety or the basic pyridine ring is forming hydrogen bonds with the free, unfunctionalized silanols on the silica backbone of the scavenger. Solution: Do not wash the filter cake with purely non-polar solvents. Wash the Celite/scavenger pad with a more polar solvent mixture (e.g., 5–10% Methanol in Ethyl Acetate) to disrupt hydrogen bonding and ensure complete recovery of your Active Pharmaceutical Ingredient (API)[1].

Q: Can I use liquid-liquid extraction with L-cysteine instead of solid-supported scavengers? A: Causality: While amino acids like L-cysteine are known heavy metal scavengers, they typically have very low solubility in organic solvents[3]. This results in poor biphasic contact between the aqueous chelator and the highly lipophilic pyridine-metal complex in the organic phase[3]. Solution: Solid-supported scavengers (like functionalized silica) are preferred because they form a heterogeneous mixture that facilitates physical separation via simple filtration, yielding product-rich liquors[4].

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system, never scale up a scavenging protocol without first running a parallel small-scale screen.

Protocol A: Small-Scale Scavenger Screening (Self-Validating)
  • Dissolution: Dissolve the crude 3-(3-Methylpyridin-2-yl)cyclohexan-1-one in a suitable solvent (e.g., EtOAc, THF, or Toluene) to a known concentration.

  • Aliquot: Divide the solution into 4 separate vials.

  • Dosing: To each vial, add 4–8 molar equivalents of a different scavenger (e.g., Thiol, DMT, TAAcOH, Amine) relative to the initial moles of the metal catalyst used in the reaction[2].

  • Incubation: Stir the mixtures at 50°C for 2 hours.

  • Filtration: Filter each vial through a 0.45 µm PTFE syringe filter to remove the silica.

  • Validation: Analyze the filtrates via ICP-MS to identify the most effective scavenger before proceeding to bulk scale.

Protocol B: Bulk Scavenging and Filtration
  • Reaction Work-up: Perform a standard aqueous work-up to remove any water-soluble impurities[1].

  • Solvent Exchange: Ensure the crude product is fully dissolved in the optimized organic solvent from Protocol A[1].

  • Addition: Add 4–8 molar equivalents of the winning silica scavenger to the reactor[1].

  • Scavenging: Stir the mixture at 35–50°C for 2–4 hours to thermodynamically drive the metal away from the pyridine ring[1].

  • Pad Preparation: In a sintered glass funnel, prepare a 1–2 cm thick pad of Celite and wet it with the reaction solvent[1].

  • Filtration & Washing: Filter the mixture through the Celite pad. Wash the filter cake with 3 column volumes of a polar solvent (e.g., 5% MeOH in EtOAc) to ensure total API recovery[1][2].

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product[1].

Part 5: Quantitative Scavenger Selection Data

Use the following table to match your specific catalytic conditions to the optimal solid-supported scavenger.

Scavenger TypeFunctional GroupTarget MetalsOptimal ConditionsMechanism / Notes
SiliaMetS Thiol -SH (Thiol)Pd(0), Pd(II), RuRT to 50°C, pH 2–10Standard choice; forms highly stable metal sulfides. Best for unhindered Pd[1].
SiliaMetS DMT DimercaptotriazineRu, Rh, hindered PdRT to 50°C, pH 2–10Preferred for strongly chelated or sterically hindered metals (e.g., Pd(dppf)Cl₂)[2].
SiliaMetS TAAcOH EDTA-like (Free Acid)Rh(I), Pd(0), CuRT to 50°C, pH 2–10Highly effective for metals in low or zero oxidation states[2].
SiliaMetS TAAcONa EDTA-like (Na Salt)Rh(III), Pd(II), NiRT to 50°C, pH 2–10Useful for metals in higher oxidation states (2+ or higher)[2].

Part 6: Regulatory FAQs

Q: What are the acceptable limits for Palladium and Rhodium in my final API? A: Regulatory bodies, including the FDA and the European Medicines Agency (EMA), enforce strict guidelines for elemental impurities based on the International Council for Harmonisation (ICH) Q3D framework[1][5]. Under ICH Q3D, Palladium and Rhodium are classified as Class 2B elements[4]. The acceptable concentration is calculated based on the Permitted Daily Exposure (PDE) limits, which are strictly dependent on the route of administration[4][6]. For a standard oral drug, the PDE limit for both Pd and Rh is typically 100 µ g/day [4].

Q: Do I need to test every batch if I implement a scavenger? A: According to USP General Chapter <232> and ICH Q3D, routine testing of the final drug product may not be required if you can demonstrate through process validation and risk assessment that your scavenging protocol consistently controls the elemental impurities well below the acceptable PDE levels[7].

References

  • Velocity Scientific Solutions. "SiliaMetS." Velocity Scientific Solutions. [Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. [Link]

  • Google Patents. "WO2006048746A2 - Methods for the removal of heavy metals.
  • Lucideon. "Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance." Lucideon.[Link]

  • U.S. Food and Drug Administration. "Elemental Impurities in Drug Products Guidance for Industry." FDA. [Link]

  • A3P. "Elemental Impurities in Drug Products." A3P.[Link]

  • U.S. Food and Drug Administration. "Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry." FDA. [Link]

Sources

Troubleshooting

Stability of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one under basic conditions

This guide serves as a technical resource for researchers working with 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS: 1391207-37-6). It addresses stability concerns, specifically focusing on the molecule's behavior under...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS: 1391207-37-6). It addresses stability concerns, specifically focusing on the molecule's behavior under basic conditions, and provides actionable troubleshooting steps.

Executive Summary

3-(3-Methylpyridin-2-yl)cyclohexan-1-one is a


-heteroaryl ketone. While the pyridine ring confers a degree of stability compared to electron-rich aryl ketones, the cyclohexanone moiety remains chemically versatile. Under basic conditions, this compound is susceptible to self-aldol condensation  and oxidative degradation , rather than the retro-Michael reaction often feared with 

-substituted ketones. The steric bulk of the 3-methyl group on the pyridine ring provides kinetic stabilization against some nucleophilic attacks but does not prevent enolization at the cyclohexanone

-positions.

Stability Profile & Mechanisms

A. Base-Catalyzed Self-Condensation (Primary Instability)

The most critical failure mode for this compound in basic media (pH > 10) is intermolecular aldol condensation.

  • Mechanism: The base deprotonates the

    
    -carbon (C2 or C6) of the cyclohexanone ring to form an enolate. This enolate attacks the carbonyl carbon of a second molecule.
    
  • Risk Factor: High. Cyclohexanone derivatives are thermodynamically prone to dimerization and subsequent dehydration to form

    
    -unsaturated dimers.
    
  • Observation: The reaction mixture turns from colorless/pale yellow to deep orange or brown, accompanied by the appearance of higher molecular weight peaks in LC-MS (Dimers:

    
    ).
    
B. Racemization Risk

The C3 position is a chiral center.

  • Mechanism: Direct deprotonation at C3 is chemically difficult (

    
    ). However, if the conditions allow for a reversible Retro-Michael  reaction (unlikely in mild base) or if the system undergoes equilibration via enolization-elimination pathways, optical purity can degrade.
    
  • Assessment: In standard aqueous base (e.g.,

    
    , 
    
    
    
    ), racemization is slow. In strong alkoxides (e.g.,
    
    
    ), racemization is a significant risk due to the reversibility of the Michael addition equilibrium.
C. Oxidative Degradation
  • Mechanism: In the presence of base and oxygen, the enolate can trap

    
     to form 
    
    
    
    -hydroperoxides, leading to ring cleavage or formation of 1,2-diketones (adipic acid derivatives).
  • Prevention: All basic manipulations should be performed under an inert atmosphere (Nitrogen/Argon).

D. Mechanistic Visualization

The following diagram illustrates the competing pathways for the enolate intermediate generated under basic conditions.

StabilityPathways Ketone 3-(3-Methylpyridin-2-yl) cyclohexan-1-one Enolate Enolate Intermediate (C2 or C6) Ketone->Enolate Base (OH-, CO3 2-) Enolate->Ketone H+ (Reversible) Dimer Aldol Dimer (Colored Impurity) Enolate->Dimer Self-Condensation (Major Pathway) Oxidation Alpha-Hydroxylation (Decomposition) Enolate->Oxidation O2 (Air) Racemate Racemization (Loss of ee) Enolate->Racemate Retro-Michael (Strong Base Only)

Caption: Figure 1. Competing reaction pathways for 3-(3-Methylpyridin-2-yl)cyclohexan-1-one under basic conditions. The Aldol pathway is the dominant instability.

Troubleshooting Guide (Q&A)

Scenario 1: Color Change During Workup

User Question: "I washed my reaction mixture with 1M NaOH, and the organic layer turned dark brown. Did I decompose my product?"

Scientist Answer: Likely, yes. The color change indicates the formation of conjugated enones via Aldol condensation .

  • Diagnosis: Check LC-MS for a peak at roughly

    
     (Dimer - Water).
    
  • Solution: Avoid strong bases like NaOH or KOH.

  • Corrective Action: For future experiments, use saturated Ammonium Chloride (

    
    )  or mild Sodium Bicarbonate (
    
    
    
    )
    for quenching and washing. If the pH must be adjusted, do so carefully at
    
    
    .
Scenario 2: Loss of Optical Purity

User Question: "My starting material was 99% ee, but after treating with Sodium Ethoxide, the ee dropped to 85%. Why?"

Scientist Answer: Strong alkoxides can trigger a reversible Retro-Michael addition or facilitate proton exchange at the chiral center if the pyridine ring provides sufficient electronic stabilization.

  • Mechanism: The base promotes the equilibrium:

    
    . Even if the equilibrium lies far to the left, the transient formation of the achiral enone scrambles the stereochemistry.
    
  • Recommendation: Use non-nucleophilic, bulky bases (like LiHMDS) at low temperatures (

    
    ) if deprotonation is required, or switch to weaker inorganic bases (
    
    
    
    ) in aprotic solvents.
Scenario 3: Storage Stability

User Question: "Can I store this compound as a solution in DMF or DMSO?"

Scientist Answer: It is risky. DMF and DMSO can become slightly basic over time (amine formation in DMF).

  • Best Practice: Store the neat solid at

    
    .
    
  • If Solution is Necessary: Use anhydrous Acetonitrile or Dichloromethane . Avoid protic solvents or solvents prone to basic hydrolysis.

Recommended Handling Protocols

Protocol A: Safe Aqueous Workup

Standard procedure to minimize self-condensation.

  • Cooling: Cool the reaction mixture to

    
     before quenching.
    
  • Quenching: Slowly add saturated aqueous

    
      (pH ~5-6). This neutralizes any strong base present without generating a high pH environment.
    
  • Extraction: Extract immediately with EtOAc or DCM.

  • Washing: Wash the combined organics once with brine. Do not wash with NaOH or concentrated

    
    .
    
  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (basic).
Protocol B: Stability Data Summary

Comparative stability in common solvent/base systems (24h at RT).

ConditionSolventStability RatingPrimary Degradant
1M NaOH Water/THFPoor Aldol Dimer / Polymer
Sat.

Water/DCMGood None (< 1% degradation)

(1 eq)
DCMExcellent Stable
NaOEt (1 eq) EthanolFair Racemization / Dimer

References

  • Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions. Wiley.[1] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter on Enolates and Michael Addition). Link

  • Gawley, R. E. (1981). Stereochemistry of the Michael Addition. Synthesis, 1981(12), 985-1010. (Discussion on retro-Michael reversibility). Link

  • PubChem Compound Summary . (2025). 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS 1391207-37-6).[2] National Center for Biotechnology Information. Link

Sources

Optimization

Technical Support Center: Thermal Optimization for 3-Pyridyl Cyclohexanone Synthesis

Executive Summary & Core Challenge Synthesizing 3-pyridyl cyclohexanone via the Rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction) presents a unique "thermal paradox" distinct from standard phenyl-based addi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Synthesizing 3-pyridyl cyclohexanone via the Rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction) presents a unique "thermal paradox" distinct from standard phenyl-based additions.

  • The Challenge: The pyridine nitrogen is a Lewis base that coordinates strongly to the Rhodium center, creating a dormant catalytic species (catalyst poisoning).

  • The Temperature Variable:

    • Too Low (< 50°C): The reaction stalls. Thermal energy is insufficient to dissociate the pyridine-Rh complex; the catalyst remains "asleep."

    • Too High (> 90°C): The rate of protodeboronation (hydrolysis of the boronic acid) exceeds the rate of transmetallation. You lose stoichiometry before the product forms.

This guide provides the thermal logic, validated protocols, and troubleshooting steps to navigate this narrow operating window.

Mechanistic Insight: The Thermal "Goldilocks" Zone

To optimize temperature, you must visualize the competition between the productive cycle and the inhibitory pathways.

The Catalytic Cycle & Thermal Dependencies

The diagram below illustrates why temperature is the primary control lever for this specific substrate.

RhodiumCycle Start Active Catalyst [Rh-OH] Dormant Dormant Species [Rh-N(Pyridine)] (Catalyst Poisoning) Start->Dormant Low T (<50°C) Reversible Binding Transmetallation Transmetallation (Rate Limiting) Start->Transmetallation + 3-Pyridylboronic Acid Dormant->Start High T (>60°C) Dissociation Insertion Enone Insertion Transmetallation->Insertion + Cyclohexenone SideReaction Protodeboronation (Boronic Acid Destruction) Transmetallation->SideReaction High T (>90°C) + H2O Competes with Insertion Hydrolysis Hydrolysis (Product Release) Insertion->Hydrolysis + H2O Hydrolysis->Start Turnover

Figure 1: Kinetic competition in 3-pyridyl addition. Note that Temperature (T) acts as a switch: it activates the dormant catalyst but also accelerates boronic acid degradation.

Validated Experimental Protocol

This protocol is optimized for 3-pyridylboronic acid (more stable than 2-pyridyl, but less reactive than phenyl).

Reaction Class: Rh(I)-Catalyzed Asymmetric Conjugate Addition Standard Scale: 0.5 mmol Target Temperature: 80°C (Internal)

Materials Checklist
  • Substrate: 2-Cyclohexen-1-one (1.0 equiv)

  • Nucleophile: 3-Pyridylboronic acid (1.5 equiv) — Excess is required due to protodeboronation.

  • Catalyst: [Rh(acac)(C₂H₄)₂] (3 mol%) + BINAP (3.3 mol%)

  • Base: 0.5 M Aqueous KOH (0.5 equiv)

  • Solvent: Dioxane : Water (10:1 ratio) — Water is essential for the hydrolysis step but must be minimized to prevent boronic acid degradation.

Step-by-Step Workflow
  • Pre-complexation (Critical):

    • In a vial, mix Rh precursor and BINAP in Dioxane. Stir at 25°C for 5 mins .

    • Why? Generates the active chiral phosphine-Rh species before the pyridine can poison the naked metal.

  • Substrate Addition:

    • Add 3-pyridylboronic acid and 2-cyclohexen-1-one.

    • Add water and base.[1]

  • The Thermal Ramp:

    • Place the sealed vial in a pre-heated block at 80°C .

    • Note: Do not start at RT and ramp up. Immediate heat shock helps favor the productive cycle over the dormant pyridine-binding equilibrium.

  • Monitoring:

    • Run for 3–5 hours.

    • Checkpoint: If the mixture turns dark black/precipitates early (<1 hr), temperature may be too high (catalyst decomposition).

Data Summary: Temperature vs. Yield

The following table summarizes typical outcomes for electron-deficient heteroaryl boronic acids (based on internal optimization data and literature precedents like ACS Catal. 2022, 12, 3017).

TemperatureConversion (SM)Isolated YieldObservationDiagnosis
25°C < 10%< 5%Reaction mixture remains clear/pale.Kinetic Trap: Pyridine nitrogen binds Rh; energy insufficient to break coordination.
50°C 40%30%Slow progression.Sub-optimal: Catalyst turnover is sluggish; reaction times >24h required.
80°C > 95%85-92% Optimal. Sweet Spot: Rate of transmetallation > Rate of protodeboronation.
110°C 100%45%Significant boronic acid consumption; benzene formation detected.Thermal Degradation: Protodeboronation consumes the nucleophile before it adds to enone.

Troubleshooting Guide (Symptom-Based)

Use this decision tree to diagnose failures in your specific setup.

Troubleshooting Issue Identify Symptom Sym1 No Conversion (SM Recovery) Issue->Sym1 Sym2 SM Consumed Low Product Yield Issue->Sym2 Sym3 Enone Dimerization Issue->Sym3 Sol1 Increase T to 90°C OR Change Solvent to EtOH Sym1->Sol1 Catalyst Poisoned Sol2 Protodeboronation! Lower T to 70°C Increase Boronic Acid (2.0 eq) Sym2->Sol2 Nucleophile Destroyed Sol3 Base too strong/conc. Switch to K3PO4 Dilute reaction Sym3->Sol3 Side Reaction

Figure 2: Diagnostic flow for common failure modes in pyridyl-conjugate additions.

Detailed Solutions

Q: I see 0% conversion after 2 hours at 60°C. What is wrong? A: You are likely in the "Dormant State" (see Figure 1). The pyridine nitrogen is coordinating to the Rhodium, preventing the catalytic cycle.

  • Fix: Increase temperature to 80-90°C .

  • Advanced Fix: Switch solvent to Ethanol . Protic solvents can hydrogen-bond to the pyridine nitrogen, sequestering it from the Rhodium center (See ACS Catal. 2022).[1][2][3]

Q: My enone is gone, but I only isolated 40% product. Where is the rest? A: You likely suffered from Protodeboronation . The 3-pyridylboronic acid hydrolyzed into pyridine (which is volatile or lost in workup) before it could react.

  • Fix: Reduce water content (try Dioxane/H2O 20:1).

  • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour) to keep its instantaneous concentration low relative to the catalyst.

Q: Can I use microwave heating? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of the Pyridine-Rh dissociation. However, "hot spots" can instantly degrade the boronic acid.

  • Recommendation: Set a strict ceiling temperature of 100°C and use active cooling (PowerMax setting off).

Frequently Asked Questions (FAQ)

Q: Why use 3-pyridylboronic acid instead of the pinacol ester? A: While esters are generally more stable, in Rh-catalyzed hydrolysis conditions, they must hydrolyze to the acid in situ to transmetallate. The acid is often more atom-economical and faster reacting. However, if you face severe protodeboronation, switching to the pinacol ester is a valid strategy as it acts as a "slow-release" reservoir of the active species.

Q: Does the position of the nitrogen matter (2-pyridyl vs 3-pyridyl)? A: Absolutely.

  • 3-Pyridyl: Challenging but works at 80°C.

  • 2-Pyridyl: Extremely unstable. Rapid protodeboronation and chelation to Rh. Requires specialized ligands (e.g., specific phosphoramidites) and often anhydrous conditions with non-hydrolytic pathways. Do not apply this 3-pyridyl guide to 2-pyridyl substrates.

Q: My reaction turns black immediately. Is this bad? A: A slow color change to dark orange/brown is normal for Rh-BINAP. Instant black usually indicates Rh colloid formation (catalyst death), often caused by excessive temperature or lack of stabilizing ligands. Ensure you pre-complex the Rh and Ligand before heating.

References

  • Mechanism of Rh-Catalyzed Addition: Hayashi, T.; Takahashi, M.; Takaya, Y.; Ogasawara, M. J. Am. Chem. Soc.2002 , 124, 5052–5058. Link

  • Asymmetric Pyridylation (Ethanol Solvent Effect): Zhang, H.-J.; Gu, Q.; You, S.-L. ACS Catal.2022 , 12, 3017–3024. Link

  • Protodeboronation Kinetics: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017 , 139, 13156–13165. Link

  • Stability of Pyridyl Boronates: Tyrra, W. Heterocycles2004 , 63, 2673. Link

Sources

Troubleshooting

Resolving enantiomers of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one via chiral chromatography

Executive Summary & Challenge Overview You are attempting to resolve the enantiomers of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . This molecule presents a classic "dual-threat" in chiral chromatography: The Chiral Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Overview

You are attempting to resolve the enantiomers of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . This molecule presents a classic "dual-threat" in chiral chromatography:

  • The Chiral Center: Located at the C3 position of the cyclohexanone ring, requiring a stationary phase capable of discriminating stereochemical shape near a ketone functionality.

  • The Basic Nitrogen: The pyridine ring (pKa ~5.2) acts as a Lewis base. Without proper mobile phase suppression, this nitrogen will interact with residual silanols on the silica support of the chiral column, leading to severe peak tailing and loss of resolution (

    
    ).
    

This guide synthesizes our standard operating procedures (SOPs) for basic chiral compounds, prioritizing Immobilized Polysaccharide phases due to their robustness and solvent flexibility.

Method Development FAQs
Q1: Which Chiral Stationary Phase (CSP) should I screen first?

A: Do not rely on a single column. For this specific structure (aryl-substituted cyclic ketone), we recommend a primary screen using the "Golden Four" polysaccharide derivatives.

  • Priority 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA / IG, Lux® Amylose-1). Amylose helices often show superior recognition for cyclohexanone derivatives compared to cellulose.

  • Priority 2: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD / CHIRALPAK® IB).

  • Reasoning: The 3-methyl group on the pyridine ring provides steric bulk that aids in "locking" the molecule into the chiral grooves of the polymer.

Q2: I am seeing severe peak tailing (

). How do I fix this?

A: Tailing is almost certainly caused by the pyridine nitrogen interacting with the silica matrix.[1]

  • Immediate Action: Ensure your mobile phase contains a basic additive. Standard protocol is 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .

  • Advanced Action: If tailing persists, switch to Ethanolamine or increase DEA to 0.2%. Note that immobilized columns (IA, IC, IG) generally have lower residual silanol activity than older coated columns (AD, OD).

Q3: Should I use Normal Phase (NP) or Polar Organic Mode (PO)?

A: Start with Normal Phase for maximum enantioselectivity.

  • NP: Hexane/Alcohol mixtures allow hydrogen bonding (critical for the ketone interaction) to dominate.

  • PO: 100% Methanol or Acetonitrile (with base) is excellent for solubility but often reduces the retention factor (

    
    ), potentially merging peaks if selectivity (
    
    
    
    ) is low.
Troubleshooting Guide
Issue: "I have separation, but the peaks are broad and retention is shifting."
  • Diagnosis: Incomplete equilibration of the basic additive on the column surface.

  • Fix: When introducing a basic additive (DEA/TEA) to a column for the first time, flush with at least 20 column volumes of the mobile phase. The silica surface needs to be "deactivated" by the amine before stable chromatography can occur.

Issue: "My sample precipitates in the Hexane mobile phase."
  • Diagnosis: The polar ketone/pyridine moiety has poor solubility in alkanes.

  • Fix:

    • Dissolution: Dissolve sample in 100% Ethanol or Isopropanol (IPA). Inject a small volume (e.g., 5 µL).

    • Immobilized Advantage: If using an Immobilized column (e.g., Chiralpak IG), you can add 10-20% Dichloromethane (DCM) or Ethyl Acetate to the mobile phase to boost solubility without stripping the chiral selector. Do NOT do this on coated AD/OD columns.

Recommended Screening Protocol

Use the following workflow to establish a baseline separation.

Instrument: HPLC or SFC Temperature: 25°C (Start low to maximize enantiomeric discrimination) Flow Rate: 1.0 mL/min (HPLC) / 3.0 mL/min (SFC)

ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (SFC - Preferred)
Mobile Phase n-Hexane / Ethanol (90:10)100% MethanolCO₂ / Methanol (85:15)
Additive 0.1% DEA (Critical)0.1% DEA + 0.1% Acetic Acid *0.2% DEA
Primary Column Amylose-1 / IA / IGAmylose-1 / IA / IGAmylose-1 / IA / IG
Secondary Column Cellulose-1 / OD / IBCellulose-1 / OD / IBCellulose-1 / OD / IB
Expected

2.0 - 5.00.5 - 2.01.5 - 4.0

*Note: In Polar Organic mode with Methanol, using a salt (DEA acetate) can sometimes improve peak shape over base alone.

Visual Workflows
Figure 1: Method Development Decision Tree

This logic flow guides you from column selection to optimization based on the specific chemistry of the pyridine-cyclohexanone.

MethodDevelopment Start START: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Solubility Check Solubility: Is it soluble in Hexane/EtOH? Start->Solubility NP_Path Yes: Proceed to Normal Phase Screen Solubility->NP_Path Soluble PO_Path No: Proceed to Polar Organic / SFC Solubility->PO_Path Insoluble Screen_NP Screen Columns (IA, IG, AD, OD) MP: Hex/EtOH/DEA (90:10:0.1) NP_Path->Screen_NP Switch_Mode Switch to SFC Mode (CO2 + MeOH + DEA) PO_Path->Switch_Mode Check_Res Check Resolution (Rs) Screen_NP->Check_Res Good_Res Rs > 1.5 Optimize Flow/Temp Check_Res->Good_Res Success Poor_Res Rs < 1.5 or Partial Sep Check_Res->Poor_Res Failure Tailing Severe Tailing? Poor_Res->Tailing Change_CoSolvent Switch Modifier: EtOH -> IPA Tailing->Change_CoSolvent No Add_Base Increase DEA to 0.2% or Switch to Ethanolamine Tailing->Add_Base Yes Change_CoSolvent->Switch_Mode Still Fails

Caption: Decision tree for selecting mobile phase and troubleshooting initial screening results.

Figure 2: Troubleshooting Peak Tailing (Pyridine Interaction)

Specific logic for addressing the interaction between the basic pyridine nitrogen and the silica support.[2]

TailingFix Problem Problem: Asymmetry Factor > 1.5 Step1 Step 1: Verify 0.1% DEA/TEA in Mobile Phase Problem->Step1 Step2 Step 2: Increase Base to 0.2% or try Ethanolamine Step1->Step2 No Improvement Step3 Step 3: Switch to Immobilized Column (Lower Silanol Activity) Step2->Step3 Still Tailing Step4 Step 4: Use High pH Buffer (Ammonium Bicarbonate pH 9) *Requires Hybrid/Polymer Column* Step3->Step4 Last Resort

Caption: Step-by-step escalation protocol for eliminating peak tailing caused by basic nitrogen.

References & Further Reading
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. (Accessed 2026).[3][4] [Link]

  • Phenomenex. Chiral HPLC/SFC Column Selection Guide: Strategies for Basic Compounds. [Link]

  • LCGC North America. Why Do Peaks Tail? Troubleshooting Basic Compounds on Silica. [Link]

Disclaimer: The protocols above are based on general application data for pyridine-substituted cyclohexanones. Specific optimization may be required for your unique sample matrix.

Sources

Optimization

Technical Guide: Chemoselective Oxidation of Cyclohexanone Derivatives Containing Pyridine Moieties

The following guide is designed for the "Senior Application Scientist" persona, prioritizing mechanistic insight, actionable protocols, and rigorous troubleshooting. Executive Summary & Core Challenge In the structural o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for the "Senior Application Scientist" persona, prioritizing mechanistic insight, actionable protocols, and rigorous troubleshooting.

Executive Summary & Core Challenge

In the structural optimization of bioactive molecules, the coexistence of a cyclohexanone/cyclohexanol motif (often a metabolic handle or solubility modulator) and a pyridine ring (a critical pharmacophore) presents a classic chemoselectivity conflict.

The core issue is Electrophilic Competition .

  • The Goal: Oxidize a secondary alcohol to a ketone (or a ketone to a lactone via Baeyer-Villiger) without altering the heteroaromatic ring.

  • The Threat: The pyridine nitrogen lone pair is a potent nucleophile (

    
    ). Electrophilic oxidants, particularly peracids (mCPBA) and peroxides, will kinetically prefer the nitrogen, forming Pyridine N-Oxide  as a primary product or significant impurity.
    

This guide details the "Protect-Select-Restore" strategy to bypass this thermodynamic trap.

Decision Matrix: Reagent Selection

The choice of oxidant dictates the survival of the pyridine ring. Use this decision tree to select the correct reagent for your transformation.

ReagentSelection Start Substrate: Pyridine + Cyclohexyl Moiety Goal What is your target transformation? Start->Goal AlcToKet Alcohol → Ketone (Cyclohexanol → Cyclohexanone) Goal->AlcToKet KetToLac Ketone → Lactone (Baeyer-Villiger) Goal->KetToLac Swern Swern Oxidation (DMSO, (COCl)2) SAFE AlcToKet->Swern Standard DMP Dess-Martin Periodinane (DMP) SAFE & MILD AlcToKet->DMP Acid Sensitive Chromium PCC / PDC SAFE (Pyridine is solvent) AlcToKet->Chromium Scale-up mCPBA_Alc mCPBA / H2O2 AVOID (Forms N-Oxide) AlcToKet->mCPBA_Alc Do Not Use DirectBV Direct mCPBA KetToLac->DirectBV Risky SaltBV Protonation Strategy (mCPBA + TFA/HCl) KetToLac->SaltBV Recommended DirectBV->mCPBA_Alc N-Oxidation

Figure 1: Reagent selection logic for preventing N-oxidation.

Module 1: Alcohol to Ketone Oxidation

Scenario: You need to convert a cyclohexanol substituent to a cyclohexanone without touching the pyridine.

Recommended Protocol: Dess-Martin Periodinane (DMP)

DMP is hypervalent iodine(V). Unlike peracids, it acts via ligand exchange with the alcohol oxygen, not electrophilic attack on the nitrogen. It is highly chemoselective.[1]

Why it works: The mechanism involves the alcohol oxygen attacking the iodine center. The pyridine nitrogen is not sufficiently nucleophilic to displace the acetate ligands on the iodine under these conditions.

Protocol:

  • Dissolution: Dissolve the pyridine-cyclohexanol substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Buffer (Optional): If the substrate is acid-sensitive, add solid NaHCO₃ (5.0 equiv). DMP releases 2 equiv of acetic acid.

  • Addition: Add DMP (1.2 equiv) in one portion at 0 °C.

  • Reaction: Warm to RT. Monitor by TLC (usually 1–2 hours).

  • Quench (Critical): Add a 1:1 mixture of sat. aq. NaHCO₃ and sat.[2] aq. Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Extraction: Extract with DCM, dry over MgSO₄.

Troubleshooting FAQ:

  • Q: Can I use Jones Reagent (CrO₃/H₂SO₄)?

    • A: Yes. The highly acidic conditions will protonate the pyridine (Py-H⁺), protecting it from oxidation. However, the workup generates chromium waste, and acid-labile groups (acetals, silyl ethers) will be destroyed.

  • Q: Can I use TPAP/NMO?

    • A: Use with caution. NMO (N-Methylmorpholine N-oxide) is the stoichiometric oxidant. While TPAP is the catalyst, excess NMO can theoretically transfer oxygen to a highly nucleophilic pyridine, though it is rare. DMP is safer.

Module 2: The Baeyer-Villiger Challenge (Ketone to Lactone)

Scenario: You must oxidize the cyclohexanone ring to a lactone (or ester) using mCPBA. The Problem: mCPBA is a strong electrophile. It reacts with pyridine nitrogen (


) faster than it attacks the ketone carbonyl (

).
The Solution: "In-Situ Salt Protection"

By protonating the pyridine nitrogen with a strong acid before adding the oxidant, you eliminate the lone pair's nucleophilicity. The resulting pyridinium salt is resistant to N-oxidation.

Mechanism of Protection:




Protocol:

  • Salt Formation: Dissolve substrate (1.0 equiv) in DCM. Add Trifluoroacetic acid (TFA) (1.5 to 2.0 equiv). Stir for 10 minutes. Ensure the solution is acidic (pH < 2).

    • Note: HCl (etheral) can also be used, but TFA is often more soluble in DCM.

  • Oxidation: Add mCPBA (1.2 – 1.5 equiv) portion-wise at 0 °C.

  • Monitoring: The reaction may be slower than usual because the ketone is also partially protonated (less nucleophilic), but the pyridine is safe.

  • Workup (Deprotection):

    • Quench with sat. aq. Na₂S₂O₃ (destroys excess mCPBA).

    • Neutralize: Slowly add sat. aq. NaHCO₃ until pH > 8. This deprotonates the pyridinium salt, returning the free base pyridine.

    • Extract with DCM.

Module 3: Remediation (I made the N-Oxide... now what?)

If you accidentally formed the pyridine N-oxide (Py-N-O), you do not need to discard the batch. It can be selectively reduced back to pyridine without reducing the ketone.

Method A: PCl₃ Deoxygenation (Standard)

Phosphorus trichloride avidly abstracts oxygen from N-oxides.

  • Conditions: Dissolve crude Py-N-O in DCM or CHCl₃. Add PCl₃ (1.2 equiv) at 0 °C, then reflux for 1 hour.

  • Selectivity: PCl₃ will not reduce cyclohexanone or esters.

  • Warning: PCl₃ is corrosive. Perform in a fume hood.

Method B: Zinc/Ammonium Formate (Mild)

For sensitive substrates where PCl₃ is too harsh.

  • Conditions: Py-N-O (1 equiv), Zn dust (3 equiv), Ammonium Formate (excess) in Methanol at RT.

  • Selectivity: Ketones are generally stable under these mild reductive conditions (unlike Zn/HCl which might reduce the ketone to an alcohol or alkane).

Summary Data Table

MethodTarget TransformationPyridine CompatibilityKey RiskPrevention Strategy
Swern Alcohol → KetoneHigh Odor, Temp (-78°C)None needed (inherently safe).
DMP Alcohol → KetoneVery High Cost, Iodine residueProper quench with Na₂S₂O₃.
mCPBA Ketone → LactoneLow N-Oxidation Protonate with TFA prior to addition.
H₂O₂/NaOH Ketone → LactoneMedium Nucleophilic attackUse buffered conditions; avoid excess H₂O₂.
PCC Alcohol → KetoneHigh Cr toxicity, messyNone (Pyridine is part of reagent).

References

  • Swern Oxidation Mechanism & Compatibility

    • Organic Chemistry Portal.
    • [Link]

  • Dess-Martin Periodinane (DMP)

    • Organic Chemistry Portal.
    • [Link]

  • Prevention of N-Oxidation via Protonation: Journal of Organic Chemistry. "Chemoselective Oxidations of Pyridine Derivatives." (General concept grounding). Note: This is a standard synthetic technique derived from the basicity difference between amines and carbonyls.
  • Reduction of Pyridine N-Oxides

    • Organic Chemistry Portal. "Reduction of Pyridine N-Oxides."
    • [Link]

  • Baeyer-Villiger Oxidation

    • Sigma-Aldrich (Merck). "Baeyer-Villiger Oxidation Reaction."[3]

Sources

Reference Data & Comparative Studies

Validation

Predictive 1H NMR Interpretation Guide: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Predictive Technical Analysis & Validation Protocol Executive Summary This guide provides a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Predictive Technical Analysis & Validation Protocol

Executive Summary

This guide provides a high-level technical analysis for the structural validation of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . As a Michael adduct formed typically via the conjugate addition of a 3-methyl-2-pyridyl nucleophile to 2-cyclohexen-1-one, this molecule presents specific NMR challenges.

The primary analytical objective is distinguishing the Target (1,4-addition product) from the Kinetic Impurity (1,2-addition product) and the Starting Material . This guide prioritizes "Analytical Performance"—defined here as the resolution and diagnostic utility of specific NMR signals to confirm structural integrity.

Structural Logic & Conformation

Before interpreting the spectrum, one must understand the dynamic behavior of the molecule in solution (typically CDCl₃).

  • Chirality: The C3 position of the cyclohexanone ring is a chiral center. The product is usually obtained as a racemate unless asymmetric catalysis is employed.

  • Conformation: The bulky 3-methylpyridin-2-yl group will strongly prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Steric Clash: The methyl group at the 3-position of the pyridine ring (ortho to the linkage) creates significant steric bulk. This restricts free rotation around the C(cyclohexyl)-C(pyridyl) bond, potentially broadening aromatic signals at low temperatures, though likely averaged at 298 K.

Comparative Analysis: Target vs. Alternatives

The "performance" of the NMR analysis is measured by its ability to rule out false positives. The following table contrasts the Target's signature against its most common synthetic artifacts.

Table 1: Diagnostic Signal Comparison
FeatureTarget: 1,4-Adduct Alternative: 1,2-Adduct (Allylic Alcohol) Precursor: 2-Cyclohexen-1-one
Alkene Protons Absent Present (5.6 – 6.0 ppm)Present (6.0 – 7.0 ppm)
Carbonyl (¹³C) ~210 ppm (Ketone) Absent (shifted to ~70 ppm C-OH)~199 ppm (Enone)
H-3 Methine Diagnostic Multiplet (3.3 – 3.6 ppm) Shielded / OverlappedN/A (sp² center)
Methyl Group Singlet (~2.3 ppm)Singlet (~2.3 ppm)Absent
Reaction Outcome Success Kinetic Failure Incomplete Reaction

Detailed 1H NMR Assignment Protocol

Solvent: CDCl₃ | Frequency: 400+ MHz recommended

A. The Aromatic Region (Pyridine Ring)

The pyridine ring is 2,3-disubstituted. This leaves a 3-spin system (H-4, H-5, H-6) with a characteristic pattern.

  • H-6 (α to Nitrogen):

    
    8.40 – 8.55 ppm  (Doublet, 
    
    
    
    Hz).[1]
    • Logic: Most deshielded due to proximity to the electronegative nitrogen.

  • H-4 (

    
     to Nitrogen): 
    
    
    
    7.45 – 7.55 ppm (Doublet,
    
    
    Hz).
    • Logic: Para to the connection point.[2] Often shows fine splitting due to long-range coupling with the methyl group.[3]

  • H-5 (

    
     to Nitrogen): 
    
    
    
    7.05 – 7.15 ppm (Doublet of Doublets,
    
    
    Hz).
    • Logic: Shielded relative to H-6 and H-4.

B. The Aliphatic "Fingerprint" Region

This region confirms the cyclohexanone scaffold and the 1,4-addition topology.

  • H-3 (The "Anchor" Proton):

    
    3.30 – 3.60 ppm  (Multiplet, typically tt or dddd).
    
    • Logic: This proton is on the chiral center. It is deshielded by the pyridine ring (anisotropic effect) and the

      
      -position of the ketone.
      
    • Diagnostic Value: If this signal appears as a triplet of triplets (

      
       Hz, 
      
      
      
      Hz), it confirms the pyridine ring is in the equatorial orientation.
  • Methyl Group:

    
    2.30 – 2.40 ppm  (Singlet, 3H).
    
    • Logic: Attached to the aromatic ring.[2] Sharp singlet.

  • H-2 (

    
    -Carbonyl): 
    
    
    
    2.40 – 2.80 ppm .
    • Logic: These protons are diastereotopic. The axial H-2 will be a large doublet of doublets (geminal coupling ~14 Hz + trans-diaxial coupling to H-3). The equatorial H-2 will be a doublet of triplets.

  • H-6 (

    
    -Carbonyl): 
    
    
    
    2.20 – 2.45 ppm .
    • Logic: Typical cyclohexanone

      
      -protons.
      

Visualization of Analytical Workflow

Diagram 1: Reaction Monitoring Decision Tree

This flowchart guides the chemist through the rapid assessment of the crude reaction mixture using NMR.

ReactionMonitoring Start Crude Reaction Mixture (1H NMR in CDCl3) CheckAlkene Check Region 5.5 - 7.0 ppm (Alkene Protons) Start->CheckAlkene SignalsPresent Signals Present (Multiplets) CheckAlkene->SignalsPresent Yes SignalsAbsent Signals Absent (Clean Baseline) CheckAlkene->SignalsAbsent No AnalyzePattern Analyze Pattern SignalsPresent->AnalyzePattern CheckH3 Check Region 3.3 - 3.6 ppm (H-3 Methine) SignalsAbsent->CheckH3 Enone Signals 6.0 - 7.0 ppm (Starting Material) AnalyzePattern->Enone Downfield AllylAlc Signals 5.6 - 6.0 ppm (1,2-Addition Impurity) AnalyzePattern->AllylAlc Upfield TargetConfirmed TARGET CONFIRMED 3-(3-Methylpyridin-2-yl)cyclohexan-1-one CheckH3->TargetConfirmed Multiplet Present

Caption: Decision logic for distinguishing the target Michael adduct from starting material and kinetic byproducts.

Diagram 2: Structural Assignment Logic

This diagram illustrates the causality between molecular structure and observed NMR signals.

AssignmentLogic Molecule Target Molecule Pyridine Pyridine Ring (2,3-Disubstituted) Molecule->Pyridine Cyclohexanone Cyclohexanone Ring (3-Substituted) Molecule->Cyclohexanone H6 H-6 (α-N) ~8.5 ppm (d) Pyridine->H6 Deshielding H4 H-4 (γ-N) ~7.5 ppm (d) Pyridine->H4 H5 H-5 (β-N) ~7.1 ppm (dd) Pyridine->H5 Me Methyl (C3) ~2.3 ppm (s) Pyridine->Me H3 H-3 (Methine) ~3.4 ppm (tt) Cyclohexanone->H3 Chiral Center H2 H-2 (α-CO) 2.4-2.8 ppm Cyclohexanone->H2 Diastereotopic H3->H2 Coupling (J~11Hz)

Caption: Causal map linking structural fragments to specific NMR chemical shifts and coupling patterns.

Experimental Validation Protocol

To ensure the data is self-validating, perform the following checks:

  • Integration Check: Normalize the Methyl singlet (~2.3 ppm) to 3.00.

    • The aromatic region must integrate to 1:1:1 (Total 3H).

    • The H-3 methine must integrate to 1.00 (Total 1H).

  • COSY (Correlation Spectroscopy):

    • Confirm the spin system of the pyridine ring (H-5 should couple to both H-4 and H-6).

    • Confirm the isolation of the Methyl group (no strong coupling to H-4/H-5/H-6, only weak long-range).

    • Confirm the connectivity of H-3 to the methylene protons of the cyclohexanone ring.

  • NOESY (Nuclear Overhauser Effect):

    • Critical Step: Look for a spatial correlation (NOE) between the Methyl group (2.3 ppm) and H-3 (3.4 ppm) or H-2/H-4 of the cyclohexanone. This confirms the regiochemistry (substitution at the pyridine 2-position).

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). Compound Summary for CID 91654565: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for general shift increments).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Michael Addition stereochemistry).

Sources

Comparative

Technical Comparison: HPLC Methodologies for 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Purity Profiling

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists Subject: Purity Analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS: N/A - Custom Intermediate) Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists Subject: Purity Analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS: N/A - Custom Intermediate)

Executive Summary

The analysis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one presents a classic chromatographic challenge: analyzing a moderately lipophilic molecule containing a basic nitrogen heterocycle (pyridine, pKa ~5.6) attached to a non-aromatic ring. Standard acidic reversed-phase methods often suffer from peak tailing due to silanol interactions and reduced retention of the ionized pyridine moiety.

This guide compares three distinct HPLC methodologies:

  • Traditional Acidic C18: The baseline approach using low pH phosphate buffers.

  • High-pH Hybrid C18 (Recommended): Utilizing hybrid silica at pH 10 to suppress ionization.

  • Biphenyl Stationary Phase: Leveraging

    
     interactions for enhanced selectivity of aromatic impurities.
    

Analyte Profile & Chromatographic Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.[1][2]

PropertyCharacteristicChromatographic Impact
Structure Pyridine ring + CyclohexanoneMixed aromatic/aliphatic character.
Basicity Pyridine N (pKa ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

5.[3]6)
Critical: At pH < 5.6, the molecule is protonated (

). At pH > 7.6, it is neutral (

).
UV Activity Pyridine

nm
Good detection sensitivity; Carbonyl

is weak.
Impurities 3-Methyl-2-cyclohexen-1-one (Precursor)Neutral/Enone. Must be resolved from the basic product.
The "Silanol Effect"

On traditional silica columns at low pH, the protonated pyridinium ion interacts with residual deprotonated silanols (


) via ion-exchange mechanisms. This secondary interaction causes severe peak tailing , variable retention times, and poor quantitation limits.

Comparative Methodology Analysis

Method A: Traditional Acidic C18 (The "Baseline")
  • Column: High-purity C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid or 20mM Phosphate (pH 2.5) / Acetonitrile.[3][4][5]

  • Mechanism: Analyte is fully ionized (

    
    ). Separation is based on the hydrophobic interaction of the cyclohexyl ring and the ionized pyridine.
    

Pros:

  • Compatible with standard LC-MS (if Formic Acid is used).

  • Excellent solubility for basic analytes.

Cons:

  • Dewetting Risk: Highly aqueous phases required to retain the polar, ionized analyte.

  • Peak Tailing: Even with end-capping, tailing factors (

    
    ) often exceed 1.5.
    
  • Loadability: Low sample loading capacity due to repulsion between ionized molecules.

Method B: High-pH Hybrid C18 (The "Gold Standard")
  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18, Phenomenex Gemini NX), 3.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5]

  • Mechanism: Analyte is neutral (

    
    ). Retention is driven by the full hydrophobicity of the molecule.
    

Pros:

  • Superior Peak Shape: Elimination of silanol ion-exchange (

    
    ).
    
  • Increased Retention: Neutral basic compounds retain 2-10x longer, allowing higher organic content (better desolvation in MS).

  • Robustness: Small pH changes at pH 10 have minimal effect on retention (analyte is 100% neutral).

Method C: Biphenyl Phase (Alternative Selectivity)
  • Column: Biphenyl (e.g., Kinetex Biphenyl, Restek Raptor), 2.6 µm Core-Shell.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Hydrophobic +

    
     interactions.
    

Pros:

  • Orthogonality: Separates impurities based on aromaticity (e.g., fully aromatized byproducts vs. cyclohexanone ring).

  • Isomer Separation: Better at resolving structural isomers of the methyl-pyridine group.

Performance Data Comparison (Simulated)

The following data represents typical performance metrics derived from comparative studies of 2-substituted pyridines.

MetricMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Biphenyl)
pH Condition pH 2.5pH 10.0 pH 2.5
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
Retention (

)
1.5 (Low)6.2 (High) 2.1 (Moderate)
Tailing Factor (

)
1.6 - 1.81.05 - 1.15 1.3 - 1.5
Resolution (

)
*
2.5> 10.0 4.0
MS Sensitivity ModerateHigh (High % Organic)Moderate

*Resolution calculated against the neutral precursor 3-methyl-2-cyclohexen-1-one.

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal method based on specific analytical needs.

MethodSelection Start Start: Method Development 3-(3-Methylpyridin-2-yl)cyclohexan-1-one CheckMS Is MS Compatibility Required? Start->CheckMS CheckImp Are Aromatic Impurities Critical? CheckMS->CheckImp No (Phosphate OK) MethodB Method B: High pH (pH 10) Hybrid C18 (Best Peak Shape & Retention) CheckMS->MethodB Yes (Ammonium Bicarb) CheckImp->MethodB No (General Purity) MethodC Method C: Biphenyl (Methanol Mobile Phase) (Enhanced Selectivity) CheckImp->MethodC Yes (Isomers/Aromatics) Optimization Final Optimization: Gradient Slope & Temp MethodB->Optimization High Efficiency MethodA Method A: Low pH (pH 2.5) Formic Acid (Standard Screening)

Caption: Decision matrix for selecting the optimal stationary phase and pH conditions based on detection and impurity profile requirements.

Recommended Experimental Protocol (Method B)

This protocol utilizes High pH Stability (Hybrid Technology) to neutralize the pyridine moiety, ensuring sharp peaks and high loadability.

Equipment & Reagents[3][5][6][7][8][9][10][11]
  • System: UHPLC or HPLC with quaternary pump.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • MP A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add ~2-3 mL Ammonium Hydroxide (28%) to reach pH 10.0

      
       0.1. Filter through 0.2 µm nylon filter.
      
    • MP B: 100% Acetonitrile (HPLC Grade).

  • Instrument Parameters:

    • Flow Rate: 0.6 mL/min.

    • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

    • Detection: UV @ 260 nm (Pyridine max) and 210 nm (General).

    • Injection Vol: 2-5 µL.

  • Gradient Table:

Time (min)%A (Buffer)%B (ACN)Curve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Wash
10.1955Re-equilibrate
13.0955End
Workflow Diagram

Workflow SamplePrep Sample Prep: Dilute in 50:50 ACN:Water Equilibration Column Equil: 10mM NH4HCO3 pH 10 (Hybrid C18) SamplePrep->Equilibration Injection Injection: Neutral Analyte (No Silanol Interaction) Equilibration->Injection Separation Gradient Elution: 5-95% ACN Injection->Separation Detection Detection: UV 260nm Sharp Peaks (As < 1.2) Separation->Detection

Caption: Operational workflow for High-pH HPLC analysis of basic pyridine derivatives.

Scientific Rationale & Troubleshooting

Why High pH?

At pH 10, the pyridine nitrogen (pKa ~5.6) is effectively 100% deprotonated.

  • Equation:

    
    
    
  • Result: The neutral molecule interacts purely through hydrophobic mechanisms with the C18 ligands. The repulsive forces between the positively charged analyte and the positively charged surface (if using specific low-pH columns) or the attractive forces to silanols are negated.

Troubleshooting Guide
  • Double Peaks: Check the sample solvent. If the sample is dissolved in 100% ACN and injected into a 5% ACN starting condition, "solvent washout" can occur. Fix: Dissolve sample in mobile phase starting composition.

  • Retention Shift: If retention drifts, check the pH of the aqueous buffer. Ammonium bicarbonate is volatile; prepare fresh daily or cap tightly.

  • Carryover: Basic compounds can stick to injector seals. Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid (the acid helps clean the basic residue).

References

  • McCalley, D. V. (2010).[6] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2022).[7] XBridge BEH C18 Columns: Method Development Guide for High pH Stability. Waters Application Notes. Link

  • Phenomenex. (2023). High pH Stability for Basic Compounds: Gemini and Kinetex EVO.[8] Phenomenex Technical Guides. Link

  • PubChem. (2025).[9] 3-Methylpyridine Compound Summary (pKa Data). National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[9] (Chapter 7: Method Development for Basic Compounds). Link

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Profiling and Fragmentation Patterns of Pyridyl Cyclohexanones

Executive Summary Pyridyl cyclohexanones are highly versatile pharmacophores and synthetic intermediates. They are prominently featured in the development of novel curcumin analogs—which induce apoptosis via the inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridyl cyclohexanones are highly versatile pharmacophores and synthetic intermediates. They are prominently featured in the development of novel curcumin analogs—which induce apoptosis via the inhibition of the JAK2–STAT3 pathway in cancer cells—and act as precursors for cardiotonic isoquinoline derivatives[1]. For researchers and drug development professionals, accurately characterizing these compounds is a critical bottleneck.

This guide provides an objective, data-driven comparison of three primary mass spectrometry (MS) platforms: GC-EI-MS , LC-ESI-MS/MS , and HR-QTOF . By dissecting the distinct gas-phase chemistries of the pyridyl and cyclohexanone moieties, this document establishes self-validating analytical workflows for structural elucidation and trace quantification.

Mechanistic Foundations of Fragmentation (Causality & Theory)

To optimize an analytical method, one must first understand the intrinsic gas-phase behavior of the molecule. Pyridyl cyclohexanones possess a dual structural nature that dictates their fragmentation:

  • The Cyclohexanone Ring (Aliphatic/Carbonyl): Under Electron Ionization (EI), cyclic ketones undergo a highly predictable

    
    -cleavage adjacent to the carbonyl group. This ring-opening event is typically followed by the neutral loss of carbon monoxide (CO, 28.00 Da) or ethylene (C
    
    
    
    H
    
    
    , 28.03 Da)[2][3]. Furthermore, the generation of a conjugated oxonium ion (m/z 55) is a universal diagnostic marker for unsubstituted cycloalkanones[3].
  • The Pyridyl Ring (Aromatic/Basic): The electron-deficient pyridine ring is highly stable. In Electrospray Ionization (ESI), the lone pair on the nitrogen atom (pKa ~5.2) acts as an excellent proton acceptor, guaranteeing high ionization efficiency and yielding an abundant

    
     precursor. During Collision-Induced Dissociation (CID), protonated pyridyl compounds often undergo complex intramolecular rearrangements—sometimes forming transient bicyclic intermediates—prior to fragmentation[4].
    

Fragmentation M Molecular Ion [M]•+ A α-Cleavage (Ring Opening) M->A EI (70 eV) D Pyridyl Cation m/z 78 M->D Heterolytic Cleavage B [M - CO]•+ Loss of 28 Da A->B -CO C [M - C2H4]•+ Loss of 28 Da A->C -C2H4 E Conjugated Oxonium m/z 55 A->E Cyclohexanone specific

Fig 1: Primary EI-MS fragmentation pathways of pyridyl cyclohexanones.

Platform Comparison: Performance & Applicability

Selecting the correct MS platform depends entirely on the analytical goal: structural discovery vs. targeted quantification.

Table 1: Comparison of MS Platforms for Pyridyl Cyclohexanone Analysis
Analytical PlatformIonization TypePrimary ApplicationKey AdvantagesLimitations
GC-EI-MS Hard (70 eV)Structural FingerprintingGenerates highly reproducible, library-searchable fragmentation spectra. Excellent for identifying isomer positions.Requires volatility and thermal stability. Molecular ion

may be weak.
LC-ESI-MS/MS Soft (Protonation)PK/PD QuantificationExceptional sensitivity due to pyridyl nitrogen protonation. Ideal for biological matrices[1].CID spectra can be complicated by gas-phase rearrangements[4].
LC-HR-QTOF Soft (High-Res)Unknown ElucidationExact mass capabilities (<5 ppm error) easily distinguish isobaric losses (e.g., CO vs. C

H

).
Lower dynamic range for absolute quantification compared to triple quadrupoles.
Table 2: Diagnostic Fragment Ions across Platforms
Fragment IdentityGC-EI-MS (m/z)LC-ESI-CID (m/z)Mechanistic Origin
Intact Precursor

(Weak)

(Base Peak)
70 eV electron impact vs. API protonation.

AbundantRare

-cleavage followed by CO or C

H

loss[2].
Pyridyl Cation 7880 (

)
Cleavage of the inter-ring C-C bond.
Oxonium Ion 55Not typically observedDeep fragmentation of the cyclohexanone ring[3].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols integrate built-in System Suitability Tests (SST).

Protocol A: GC-EI-MS Structural Fingerprinting

Objective: Obtain reproducible fragmentation patterns for isomer differentiation.

  • System Suitability (Tuning): Infuse Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with relative abundances matching standard 70 eV tune targets.

  • Sample Preparation: Dissolve the synthesized pyridyl cyclohexanone in GC-grade ethyl acetate to a final concentration of 100 µg/mL. Ensure the sample is strictly anhydrous to prevent column degradation.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Set the EI source to 70 eV. Maintain the transfer line at 280°C and the ion source at 230°C. Scan range: m/z 40–400.

  • Data Validation: Confirm the presence of the m/z 55 oxonium ion and evaluate the ratio of

    
     to 
    
    
    
    to validate the cyclohexanone moiety[3].
Protocol B: LC-ESI-MS/MS Targeted Quantification

Objective: High-sensitivity quantification in biological matrices (e.g., cell lysates from apoptosis assays).

  • System Suitability (Calibration): Inject a reserpine standard (m/z 609) to verify positive-mode ESI sensitivity and mass axis calibration.

  • Sample Preparation: Extract analytes using protein precipitation (3:1 Acetonitrile:Sample). Centrifuge at 14,000 x g for 10 mins. Dilute the supernatant in 0.1% Formic Acid (FA) in water.

  • Chromatography:

    • Column: C18 reversed-phase (100 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (MRM Mode):

    • Source: ESI Positive. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.

    • Isolate the

      
       precursor in Q1.
      
    • Apply Argon collision gas in Q2. Optimize Collision Energy (CE) between 15–35 eV to monitor the transition from

      
      
      
      
      
      m/z 80 (protonated pyridine).
  • Data Validation: A valid peak must exhibit a signal-to-noise ratio (S/N) > 10 and a retention time matching the analytical standard within ±0.1 minutes.

Workflow S1 Sample Prep (Extraction) S2 GC-EI-MS (Structural ID) S1->S2 S3 LC-ESI-MS/MS (Quantification) S1->S3 S4 HR-QTOF (Exact Mass) S1->S4 S5 Data Analysis & Validation S2->S5 S3->S5 S4->S5

Fig 2: Comparative analytical workflows for pyridyl cyclohexanone profiling.

Conclusion

The structural elucidation and quantification of pyridyl cyclohexanones require a deliberate choice of ionization technique. GC-EI-MS remains the gold standard for mapping the aliphatic cyclohexanone ring via


-cleavage and CO loss. However, for pharmacokinetic applications or trace analysis of curcumin analogs, LC-ESI-MS/MS leverages the high proton affinity of the pyridyl nitrogen to deliver unparalleled sensitivity. By deploying these orthogonal techniques, researchers can build a comprehensive, self-validating profile of these critical pharmaceutical intermediates.

References

  • Narayana, et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry (PubMed/Wiley). Available at: [Link]

  • Wang, Y., et al. (2018). The Curcumin Analogs 2-Pyridyl Cyclohexanone Induce Apoptosis via Inhibition of the JAK2–STAT3 Pathway in Human Esophageal Squamous Cell Carcinoma Cells. Frontiers in Pharmacology, 9, 820. Available at: [Link]

  • Milman, B. L., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

Sources

Comparative

Structural Characterization Guide: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

This guide serves as a definitive technical resource for the structural characterization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS 1391207-37-6). It is designed for medicinal chemists and structural biologists who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural characterization of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (CAS 1391207-37-6). It is designed for medicinal chemists and structural biologists who must choose between Single Crystal X-ray Diffraction (SC-XRD) and alternative analytical methods (NMR, VCD) for validating this specific scaffold.

Executive Summary

3-(3-Methylpyridin-2-yl)cyclohexan-1-one presents a classic stereochemical challenge in drug development. As a flexible cyclohexanone ring substituted at the C3 position with a basic pyridine moiety, it possesses a single chiral center that dictates its pharmacological efficacy.

While NMR and Chiral HPLC are standard for purity and relative quantification, they often fail to provide unambiguous absolute configuration (R vs. S) without extensive derivatization. Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" product for this analysis, offering atomic-resolution certainty. This guide compares the performance of SC-XRD against its alternatives, providing experimental protocols for crystallizing this challenging, low-melting intermediate.

Performance Comparison: SC-XRD vs. Alternatives

The following table objectively compares the "product" (SC-XRD data) against primary alternatives for determining the stereochemistry of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one.

FeatureSC-XRD (The Product) NMR (Chiral Shift/Mosher) Vibrational Circular Dichroism (VCD)
Primary Output 3D Atomic Coordinates & Absolute Configuration (Flack Parameter)Relative diastereomeric excess; chemical shift perturbationsCalculated vs. Experimental IR spectra match
Certainty Level Absolute (100%) - Direct visualization.Inferential - Relies on conformational assumptions.High - But dependent on accurate DFT calculations.
Sample State Solid Single Crystal (Required).Solution (CDCl₃, DMSO-d₆).Solution (CDCl₃, CCl₄).
Sample Requirement ~0.1 - 0.5 mg (recoverable).~5 - 10 mg.~5 - 10 mg (high conc).
Difficulty High - Free base is likely an oil; requires salt formation.Medium - Requires derivatization with chiral acids.Medium - No derivatization, but complex data analysis.
Turnaround 1-3 Days (once crystal is obtained).4-8 Hours.1-2 Days (computation time).
The Challenge: Crystallizing the "Uncrystallizable"

The free base of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one is typically an oil or low-melting solid due to the conformational flexibility of the cyclohexanone ring and the lack of strong intermolecular hydrogen bond donors.

The Solution: Chiral Salt Formation To generate X-ray quality crystals, you must exploit the basic nitrogen on the pyridine ring (pKa ~5-6). The protocol below utilizes L-Tartaric acid or Dibenzoyl-L-tartaric acid , which serve two purposes:

  • Kinetic Resolution: Preferential crystallization of one enantiomer.

  • Lattice Rigidity: Introducing strong H-bond networks to facilitate crystal packing.

Experimental Protocol: Co-Crystallization Screen
  • Stoichiometry: Prepare a 1:1 molar ratio of the substrate (189.25 g/mol ) and the chiral acid (e.g., Dibenzoyl-L-tartaric acid, 358.34 g/mol ).

  • Solvent Selection: Use a binary system.

    • Solvent A (Good): Methanol or Ethanol (dissolves both).

    • Solvent B (Poor): Diethyl ether or Hexane (vapor diffusion).

  • Procedure:

    • Dissolve 20 mg of substrate in 0.5 mL MeOH.

    • Add 1 equivalent of acid dissolved in 0.5 mL MeOH.

    • Filter through a 0.22 µm PTFE syringe filter into a clean vial.

    • Place the open vial inside a larger jar containing 5 mL of Diethyl ether (Vapor Diffusion method).

    • Seal the outer jar and leave undisturbed at 4°C for 3-7 days.

  • Observation: Look for birefringent prisms or needles under polarized light.

Expected X-ray Data Parameters

When successful, the X-ray data for the salt form of this scaffold typically exhibits the following characteristics. Use these parameters to validate your preliminary diffraction data.

  • Crystal System: Orthorhombic or Monoclinic (common for chiral salts).

  • Space Group: Non-centrosymmetric (e.g., P2₁2₁2₁ or P2₁). Note: If the space group is centrosymmetric (e.g., P2₁/c), you have crystallized the racemate.

  • Flack Parameter: Must be near 0.0 (e.g., -0.05 ± 0.08) for correct assignment. A value of 1.0 indicates inverted structure.

  • Radiation Source: Cu Kα (λ = 1.54184 Å) is mandatory. The anomalous scattering signal from Carbon, Nitrogen, and Oxygen is too weak with Mo radiation. If heavy atoms (Br, Cl) are not present in the salt, Cu radiation is the only way to determine absolute configuration reliably.

Strategic Workflow Diagram

The following diagram outlines the decision-making process for characterizing this molecule, highlighting where SC-XRD fits into the critical path.

G Start Crude 3-(3-Methylpyridin-2-yl) cyclohexan-1-one CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid High MP Oil Oil / Gum CheckState->Oil Low MP Recryst Recrystallization (Vapor Diffusion) Solid->Recryst SaltScreen Salt Screening (Tartrate / HCl / HBr) Oil->SaltScreen SaltScreen->Recryst XRD SC-XRD Analysis (Cu Source) Recryst->XRD Single Crystal Found NMR Chiral NMR / HPLC Recryst->NMR Amorphous/Twinning Decision Absolute Config Determined? XRD->Decision NMR->Decision Success Publish / Release Lot Decision->Success Yes (Flack ~0.0) Fail Derivatize (Mosher Amide) Decision->Fail No / Ambiguous

Figure 1: Decision matrix for structural characterization. SC-XRD is the preferred path for absolute configuration but requires successful salt formation.

References & Authority
  • Parsons, S. (2021). Introduction to Non-Centrosymmetric Space Groups and Anomalous Scattering. Journal of Applied Crystallography. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Jeletic, M. S., et al. (2010).[1] Synthesis and characterization of chiral di-NHC cyclophane ligands and their application in palladium enantioselective catalysis. Dalton Transactions.[1] (Provides comparative crystallographic data for 3-phenylcyclohexanone analogs). Link

  • Thompson, A. L. (2018). Crystallography of Pharmaceutical Salts: A Practical Guide. Crystal Growth & Design. Link

Sources

Validation

Validating chiral purity of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Validating the chiral purity of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one requires a nuanced approach due to its specific structural characteristics: a basic nitrogen (pyridine ring), a polar carbonyl group, and a stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the chiral purity of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one requires a nuanced approach due to its specific structural characteristics: a basic nitrogen (pyridine ring), a polar carbonyl group, and a stereocenter at the


-position relative to the ketone.

This guide moves beyond generic protocols to provide a targeted validation strategy, comparing the industry "Gold Standard" (HPLC) with rapid screening alternatives (NMR) and green techniques (SFC).

Part 1: Structural Analysis & Separation Logic

Before selecting a method, one must understand the molecule's behavior in a separation environment.

  • The Chiral Center: Located at C3 of the cyclohexanone ring. Unlike

    
    -chiral ketones, this 
    
    
    
    -chiral center is chemically stable against racemization via enolization under standard conditions, simplifying sample preparation.
  • The "Basic" Challenge: The 3-methylpyridin-2-yl moiety acts as a Lewis base. On traditional silica-based chiral stationary phases (CSPs), this nitrogen interacts with residual silanols, causing severe peak tailing.

    • Critical Adjustment: All chromatographic methods must employ a basic additive (e.g., Diethylamine or Triethylamine) to mask silanol sites.

  • Detection: The pyridine ring provides a strong UV chromophore (typically

    
     nm), making UV detection highly sensitive.
    

Part 2: Comparative Method Analysis

The following table contrasts the three primary methodologies for validating the enantiomeric excess (


) of this specific compound.
FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral SFC Method C:

H-NMR with CSR
Role Gold Standard (QC/Release) High-Throughput Screening Early R&D / In-Process Check
Principle Steric/H-bond discrimination on Polysaccharide CSPs.Supercritical CO

+ Modifier on CSPs.
Diastereomeric complexation with Lanthanide Shift Reagents.
Accuracy Very High (

precision)
HighModerate (

)
Speed 15–30 mins/run3–8 mins/run< 10 mins (no separation needed)
Sample Req. Low (

g scale)
Low (

g scale)
High (5–10 mg)
Key Limitation Solvent consumption; requires basic additive.Equipment cost; modifier solubility.Requires pure sample (no overlapping impurities).
Recommendation Primary Choice for Validation Best for Library Screening Quick Check for Synthetic Chemists

Part 3: Detailed Experimental Protocols

Protocol A: The Validated System (Chiral HPLC)

Use this method for final purity assessment and Certificate of Analysis (CoA) generation.

1. Column Selection Strategy: For aryl-substituted cyclohexanones, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the most robust selector. The helical amylose backbone creates inclusion pockets that discriminate the bulky 3-methylpyridyl group effectively.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: The DEA is non-negotiable to prevent pyridine tailing.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[3]

  • Sample Diluent: Mobile phase (without DEA to avoid degradation during storage).

3. Execution Steps:

  • System Suitability: Inject a racemic mixture.[3] Ensure Resolution (

    
    ) 
    
    
    
    (baseline separation).
  • Blank Run: Inject mobile phase to confirm no carryover.

  • Sample Injection: Inject 10

    
    L of 1.0 mg/mL sample.
    
  • Calculation:

    
    
    
Protocol B: The Rapid Screen (NMR with Chiral Shift Reagent)

Use this method during synthesis optimization when HPLC queues are long.

1. The Logic: The pyridine nitrogen is an excellent ligand for Lanthanide metals. Using Eu(hfc)


  (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), the Europium coordinates to the pyridine nitrogen. This creates a diastereomeric complex, splitting the signals of the enantiomers in the NMR spectrum.

2. Experimental Workflow:

  • Baseline: Acquire a standard

    
    H-NMR of the sample in CDCl
    
    
    
    . Identify the methyl singlet of the 3-methylpyridin group (approx.
    
    
    2.3-2.5 ppm).
  • Titration: Add 0.1 equivalents of Eu(hfc)

    
     to the NMR tube. Shake well.
    
  • Observation: The methyl singlet will shift downfield and split into two singlets (one for each enantiomer).

  • Optimization: Incrementally add Eu(hfc)

    
     (up to 0.5 eq) until the two methyl signals are baseline resolved.
    
  • Integration: Integrate the two split methyl peaks to determine the ratio.

Part 4: Visualization of Workflows

Figure 1: Method Selection Decision Tree

Caption: A logical workflow for selecting the appropriate chiral validation method based on the stage of drug development.

MethodSelection Start Start: Validate Chiral Purity Stage Development Stage? Start->Stage EarlyRD Early R&D / Synthesis Stage->EarlyRD Speed Priority LateStage Late Stage / QC Release Stage->LateStage Accuracy Priority SampleType Sample Purity? EarlyRD->SampleType HPLC Method: Chiral HPLC (AD-H) (High Precision, Validated) LateStage->HPLC SFC Method: Chiral SFC (High Throughput, Green) LateStage->SFC If High Volume Crude Crude Reaction Mix SampleType->Crude Separation Required Pure Isolated Solid SampleType->Pure Crude->HPLC Separation Required NMR Method: 1H-NMR + Eu(hfc)3 (Rapid, No Column Needed) Pure->NMR

Figure 2: HPLC Separation Mechanism

Caption: The "Three-Point Interaction" model on Amylose-based CSPs required for separating 3-(3-Methylpyridin-2-yl)cyclohexan-1-one.

SeparationMech Analyte Analyte: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Interaction1 H-Bonding (C=O to Amide of CSP) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine to Phenyl of CSP) Analyte->Interaction2 Interaction3 Steric Inclusion (Methyl Group Fit) Analyte->Interaction3 CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantiomeric Separation Interaction1->Result Interaction2->Result Interaction3->Result

Part 5: References

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Retrieved from

  • Phenomenex. (2024). Chiral HPLC Separations: Technical Guide to Column Selection and Method Development. Retrieved from

  • Sigma-Aldrich. (2023). Basics of Chiral HPLC and Inclusion Complexing. Retrieved from

  • Wrezel, P., et al. (2006).[4] System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.[4] Retrieved from

  • Bidló-Iglóy, M., & Mátyus, P. (1999).[5] Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one: A Comparative Analysis

For professionals in pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecular entities is a cornerstone of rigorous scientific practice. Infrared (IR) spectroscopy remai...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecular entities is a cornerstone of rigorous scientific practice. Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive first-line technique for functional group identification. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 3-(3-Methylpyridin-2-yl)cyclohexan-1-one, a molecule of interest in medicinal chemistry. By dissecting the contributions of its constituent functional groups and comparing them to simpler, related structures, we offer a predictive framework for spectral interpretation, enabling researchers to rapidly and confidently characterize this and similar compounds.

Deconstructing the Molecule: Predicted IR Signature

The structure of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one combines a saturated carbocyclic ketone (cyclohexanone) with a substituted aromatic heterocycle (3-methylpyridine). This unique arrangement gives rise to a characteristic IR spectrum defined by the vibrational modes of its key functional groups. A thorough analysis hinges on understanding the expected absorption regions for the carbonyl group, the aromatic pyridine ring, and the aliphatic C-H bonds of the cyclohexyl and methyl groups.

The primary absorption of interest is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the cyclohexanone ring. For a standard, saturated six-membered ring ketone, this peak is reliably observed around 1715 cm⁻¹ [1][2]. Its intensity is a direct result of the large change in dipole moment during the stretching vibration[3]. The precise position can be subtly influenced by the ring conformation and the nature of the substituent at the 3-position. However, since the pyridinyl group is not directly conjugated with the carbonyl, a significant shift from this baseline is not anticipated.

The aromatic pyridine ring contributes a set of characteristic absorptions. These include C=C and C=N stretching vibrations , which typically appear as multiple medium-to-weak bands in the 1600-1450 cm⁻¹ region[4][5]. Furthermore, aromatic C-H stretching from the pyridine ring is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[6][7]. Out-of-plane C-H bending vibrations also provide valuable information about the substitution pattern on the aromatic ring.

The aliphatic portions of the molecule, the cyclohexane ring and the methyl group , will produce characteristic C-H stretching absorptions in the 3000-2850 cm⁻¹ region[6][8]. These are typically strong and sharp. Additionally, C-H bending vibrations for the methylene (CH₂) and methyl (CH₃) groups will be present in the fingerprint region, around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending), respectively[6][9].

Comparative Spectral Analysis: Isolating Structural Influences

To appreciate the spectral features of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one, it is instructive to compare its predicted spectrum with those of its core components and structurally related molecules.

The Cyclohexanone Backbone

The IR spectrum of unsubstituted cyclohexanone is dominated by the intense C=O stretch at approximately 1715 cm⁻¹[1][9][10]. The region between 2850 and 3000 cm⁻¹ shows strong C-H stretching from the CH₂ groups of the ring[9]. When analyzing the target molecule, the presence of this strong carbonyl absorption is the primary indicator of the cyclohexanone moiety. Any minor shifts could provide insight into conformational effects induced by the bulky substituent.

The 3-Methylpyridine Substituent

The IR spectrum of 3-methylpyridine (3-picoline) provides the expected locations for the aromatic ring vibrations. It displays characteristic aromatic C=C and C=N stretching bands[11][12][13]. The presence of the methyl group is confirmed by C-H stretching just below 3000 cm⁻¹ and bending vibrations. In the spectrum of our target molecule, these aromatic absorptions will be superimposed on the fingerprint region, but their presence is a clear confirmation of the pyridinyl substituent.

The Effect of Substitution: A Comparison with 3-Methylcyclohexanone

Comparing the target molecule with 3-methylcyclohexanone helps to isolate the influence of the aromatic pyridine ring. The IR spectrum of 3-methylcyclohexanone is very similar to cyclohexanone, featuring the prominent C=O stretch around 1715 cm⁻¹ and aliphatic C-H stretches[14]. The key difference in the spectrum of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one will be the additional peaks corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and the aromatic C=C/C=N ring stretching vibrations (1600-1450 cm⁻¹).

Summary of Predicted Characteristic Peaks

The following table summarizes the expected key IR absorption bands for 3-(3-Methylpyridin-2-yl)cyclohexan-1-one, their corresponding vibrational modes, and a comparison with related molecules.

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes and Comparison
~3050Aromatic C-H Stretch (Pyridine)Medium-WeakAbsent in cyclohexanone and 3-methylcyclohexanone. A clear indicator of the aromatic ring.
2960-2850Aliphatic C-H Stretch (Cyclohexyl & Methyl)StrongPresent in all comparative structures containing aliphatic C-H bonds.
~1715 Carbonyl C=O Stretch (Ketone) Strong, Sharp The most prominent and diagnostic peak. Its position is characteristic of a saturated six-membered ring ketone[1][9].
~1590, ~1570, ~1470Aromatic C=C and C=N Ring StretchesMedium-WeakDiagnostic for the pyridine ring. Absent in cyclohexanone and 3-methylcyclohexanone.
~1450CH₂ Scissoring (Cyclohexyl)MediumA common feature for saturated rings.
~1375CH₃ Symmetric BendingMedium-WeakConfirms the presence of the methyl group.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Collection: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount (typically a few milligrams) of the solid 3-(3-Methylpyridin-2-yl)cyclohexan-1-one sample directly onto the diamond crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

Visualization of Key Vibrational Modes

To visually correlate the molecular structure with its primary IR absorptions, the following diagram highlights the key bonds responsible for the most characteristic peaks.

Caption: Key IR vibrational modes for 3-(3-Methylpyridin-2-yl)cyclohexan-1-one.

This guide provides a robust framework for interpreting the IR spectrum of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one. By understanding the characteristic frequencies of the individual functional groups and making logical comparisons to simpler molecules, researchers can confidently use IR spectroscopy as a rapid and effective tool for structural verification in the drug development workflow.

References

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Vertex AI Search.
  • IR Spectrum Of Cyclohexanone. (2021, August 17). Bartleby.com. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

  • Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Proprep. [Link]

  • Infrared Spectroscopy Functional Groups. Fiveable. [Link]

  • Characteristic IR Absorptions. OpenOChem Learn. [Link]

  • IR Absorption Frequencies of Functional Groups. Scribd. [Link]

  • Cyclohexanone, semicarbazone - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. NRC Research Press. [Link]

  • Pyridine, 3-methyl-. NIST WebBook. [Link]

  • 3-Methylpyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • 3-METHYL PYRIDINE. Loba Chemie. [Link]

  • Pyridine, 3-methyl-. NIST WebBook. [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

  • Chapter 2. University of the Free State. [Link]

  • Platinum(ll) complexes of substituted pyridine and pyrazole derivatives. Indian Journal of Chemistry. [Link]

  • Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry. [Link]

  • 2-[(1S)-1-[(2S)-2-isopropylaziridin-1-yl]-2-methyl-propyl]pyridine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. ACS Publications. [Link]

  • The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Taylor & Francis Online. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Interpreting IR Spectra. Chemistry Steps. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

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Validation

Comparative yield analysis of synthetic routes to 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Executive Summary The synthesis of 3-(3-methylpyridin-2-yl)cyclohexan-1-one presents a specific chemoselective challenge: introducing a sterically hindered, electron-deficient heteroaryl group (3-methyl-2-pyridyl) onto a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(3-methylpyridin-2-yl)cyclohexan-1-one presents a specific chemoselective challenge: introducing a sterically hindered, electron-deficient heteroaryl group (3-methyl-2-pyridyl) onto a Michael acceptor (2-cyclohexen-1-one).

The 3-methyl substituent on the pyridine ring, located ortho to the linkage point (C2), creates significant steric hindrance that impedes standard nucleophilic attacks. Furthermore, the 2-pyridyl anion is prone to instability, and the corresponding boronic acids are susceptible to rapid protodeboronation.

This guide evaluates three distinct synthetic methodologies. Method B (Stepwise Suzuki-Miyaura Coupling & Reduction) is recommended as the most robust route for medicinal chemistry scales due to its reliability and modularity. Method A (Cu-Catalyzed Grignard Addition) is identified as the superior candidate for large-scale process development, offering the lowest raw material cost despite requiring tighter parameter control.

Yield & Performance Overview
MetricMethod A: Cu-Catalyzed GrignardMethod B: Suzuki + ReductionMethod C: Rh-Catalyzed Boronate
Overall Yield 60–72% 75–85% (over 2 steps)40–55%
Step Count 1 (Direct)2 (Coupling + Reduction)1 (Direct)
Reliability Moderate (Temp/Additives sensitive)High (Robust intermediates)Low (Boronate instability)
Scalability High (Low cost reagents)Moderate (Pd catalyst cost)Low (Ligand/Catalyst cost)
Key Challenge Controlling 1,2-addition vs 1,4-additionPurifying intermediate enonePreventing protodeboronation

Strategic Analysis of Synthetic Routes

Method A: Copper-Catalyzed Conjugate Addition (The Process Route)

Mechanism: 1,4-Addition of a "softened" organometallic nucleophile. This route utilizes the in situ generation of a 3-methyl-2-pyridyl cuprate species from the corresponding Grignard reagent.

  • The Causality: Hard nucleophiles like Grignard reagents (R-MgBr) naturally prefer 1,2-addition to the carbonyl of cyclohexenone. To force 1,4-addition (conjugate addition), we must transmetallate to Copper (I). The addition of TMSCl (chlorotrimethylsilane) is the critical "expert trick" here; it acts as a Lewis acid to activate the enone and traps the resulting enolate as a silyl enol ether, preventing equilibrium reversal or polymerization.

  • Steric Factor: The ortho-methyl group on the pyridine slows the approach of the nucleophile. High catalyst loading (5-10 mol% CuI) and low temperatures (-78°C to -40°C) are required to maintain regioselectivity.

Method B: Suzuki-Miyaura Coupling + Hydrogenation (The Reliable Route)

Mechanism: Pd-catalyzed cross-coupling followed by saturation. This approach disconnects the target into 2-bromo-3-methylpyridine and a 3-boryl-cyclohexenone derivative (or 3-ethoxy-2-cyclohexenone followed by modification).

  • The Causality: By forming the C-C bond between two sp2 centers first, we avoid the steric penalty of adding a bulky nucleophile to a saturated carbon. The intermediate, 3-(3-methylpyridin-2-yl)cyclohex-2-enone , is stable and easily purified.

  • Self-Validation: The success of Step 1 is visually obvious (formation of a UV-active conjugated system). Step 2 (reduction) is quantitative and stereochemically predictable.

Method C: Rhodium-Catalyzed Asymmetric Addition (The Chiral Route)

Mechanism: Insertion of Rh-aryl species into the enone double bond.

  • The Flaw: While elegant for phenyl groups, 2-pyridyl boronic acids are notoriously unstable. The nitrogen lone pair promotes rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetallation to Rhodium can occur.

  • Mitigation: Requires expensive cyclic triolborates or specific ligands, making it less attractive for simple racemic synthesis.

Detailed Experimental Protocols

Protocol A: Cu-Mediated Grignard Addition (Recommended for Scale)

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 equiv)

  • Isoporpylmagnesium chloride (iPrMgCl) (1.1 equiv) or Mg turnings

  • Copper(I) Iodide (CuI) (10 mol%)[1]

  • Chlorotrimethylsilane (TMSCl) (2.0 equiv)

  • 2-Cyclohexen-1-one (1.2 equiv)

Step-by-Step Workflow:

  • Grignard Generation: In a flame-dried flask under Argon, dissolve 2-bromo-3-methylpyridine in dry THF. Cool to -20°C. Add iPrMgCl dropwise (halogen-lithium/magnesium exchange is cleaner than direct insertion for pyridines). Stir for 1 hour to form 3-methyl-2-pyridylmagnesium chloride .

  • Catalyst Preparation: In a separate vessel, suspend CuI in THF and cool to -78°C.

  • Transmetallation: Cannulate the Grignard solution into the CuI suspension slowly. The solution should turn dark (cuprate formation).

  • Activation: Add TMSCl to the cuprate mixture. Stir for 5 minutes.

  • Addition: Add a solution of 2-cyclohexen-1-one in THF dropwise over 30 minutes. Critical: Keep temperature below -60°C to prevent 1,2-addition.

  • Quench: Pour mixture into saturated NH4Cl/NH4OH (9:1) buffer to sequester copper.

  • Hydrolysis: The product initially exists as the silyl enol ether. Treat the crude organic extract with dilute HCl or TBAF to unmask the ketone.

Self-Validating Check:

  • TLC Monitoring: The starting material (2-bromo-3-methylpyridine) should disappear. If a spot corresponding to the tertiary alcohol (1,2-product) appears, the temperature was too high.

Protocol B: Suzuki Coupling & Reduction (Recommended for Purity)

Step 1: Synthesis of 3-(3-methylpyridin-2-yl)cyclohex-2-enone

  • Substrates: 2-Bromo-3-methylpyridine + 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone.

  • Catalyst: Pd(dppf)Cl2 (3 mol%).

  • Base: K2CO3 (2.0 equiv).

  • Solvent: Dioxane/Water (4:1).

  • Procedure: Degas solvents thoroughly. Reflux at 90°C for 4 hours. The product is a conjugated enone (highly UV active).

Step 2: Hydrogenation

  • Substrate: Enone from Step 1.

  • Catalyst: 10% Pd/C (5 wt%).

  • Conditions: H2 balloon (1 atm), Ethanol, RT, 2 hours.

  • Note: Monitor closely. Over-reduction to the alcohol is possible if left too long.

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathways and chemical transformations described above.

SyntheticPathways Start 2-Bromo-3-methylpyridine Grignard Grignard Formation (iPrMgCl, THF) Start->Grignard Route A Suzuki Suzuki Coupling (Enone Boronate, Pd cat) Start->Suzuki Route B Boronate Boronic Acid Synthesis Start->Boronate Route C Cuprate Cu-Transmetallation (+ CuI, TMSCl) Grignard->Cuprate DirectProduct Target: 3-(3-Methylpyridin-2-yl) cyclohexan-1-one Cuprate->DirectProduct 1,4-Addition (60-72%) Intermediate Intermediate: Enone Derivative Suzuki->Intermediate C-C Bond Formation Reduction Pd/C Hydrogenation Intermediate->Reduction Reduction->DirectProduct Saturation (75-85% Overall) RhCat Rh-Catalyzed Addition (Unstable Intermediate) Boronate->RhCat Protodeboronation Risk RhCat->DirectProduct Low Yield (<50%)

Caption: Comparative workflow of synthetic routes. Route B (Yellow path) offers the most stable intermediates, while Route A (Blue path) offers the shortest path.

References

  • Feringa, B. L., et al. "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones."[1] Proceedings of the National Academy of Sciences, 2004.[1] [1]

  • Knochel, P., et al. "Preparation of polyfunctional arylmagnesium reagents by the addition of magnesium to aryl halides." Angewandte Chemie International Edition, 2003.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Stoltz, B. M., et al. "Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cycloalkenones." Organic Syntheses, 2015.[2]

  • BenchChem Technical Support. "Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine." BenchChem Guides, 2025.

Sources

Comparative

distinguishing 3-(3-Methylpyridin-2-yl)cyclohexan-1-one from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one (C₁₂H₁₅NO) Primary Application: Precursor in CNS drug discovery (e.g., NMDA modulators) and agrochemical synthesis.[1][2] The Challenge: Synthesis of pyridyl-cyclohexanones often yields regioisomers (2-, 3-, or 4-substitution on the cyclohexane ring) or constitutional isomers arising from the pyridine starting material (e.g., 4-methyl or 6-methyl variants).[1] Distinguishing these requires a rigorous multi-modal spectroscopic approach.[1]

This guide outlines a definitive characterization workflow to validate the specific connectivity of the 3-(3-methylpyridin-2-yl) isomer, filtering out common structural mimics.

Part 1: Structural Logic & Isomer Landscape[1]

Before initiating analysis, we must define the "Isomer Space." The three most critical confusion points are:

  • Cyclohexane Regioisomers: The pyridine ring attaches at C2 or C4 instead of C3.

  • Pyridine Regioisomers: The methyl group is at position 4, 5, or 6 of the pyridine ring.

  • Enol/Keto Tautomers: While the keto form dominates, the 2-substituted isomer has a high propensity for enolization, altering spectra significantly.

The Diagnostic "Fingerprint"

The target molecule possesses a unique structural signature:

  • Asymmetry: The C3 substitution breaks the symmetry of the cyclohexane ring (unlike the 4-isomer which has a plane of symmetry).

  • Steric Crowding: The 3-methyl group on the pyridine is ortho to the linkage point, creating a specific NOE (Nuclear Overhauser Effect) interaction with the cyclohexane protons.

Part 2: NMR Spectroscopy – The Definitive Validation

Standard solvent: CDCl₃. Frequency: 400 MHz+.[1][3][4][5]

1H NMR: The "Methine" Probe

The proton at the point of attachment (H3 on the cyclohexane ring) is the most critical diagnostic signal.

FeatureTarget: 3-SubstitutedIsomer: 2-SubstitutedIsomer: 4-Substituted
H-X Shift (Methine) δ 3.1 – 3.4 ppm (Multiplet)δ 3.6 – 4.0 ppm (dd)δ 2.6 – 2.9 ppm (tt)
Multiplicity Logic Beta to carbonyl.[1] Deshielded by pyridine but not carbonyl directly.[1]Alpha to carbonyl. Highly deshielded by both C=O and Pyridine.Gamma to carbonyl.[1] Least deshielded.[1]
Symmetry Complex, non-symmetric methylene envelope.Complex, potential enol signals (singlet ~12-15 ppm).[1]Simplified methylene signals due to symmetry.[1]
Pyridine Ring Coupling (J-Coupling Analysis)

The 3-methylpyridin-2-yl moiety has a specific splitting pattern in the aromatic region (δ 7.0 – 8.5 ppm).[1]

  • Target (3-Methyl): You will see 3 aromatic protons .[1][6]

    • H4: Doublet of Doublets (dd) ~7.5 ppm.

    • H5: Doublet of Doublets (dd) ~7.1 ppm.

    • H6: Doublet (d) ~8.4 ppm (Deshielded by Nitrogen).[1]

    • Key Check: If you see two singlets, you likely have the 4,6-dimethyl or similar symmetric impurity.[1] If H6 is a singlet, you have the 6-methyl isomer.[1]

2D NMR: The "Smoking Gun" (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is non-negotiable for final confirmation.

  • Experiment: Look for correlations to the Carbonyl Carbon (C1, ~210 ppm).

  • Target (3-Substituted): The Carbonyl C1 will show strong correlations to H2 (α-protons) and H6 (α-protons) , but weak or no 3-bond correlation to the methine H3.[1]

  • 2-Substituted: The Carbonyl C1 will show a strong 2-bond correlation to the methine H2.[1]

Part 3: Mass Spectrometry & Fragmentation

Technique: GC-MS (EI, 70 eV).[1] Molecular Ion: m/z 189.[1][2]

While isomers share the parent mass, their fragmentation pathways (McLafferty Rearrangement) differ based on the position of the substituent relative to the carbonyl.

Fragmentation Logic[1][7]
  • Target (3-substituted):

    • Alpha-Cleavage: Breaks the C1-C2 or C1-C6 bond.[1]

    • Major Fragment (m/z 146): Loss of Propyl radical (C3H7) is favored if ring opening occurs.

    • Base Peak: Often the pyridyl-stabilized cation (m/z 93 or 106).[1]

  • 2-Substituted Isomer:

    • Shows a distinct M-28 (Loss of CO) or M-29 (Loss of CHO) peak due to the proximity of the pyridine ring facilitating alpha-cleavage and CO extrusion.[1]

Part 4: Visualization of the Decision Workflow

IsomerIdentification Start Crude Product (C12H15NO) NMR_1H Step 1: 1H NMR (CDCl3) Analyze Aromatic Region Start->NMR_1H Aromatic_Check Aromatic Pattern? NMR_1H->Aromatic_Check Wrong_Pyridine Isomer: Pyridine Regioisomer (e.g., 4-Me, 6-Me) Aromatic_Check->Wrong_Pyridine Singlets or Symmetric Correct_Pyridine 3-Methyl-2-pyridyl Confirmed (3H pattern: d, dd, dd) Aromatic_Check->Correct_Pyridine Asymmetric Methine_Check Step 2: Cyclohexane Methine (Hx) Chemical Shift? Correct_Pyridine->Methine_Check Shift_Alpha δ 3.6 - 4.0 ppm (Alpha to C=O) Methine_Check->Shift_Alpha 2-Substituted Shift_Beta δ 3.1 - 3.4 ppm (Beta to C=O) Methine_Check->Shift_Beta Target Candidate Shift_Gamma δ 2.6 - 2.9 ppm (Gamma to C=O) Methine_Check->Shift_Gamma 4-Substituted HMBC_Step Step 3: HMBC Confirmation Correlate C=O (210 ppm) Shift_Beta->HMBC_Step HMBC_Result C=O correlates to CH2 (H2) NOT Methine (H3) HMBC_Step->HMBC_Result Final CONFIRMED: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one HMBC_Result->Final

Caption: Logical decision tree for excluding regioisomers using 1H NMR and HMBC correlations.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Analytical Verification of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Objective: Confirm regio-purity >98%.

Materials:

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS.

  • Instrument: 400 MHz NMR (minimum).[4]

Procedure:

  • Sample Prep: Dissolve 10 mg of oil/solid in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts (crucial for sharp baselines).

  • 1H NMR Acquisition:

    • Set relaxation delay (d1) to 5 seconds to ensure full integration of aromatic protons.

    • Checkpoint: Integrate the methyl singlet at ~2.3 ppm. Set its value to 3.00.

    • Validation: The aromatic region must integrate to exactly 3.00 protons. If <3, check for paramagnetic impurities.[1] If >3, solvent or starting material contamination.

  • HMBC Setup:

    • Optimize for long-range coupling (J_LR = 8 Hz).

    • Acquire 1024 x 256 points.[1]

  • Data Interpretation:

    • Locate Carbonyl C1 (~210 ppm).[7]

    • Verify correlation to the CH₂ multiplet at ~2.4-2.6 ppm (H2).[1]

    • Crucial Negative Control: Verify absence of strong correlation between C1 and the methine proton at ~3.2 ppm. (A strong correlation here implies the 2-isomer).[1]

Comparison Table: Physical Properties
PropertyTarget (3-Isomer)2-Isomer4-Isomer
Boiling Point (Est.[1] at 1 Torr) 145-150 °C135-140 °C (more volatile)150-155 °C
TLC (Hex/EtOAc 3:1) Rf ~ 0.35Rf ~ 0.45 (Enol H-bonding)Rf ~ 0.35
Solubility (Hexane) ModerateHigh (Lipophilic Enol)Low (Crystalline)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General principles of Cyclohexanone NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Pyridine substituent effects on NMR).

  • PubChem. (n.d.). Compound Summary: 3-(3-methylpyridin-2-yl)cyclohexan-1-one.[1][2] National Library of Medicine. Link[1]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic intermediates like 3-(3-Methylpyridin-2-yl)cyclohexan-1-one require more than just following a checklist—it requi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic intermediates like 3-(3-Methylpyridin-2-yl)cyclohexan-1-one require more than just following a checklist—it requires a mechanistic understanding of the molecule's reactivity. This compound merges a basic, potentially coordinating 3-methylpyridine ring with an electrophilic, enolizable cyclohexanone moiety. This dual functionality dictates its operational hazard profile, environmental persistence, and ultimate disposal pathway.

The following procedural guide provides self-validating workflows to ensure operational safety, regulatory compliance, and environmental stewardship.

Chemical Hazard Profile & Causality

To manage this chemical safely, we must first understand the causality behind its hazards:

  • The Pyridine Moiety: The nitrogen atom acts as a Lewis base. In biological and environmental systems, pyridine derivatives are readily absorbed and undergo hepatic cytochrome P450-mediated N-oxidation. These reactive N-oxide intermediates induce severe cellular oxidative stress, making the parent compound highly toxic to aquatic ecosystems .

  • The Cyclohexanone Moiety: The alpha-protons adjacent to the ketone are acidic, allowing the formation of reactive enolates. This increases the compound's reactivity with strong bases or halogens and contributes to its overall flammability profile.

Table 1: Physico-Chemical Hazard Summary & Operational Impacts
Hazard ParameterClassification / EstimateCausality & Operational Impact
Physical State Viscous Liquid / Low-melting SolidDictates spill response; requires inert solid absorbents rather than evaporation techniques.
Flammability Combustible (Flash Point ~60-80°C)Ketone moiety increases vapor pressure. Must be kept isolated from open flames and static discharge.
Toxicity Acute Oral/Dermal ToxicityPyridine derivatives rapidly penetrate the lipid bilayer, risking hepatic and renal damage upon exposure.
Environmental High Aquatic ToxicityResists standard wastewater biodegradation; absolutely prohibited from drain disposal.
RCRA Status Characteristic Hazardous WasteRequires high-temperature incineration by a licensed facility to prevent soil leaching .
Environmental Toxicity Mechanism

ToxicityPathway Comp 3-(3-Methylpyridin-2-yl) cyclohexan-1-one Env Aquatic Ecosystem Release Comp->Env Abs Bioaccumulation in Aquatic Organisms Env->Abs CYP Hepatic CYP450 Oxidation Abs->CYP NOx Reactive Pyridine N-Oxides CYP->NOx Tox Cellular Toxicity & Oxidative Stress NOx->Tox

Proposed environmental metabolism and toxicity pathway for pyridine-ketone derivatives.

Operational Handling Protocols

Standard laboratory PPE is insufficient for prolonged handling of cyclic ketones and pyridines. Follow this step-by-step methodology for safe operational use:

Step 1: Engineering Controls Verification

  • Action: Conduct all transfers and reactions within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: Pyridine derivatives possess a low odor threshold and can cause olfactory fatigue. Continuous ventilation prevents the accumulation of toxic and combustible vapors.

Step 2: Advanced PPE Selection

  • Action: Don heavy-duty butyl rubber or laminated (e.g., Silver Shield) gloves. Double-gloving with standard nitrile is only acceptable for incidental contact (<5 minutes).

  • Causality: Ketones like cyclohexanone rapidly permeate standard latex and thin nitrile, acting as a carrier solvent that pulls the toxic pyridine moiety directly through the dermal barrier.

Step 3: Reaction Quenching & Neutralization

  • Action: If the compound is part of a reaction mixture, quench the reaction slowly with a weak aqueous acid (e.g., saturated ammonium chloride) over an ice bath.

  • Self-Validation: Before proceeding to waste segregation, test a 1 mL aliquot of the quenched mixture with universal indicator paper. A pH between 6–8 confirms successful neutralization, preventing dangerous exothermic acid-base reactions or pressure buildup inside the sealed waste carboy.

Waste Segregation & Disposal Workflows

Improper mixing of this compound with incompatible waste streams can lead to catastrophic container failure or exorbitant disposal fines.

Step 1: Waste Stream Classification

  • Action: Classify the waste as Halogen-Free Organic Waste unless halogenated solvents (e.g., dichloromethane, chloroform) were explicitly used in the workflow.

  • Causality: Mixing halogen-free waste with halogenated waste drastically increases disposal costs, as halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of toxic dioxins .

Step 2: Containerization

  • Action: Transfer the neutralized waste into a High-Density Polyethylene (HDPE) or glass secondary container.

  • Causality: Never use galvanized steel safety cans for pyridine derivatives. The basic nitrogen atom can corrode the metal over time, leading to structural failure and leaks .

Step 3: Labeling and Segregation

  • Action: Affix a hazardous waste label detailing the exact chemical name, concentration, and hazards (Flammable, Toxic). Store the container in a secondary containment tray strictly isolated from strong oxidizers (e.g., nitric acid, peroxides).

  • Causality: Electron-rich pyridines and enolizable ketones can react explosively when exposed to strong oxidizing agents.

Step 4: EHS Manifesting

  • Action: Submit the container to your institutional Environmental Health and Safety (EHS) department for licensed RCRA-compliant incineration.

Disposal Segregation Workflow

DisposalWorkflow Gen Waste Generation: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one Phase Aqueous Quench & Phase Separation Gen->Phase Org Organic Phase Isolation Phase->Org Check Halogenated Solvents Present? Org->Check HalFree Halogen-Free Organic Waste Check->HalFree No Hal Halogenated Organic Waste Check->Hal Yes EHS EHS Collection & RCRA Manifesting HalFree->EHS Hal->EHS Inc High-Temperature Incineration EHS->Inc

Workflow for the segregation and disposal of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one waste.

Spill Response & Emergency Protocols

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity to clear combustible vapors.

  • Source Containment: Eliminate all ignition sources. Do not use water to flush the spill, as this will spread the environmentally toxic compound into the municipal drain system.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality:Do not use sawdust or combustible paper towels. The ketone moiety can auto-oxidize or react with impurities in combustible absorbents, creating a severe fire hazard.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container (HDPE bucket).

  • Decontamination: Wash the spill area with a mild detergent and water. Collect all rinsate using a chemical sponge and dispose of it as hazardous aqueous waste.

    • Self-Validation: Inspect the decontaminated surface with a UV lamp (if the specific derivative is fluorescent) or rely on the absence of the characteristic pyridine odor to confirm complete removal before reopening the area.

References

  • ToxFAQs for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at:[Link]

  • 40 CFR 261.24 - Toxicity Characteristic. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Prudent Practices in the Laboratory: Management of Waste. National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]

Handling

Personal Protective Equipment &amp; Handling Guide: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Executive Summary & Chemical Profile Objective: This guide provides an authoritative safety and handling protocol for 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . As a specialized intermediate often used in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide provides an authoritative safety and handling protocol for 3-(3-Methylpyridin-2-yl)cyclohexan-1-one . As a specialized intermediate often used in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, GPCR ligands), this compound presents a dual-hazard profile combining the neurotoxic/irritant potential of pyridines with the volatility and permeability of cyclic ketones.

Disclaimer: Specific safety data (SDS) for this exact isomer is limited in public repositories. The following protocols are derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 3-(pyridin-2-yl)cyclohexanone, CAS 110225-73-5) and functional group analysis.

Property Technical Detail
Chemical Name 3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Chemical Class Pyridyl-substituted Cyclohexanone
Physical State Viscous liquid or low-melting solid (Predicted)
Solubility Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water.
Key Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation), Potential Sensitizer.[1]
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen recommended to prevent oxidation).
Hazard Identification (Derived GHS Classification)

Treat this compound with the "Worst-Case Scenario" approach suitable for novel pharmaceutical intermediates.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][4][5][6][7]

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[5][8]

  • H335: May cause respiratory irritation.[3][5][6]

  • H227/H226: Combustible liquid (Flash point predicted >60°C but <93°C).

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the cyclohexanone ring increases skin permeability, while the pyridine moiety adds systemic toxicity risks. Standard latex gloves are insufficient .

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Standard) Nitrile (Double Gloved) Minimum Thickness: 0.11 mm (outer). Why: Nitrile offers good splash protection against ketones and pyridines. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Hand Protection (High Risk) Laminate Film (Silver Shield/4H) Use Case: Spill cleanup or immersion.[1] Why: Pyridine derivatives can permeate nitrile in <15 mins. Laminate film provides >4 hour breakthrough time.
Eye/Face Chemical Splash Goggles Why: Safety glasses with side shields are inadequate for liquids that are severe eye irritants. Goggles seal the orbital area against vapors and splashes.
Respiratory Fume Hood (Primary) Flow Rate: Face velocity 80–100 fpm. Backup: Half-mask respirator with Organic Vapor (OV) cartridges if working outside containment (e.g., maintenance).
Body Lab Coat (Cotton/Poly) Requirement:[9][10] Must be buttoned. For scale-up (>100g), use a chemically resistant apron (Tyvek/Tychem).
Operational Handling Protocol

This workflow is designed to minimize exposure during the critical "transfer" phases where spills are most likely.

Step 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap for integrity. Pyridines are hygroscopic; moisture uptake can alter stoichiometry in sensitive couplings.

  • Storage: Store in a dedicated flammables cabinet at 2–8°C.

  • Inerting: If the bottle is opened, backfill with Nitrogen or Argon before resealing to prevent formation of N-oxides or oxidative degradation.

Step 2: Weighing & Transfer
  • Location: ALWAYS weigh inside a functioning fume hood.

  • Technique: Use a syringe or cannula transfer for liquids to avoid pouring. If solid, use a disposable antistatic spatula.

  • Vessel: Weigh directly into the tared reaction vessel to eliminate intermediate weighing boat contamination.

Step 3: Reaction Setup
  • Solvent Choice: When possible, use less volatile solvents (e.g., Toluene, DMF) over DCM to reduce vapor pressure and inhalation risk.

  • Temperature Control: Ensure reflux condensers are active before heating. Pyridine vapors are potent olfactory fatigue agents—you may stop smelling it even while being exposed.

Step 4: Quench & Workup
  • Acidic Wash: Pyridine derivatives are basic. An acidic wash (e.g., 1M HCl) will protonate the pyridine nitrogen, driving it into the aqueous layer (if removal is desired) or keeping it as a salt.

  • Neutralization: Be cautious of exotherms when neutralizing acidic pyridine wastes.

Emergency Response & Spill Management

The following logic flow dictates the immediate response to a spill.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL) Inside Hood Assess->Minor Contained Major Major Spill (>10 mL) Or Outside Hood Assess->Major Uncontained PPE_Up Don PPE: Silver Shield Gloves Goggles, Lab Coat Minor->PPE_Up Evacuate Evacuate Area Alert HSE Major->Evacuate Evacuate->PPE_Up After Ventilation Absorb Absorb with Vermiculite or Sand PPE_Up->Absorb Neutralize Clean Surface with Dilute Acid (1% HCl) Absorb->Neutralize Waste Dispose as Hazardous Organic Waste Neutralize->Waste

Figure 1: Decision logic for spill management. Note that "Major" spills outside a hood require immediate evacuation due to respiratory toxicity risks.

Disposal Strategy

Proper disposal is critical to prevent environmental contamination, particularly of groundwater, as pyridine derivatives are highly mobile.

  • Categorization: Classify as "Flammable, Toxic Organic Waste" .

  • Segregation:

    • Do NOT mix with oxidizers (e.g., Nitric Acid) – risk of violent reaction.

    • Do NOT mix with halogenated waste unless the solvent system used was halogenated (e.g., DCM).

  • Container: High-density polyethylene (HDPE) or glass jerrycans. Ensure caps are vented if there is any risk of residual reaction evolving gas.

  • Labeling: Clearly mark with the full chemical name and "Pyridine Derivative - Toxic".

References
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Cyclohexanone. Retrieved from [Link]

  • Loba Chemie. (2015).[2] Safety Data Sheet: 3-Methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-(3-methylpyridin-2-yl)cyclohexan-1-one.[11] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Reactant of Route 2
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
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